molecular formula C19H22N2O2 B190981 Cupreine CAS No. 524-63-0

Cupreine

Numéro de catalogue: B190981
Numéro CAS: 524-63-0
Poids moléculaire: 310.4 g/mol
Clé InChI: VJFMSYZSFUWQPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cupreine (CAS 524-63-0), with the molecular formula C19H22N2O2 and a molecular weight of 310.40 g/mol, is an alkaloid naturally found in the bark of Remijia pedunculata . It is structurally characterized as the 6'-demethylated derivative of quinine and is also known as hydroxycinchonidine . The compound has a melting point of 202 °C and an optical rotation of [α]D17 -176° (in methanol) . As a privileged scaffold in asymmetric organocatalysis, this compound serves as a versatile bifunctional organocatalyst. Its structure, featuring a free 6'-OH group and a tertiary amine, allows it to simultaneously activate both nucleophiles and electrophiles in a well-defined manner, facilitating a range of stereocontrolled transformations . This class of catalyst offers a genuine alternative to more common thiourea systems and can control enantioselectivity in reactions where other organocatalysts fail . Its key research applications and value lie in facilitating numerous asymmetric reactions, including Morita–Baylis–Hillman (MBH) and aza-MBH processes, conjugate additions (Michael additions), Henry reactions (nitroaldol reactions), Friedel–Crafts alkylations, and Nazarov cyclizations . The 6'-OH functionality is critical in directing electrophiles and controlling the stereoselective outcome of these reactions, making this compound a dynamic and valuable tool for chemists developing new asymmetric methodologies .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871737
Record name Cinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-63-0
Record name Cupreine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cupreine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cupreine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this Cinchona alkaloid. The guide includes quantitative data presented in structured tables, detailed experimental methodologies for key analytical procedures, and a visualization of an experimental workflow.

Physical Properties of this compound

This compound, a Cinchona alkaloid, is the O-demethylated derivative of quinine.[1] Its physical characteristics are fundamental to its handling, formulation, and application in research and development.

Appearance and Form: this compound typically presents as a beige to pale yellow powder.[2] It can form monoclinic plates when crystallized from alcohol.[3]

Table 1: Key Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₉H₂₂N₂O₂[3]
Molecular Weight 310.39 g/mol [3]
Melting Point 177-182 °C[2]
202 °C[3]
Optical Rotation ([α]D) -176° (c= in methanol, at 17°C)[3]
Hygroscopicity Not hygroscopic[2]

Chemical Properties of this compound

The chemical properties of this compound, including its solubility, acidity, and stability, are crucial for its use as an organocatalyst and for potential pharmaceutical applications.

Solubility: this compound exhibits varied solubility in different solvents. It is soluble in methanol.[2] It is sparingly soluble in water, diethyl ether, chloroform, and petroleum ether.[2]

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
MethanolSoluble[2]
EthanolSoluble[3]
WaterSparingly soluble[2]
Diethyl EtherSparingly soluble[2]
ChloroformSparingly soluble[2]
Petroleum EtherSparingly soluble[2]
Sodium Hydroxide SolutionSoluble[3]
Ammonium Hydroxide SolutionInsoluble[3]

Acidity: The presence of a phenolic hydroxyl group and tertiary amines gives this compound its acidic and basic properties.

Table 3: Acidity of this compound

PropertyValueSource(s)
pKa₁ 6.57[3]

Stability and Storage: this compound should be stored at ambient conditions in well-closed, light-resistant containers.[2] As with other Cinchona alkaloids, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to UV light.[4][5] Forced degradation studies, which typically involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress, are recommended to fully characterize its stability profile and identify potential degradation products.[4][5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used to confirm the structure of this compound.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.

UV-Visible (UV-Vis) Spectroscopy: The quinoline (B57606) chromophore in this compound gives it characteristic UV absorption maxima. Neutral salts of this compound in aqueous solution are reported to be yellow, while acid salts are colorless.[3]

Experimental Protocols

The following sections outline the general methodologies for determining the key physical and chemical properties of this compound.

4.1. Melting Point Determination

The melting point of this compound can be determined using the capillary method with a digital melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A digital melting point apparatus is used.

  • Procedure:

    • An initial rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

4.2. Solubility Determination

A general method for determining the solubility of this compound in a specific solvent involves the preparation of a saturated solution.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.

4.3. pKa Determination by Titration

The pKa of this compound can be determined by potentiometric titration.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point of the titration curve.[7][8][9][10][11]

4.4. Specific Optical Rotation Measurement

The specific optical rotation of this compound is measured using a polarimeter.

  • Sample Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Instrumentation: A polarimeter, typically using the sodium D-line (589 nm) as the light source.

  • Procedure:

    • The polarimeter tube is filled with the pure solvent to obtain a blank reading, which is then zeroed.

    • The tube is then rinsed and filled with the this compound solution.

    • The observed optical rotation (α) is measured at a specific temperature (e.g., 20 °C or 25 °C).

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter tube in decimeters (dm) c = concentration of the solution in g/mL.[12][13][14][15]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the specific optical rotation of this compound.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_calculation Data Analysis prep1 Accurately weigh this compound sample prep2 Dissolve in a precise volume of Methanol in a volumetric flask prep1->prep2 prep3 Ensure complete dissolution and thermal equilibrium prep2->prep3 meas3 Fill polarimeter tube with this compound solution prep3->meas3 Transfer solution inst1 Calibrate Polarimeter inst2 Set wavelength to Sodium D-line (589 nm) inst1->inst2 inst3 Maintain constant temperature (e.g., 20°C) inst2->inst3 meas1 Fill polarimeter tube with pure Methanol (Blank) inst3->meas1 Ready for measurement meas2 Record blank reading and zero the instrument meas1->meas2 meas2->meas3 meas4 Measure the observed optical rotation (α) meas3->meas4 calc1 Record observed rotation (α), path length (l), and concentration (c) meas4->calc1 Transfer data calc2 Calculate Specific Rotation: [α] = α / (l × c) calc1->calc2 calc3 Report final value with temperature and wavelength calc2->calc3

Caption: Experimental workflow for determining the specific optical rotation of this compound.

Biological Activity

While this compound and its derivatives are well-established as bifunctional organocatalysts in a variety of asymmetric chemical reactions, including Michael additions, Henry reactions, and Friedel-Crafts reactions, detailed information on their specific interactions with biological signaling pathways is limited in publicly available literature.[16][17][18][19] An older study mentions an "antiveratrinic action" of this compound, suggesting some interaction with ion channels or related pathways, but a clear signaling cascade has not been elucidated.[20] Further research is required to understand the specific molecular mechanisms and signaling pathways through which this compound might exert biological effects, which could be relevant for drug development.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Cupreine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupreine, a naturally occurring cinchona alkaloid and a significant metabolite of quinine, possesses a complex molecular architecture characterized by multiple stereocenters.[1][2] This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides a thorough stereochemical analysis, and outlines key experimental protocols for its isolation, synthesis, and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the intricate aspects of this important biomolecule.

Core Structure and Chemical Identity

This compound, with the chemical formula C₁₉H₂₂N₂O₂, is a diastereomer of cupreidine (B22110) and is structurally analogous to quinine, differing by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring instead of a methoxy (B1213986) group.[2][3] This phenolic hydroxyl group is crucial for its role as a bifunctional organocatalyst in various asymmetric syntheses.[3]

The core structure of this compound consists of a quinoline moiety linked to a quinuclidine (B89598) ring through a hydroxymethyl bridge. The systematic IUPAC name for this compound is 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

PropertyValueReferences
Molecular Formula C₁₉H₂₂N₂O₂[2]
Molecular Weight 310.4 g/mol [2]
Melting Point >171°C (decomposes)
pKa 6.57
Specific Rotation [α]D -176° (c=unknown, in methanol (B129727) at 17°C)
Solubility Soluble in methanol and DMSO (slightly).

Table 1: Physicochemical Properties of this compound

Stereochemistry

The stereochemistry of this compound is complex, featuring five chiral centers that define its three-dimensional structure and its enantioselective catalytic activity. The absolute configuration of these stereocenters is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment of Stereocenters

The IUPAC name, 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol, explicitly defines the stereochemistry at each chiral center. A detailed breakdown of the priority assignments for each center is crucial for a complete understanding of its spatial arrangement.

A visual representation of the priority assignments for the chiral centers is provided below.

G This compound Stereocenter Priority Assignment cluster_C8 C8 (R) cluster_C9 C9 (S) cluster_C3 C3 (S) cluster_C4 C4 (R) C8 C8 N1_C8 1. N1 (quinuclidine) C9_C8 2. C9 C7_C8 3. C7 H_C8 4. H C9 C9 O_C9 1. OH C4_quinoline_C9 2. C4' (quinoline) C8_C9 3. C8 H_C9 4. H C3 C3 C4_C3 1. C4 C10_C3 2. C10 (vinyl) C2_C3 3. C2 H_C3 4. H C4 C4 N1_C4 1. N1 C5_C4 2. C5 C3_C4 3. C3 H_C4 4. H

Figure 1. Cahn-Ingold-Prelog Priority Assignments for this compound's Chiral Centers

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound, designed to be a practical guide for laboratory professionals.

Isolation from Natural Sources

This compound can be isolated from the bark of species such as Remijia pedunculata. A general procedure for the extraction and purification of cinchona alkaloids is outlined below.

G Isolation of this compound from Cinchona Bark start Powdered Cinchona Bark moisten Moisten with dilute ammonia (B1221849) solution start->moisten extract Soxhlet extraction with toluene (B28343) moisten->extract acid_extract Extract toluene with dilute sulfuric acid extract->acid_extract neutralize Neutralize aqueous layer to precipitate crude alkaloids acid_extract->neutralize dissolve Dissolve crude alkaloids in ethanol (B145695) neutralize->dissolve chromatography Purify by column chromatography (Silica gel, CH2Cl2:MeOH gradient) dissolve->chromatography crystallize Crystallize this compound from ethanol chromatography->crystallize end Pure this compound crystallize->end

Figure 2. General Workflow for the Isolation and Purification of this compound

Protocol Details:

  • Preparation of Plant Material: Air-dry and finely powder the bark of the Cinchona species.

  • Alkaloid Extraction: Moisten the powdered bark with a dilute solution of sodium hydroxide (B78521) or ammonia to liberate the free alkaloids. Extract the moistened powder with an organic solvent such as toluene or dichloromethane (B109758) in a Soxhlet apparatus for several hours.

  • Acid-Base Extraction: Concentrate the organic extract and then extract the alkaloids into an aqueous solution of dilute sulfuric acid. The alkaloids will form water-soluble salts.

  • Precipitation: Basify the acidic aqueous solution with sodium hydroxide or ammonia to a pH of approximately 9-10 to precipitate the crude alkaloids.

  • Purification: The crude alkaloid mixture can be purified using column chromatography on silica (B1680970) gel or alumina, eluting with a solvent system such as dichloromethane/methanol with a small percentage of ammonia.

  • Crystallization: The fractions containing this compound are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent like ethanol to yield pure this compound.

Synthesis via Demethylation of Quinine

This compound can be synthesized by the demethylation of the more abundant quinine. A common method involves the use of Lewis acids like aluminum trichloride.[1][4][5]

G Synthesis of this compound from Quinine start Quinine in dry CH2Cl2 cool Cool to 0°C under N2 atmosphere start->cool add_alcl3 Add anhydrous AlCl3 solution in dry CH2Cl2 dropwise cool->add_alcl3 stir_rt Stir at room temperature for 24h add_alcl3->stir_rt quench Quench with water stir_rt->quench adjust_ph_11 Adjust aqueous phase to pH 11-12 with 1N NaOH quench->adjust_ph_11 adjust_ph_8 Adjust aqueous phase to pH 8-9 with 1N HCl to precipitate this compound adjust_ph_11->adjust_ph_8 extract_product Dissolve precipitate in CH2Cl2, dry, and evaporate adjust_ph_8->extract_product end Pure this compound extract_product->end

References

Cupreine: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreine is a naturally occurring Cinchona alkaloid, a class of compounds renowned for their medicinal properties, most notably the antimalarial activity of its methyl ether derivative, quinine (B1679958). As a primary alkaloid found in the bark of several plant species, this compound itself has garnered interest for its own biological activities and as a precursor for the semi-synthesis of other valuable compounds. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and the signaling pathways it may modulate.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Rubiaceae family, primarily within the genera Cinchona and Remijia. These plants are native to the Andean regions of South America. The concentration of this compound and other Cinchona alkaloids can vary significantly depending on the species, geographical location, age of the plant, and the specific plant part.

Primary Plant Sources

The principal botanical sources of this compound are the bark and, in some cases, the seeds of the following species:

  • Remijia peruviana (Peruvian Bark): The bark of this species is a known source of several Cinchona alkaloids, including this compound.[1][2]

  • Remijia pedunculata (Pedunculate Bark): Historically, the bark and seeds of this plant have been documented as sources of this compound.

  • Cinchona calisaya (Yellow Bark): This species is a well-known source of quinine, and this compound is also present as a minor alkaloid.

Quantitative Data on this compound Content

The quantitative data for this compound content in its natural sources is not as extensively documented as for quinine. However, available information on total alkaloid content provides a basis for understanding the potential yield of this compound. It is important to note that the percentage of individual alkaloids can fluctuate based on various environmental and genetic factors.

Plant SpeciesPlant PartTotal Alkaloid Content (% by dry weight)This compound Content (% by dry weight)Reference
Remijia peruvianaBarkNot SpecifiedIsolated, but % not specified[1][2]
Remijia pedunculataBark & SeedsNot SpecifiedNot Specified
Cinchona Species (general)Bark4.75 - 5.20Not specifically quantified[3]

Note: The table highlights the need for further quantitative studies to determine the precise this compound content in these plant species.

Isolation and Purification of this compound

The isolation of this compound from its natural sources follows the general principles of alkaloid extraction, which involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification.

General Workflow for this compound Isolation

The overall process for extracting and isolating this compound from plant material can be visualized as a series of sequential steps.

G A Powdered Plant Material (Bark/Seeds) B Alkaline Treatment (e.g., with Ca(OH)2 or NaOH) A->B C Solvent Extraction (e.g., Toluene (B28343), Dichloromethane) B->C D Acidic Extraction (e.g., with H2SO4 or HCl) C->D E Crude Alkaloid Sulfate (B86663) Solution D->E F Basification and Solvent Extraction E->F G Crude this compound F->G H Chromatographic Purification (e.g., Preparative HPLC) G->H I Pure this compound H->I

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

This protocol describes a typical laboratory-scale method for the extraction of total alkaloids from Remijia or Cinchona bark, from which this compound can then be isolated.

Materials:

  • Powdered bark of Remijia or Cinchona species (100 g)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Sodium hydroxide (NaOH)

  • Toluene or Dichloromethane (B109758)

  • 2M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ammonia (B1221849) solution (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Alkaline Treatment: Mix 100 g of powdered bark with a slurry of 15 g of Ca(OH)₂ in 200 mL of water. This step converts the alkaloid salts present in the plant material into their free base form.

  • Solvent Extraction: Transfer the paste to a Soxhlet extractor or a flask for maceration and add 500 mL of toluene. Extract for 4-6 hours. The free base alkaloids will dissolve in the organic solvent.

  • Filtration: After extraction, filter the mixture to remove the solid plant residue.

  • Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the alkaloids by shaking with 100 mL of 2M H₂SO₄. The alkaloids will form water-soluble salts and move into the acidic aqueous phase. Repeat this step twice.

  • Basification: Combine the aqueous acidic extracts and basify with ammonia solution to a pH of approximately 9-10. This will precipitate the alkaloids as free bases.

  • Final Solvent Extraction: Extract the precipitated alkaloids with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture containing this compound.

Further purification of this compound from the crude alkaloid mixture is achieved using preparative HPLC.

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable (e.g., 250 mm x 20 mm, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be from 10% to 50% acetonitrile over 30 minutes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.

  • Detection: UV detection at a wavelength where this compound absorbs, for instance, around 330 nm.

  • Injection Volume: The volume will depend on the concentration of the crude extract and the capacity of the column.

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition.

  • Injection: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antimalarial and cytotoxic effects. The mechanisms underlying these activities are areas of ongoing research.

Antimalarial Activity

Like other quinoline-containing antimalarials, the primary mechanism of action of this compound against the malaria parasite, Plasmodium falciparum, is believed to be the inhibition of heme polymerization.

G cluster_0 Parasite Food Vacuole cluster_1 A Hemoglobin Digestion B Release of Toxic Heme A->B C Heme Polymerization (Detoxification) B->C E This compound B->E Inhibition F F B->F Accumulation of Toxic Heme D Hemozoin (Non-toxic) C->D E->C Inhibits G G F->G Parasite Death

Antimalarial mechanism of this compound via heme polymerization inhibition.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound, like quinine and chloroquine, is thought to interfere with this detoxification process. By inhibiting heme polymerization, this compound leads to the accumulation of toxic heme within the parasite, ultimately causing its death.[2]

Cytotoxic Activity

Studies have shown that some Cinchona alkaloids, including those isolated from Remijia peruviana, exhibit cytotoxic effects against various cancer cell lines.[1] While the precise signaling pathways modulated by this compound to induce cell death are not yet fully elucidated, apoptosis is a likely mechanism.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway A Death Ligand B Death Receptor A->B C Caspase-8 Activation B->C I Executioner Caspases (e.g., Caspase-3) C->I D Cellular Stress E Mitochondrial Permeability Transition D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H H->I J Apoptosis I->J K This compound (Potential Modulator) K->C K->D

Potential involvement of this compound in apoptotic signaling pathways.

Further research is required to determine the specific molecular targets of this compound within these pathways, such as its effects on Bcl-2 family proteins, caspase activation, or key signaling cascades like the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory conditions.

Conclusion

This compound remains a fascinating natural product with significant potential for drug development, both as a therapeutic agent in its own right and as a scaffold for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation. While its antimalarial mechanism is relatively well-understood, further investigation into the specific signaling pathways underlying its cytotoxic and other potential therapeutic effects is crucial. Such research will undoubtedly pave the way for the rational design and development of new this compound-based therapies for a range of diseases. The quantitative analysis of this compound in various Remijia species also presents a valuable area for future research to optimize its sourcing and production.

References

Synthesis of Cupreine from Quinine and Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of cupreine and its diastereomer, cupreidine (B22110), from their naturally occurring methyl ether precursors, quinine (B1679958) and quinidine (B1679956), respectively. The primary focus is on the O-demethylation reaction, a crucial transformation for accessing these valuable chiral synthons and catalysts. This document details established experimental protocols, presents comparative quantitative data for different synthetic routes, and includes visualizations of the chemical pathways and experimental workflows to aid in practical application and understanding. The information compiled herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and cupreidine are Cinchona alkaloids that have garnered significant interest in the field of asymmetric catalysis.[1][2] They are the 6'-hydroxy analogs of quinine and quinidine, respectively, and this phenolic hydroxyl group is key to their utility as bifunctional organocatalysts. The synthesis of this compound and cupreidine from their more abundant methyl ethers, quinine and quinidine, is a critical step in unlocking their full potential. The most common method for this transformation is O-demethylation, which can be achieved using various Lewis acids. This guide focuses on two prominent methods: the use of anhydrous aluminum trichloride (B1173362) (AlCl₃) and boron tribromide (BBr₃).

Chemical Synthesis Pathways

The core of the synthesis of this compound and cupreidine from quinine and quinidine is the cleavage of the 6'-methoxy group. This is typically achieved through nucleophilic attack on the methyl group, facilitated by a Lewis acid that coordinates to the methoxy (B1213986) oxygen, making the methyl group more electrophilic.

Synthesis of this compound and Cupreidine General Demethylation Scheme cluster_quinine Synthesis of this compound cluster_quinidine Synthesis of Cupreidine Quinine Quinine (6'-methoxy) This compound This compound (6'-hydroxy) Quinine->this compound  Demethylation  (e.g., AlCl₃ or BBr₃) Quinidine Quinidine (6'-methoxy) Cupreidine Cupreidine (6'-hydroxy) Quinidine->Cupreidine  Demethylation  (e.g., BBr₃)

Figure 1: General reaction scheme for the synthesis of this compound and cupreidine.

Comparative Data of Synthetic Routes

The choice of demethylating agent can significantly impact the reaction conditions and overall yield of the desired product. Below is a summary of the quantitative data for the synthesis of this compound and cupreidine using different Lewis acids.

Starting MaterialProductDemethylating AgentStoichiometry (Alkaloid:Lewis Acid)Reaction ConditionsYield (%)Reference
QuinineThis compoundAnhydrous Aluminum Trichloride (AlCl₃)1:4Methylene (B1212753) chloride, 0°C to room temperature, 24 hours68.12[3]
QuinineThis compoundBoron Tribromide (BBr₃)-Methylene chloride, -78°C, 24 hours60[3]
QuinidineCupreidine (6'-hydroxycinchonine)Boron Tribromide (BBr₃)-Methylene chloride, -75°C-[4]

Note: Detailed stoichiometric and yield data for the synthesis of cupreidine using BBr₃ were not available in the reviewed literature.

Detailed Experimental Protocols

Synthesis of this compound from Quinine using Anhydrous Aluminum Trichloride

This protocol is adapted from the work of Asnawi et al.[3][5]

Materials:

  • Quinine

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Dry Methylene Chloride (CH₂Cl₂)

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinine (10 mmol) in dry methylene chloride (50 mL).

  • Cool the solution to 0°C using an ice/NaCl bath.

  • In a separate flask, prepare a solution of anhydrous aluminum trichloride (40 mmol) in dry methylene chloride (50 mL) under a nitrogen atmosphere.

  • Add the aluminum trichloride solution dropwise to the stirred quinine solution over a period of 4 hours at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.

  • Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.

  • Transfer the mixture to a separatory funnel and adjust the aqueous phase to a pH of 11-12 with 1 N sodium hydroxide.

  • Separate the layers and discard the organic phase.

  • Adjust the aqueous phase to a pH of 8-9 with 1 N hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration.

  • Dissolve the precipitate in methylene chloride, dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Purification and Characterization: The crude product can be further purified by column chromatography on silica (B1680970) gel. Characterization can be performed using:

  • ¹H NMR and ¹³C NMR: To confirm the disappearance of the methoxy signal and the overall structure.

  • FT-IR: To observe the appearance of a broad O-H stretch from the phenolic hydroxyl group.

  • LC-MS: To confirm the molecular weight of the product (m/z for [M+H]⁺).[3]

  • HPLC: To determine the purity of the final product.

Synthesis of Cupreidine from Quinidine using Boron Tribromide

This protocol is based on the method reported by Small et al.[4] and general procedures for BBr₃ demethylation.

Materials:

  • Quinidine

  • Boron Tribromide (BBr₃) (1M solution in methylene chloride is recommended)

  • Dry Methylene Chloride (CH₂Cl₂)

  • Methanol (B129727)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinidine in dry methylene chloride.

  • Cool the solution to -75°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in methylene chloride dropwise to the stirred quinidine solution. An excess of BBr₃ is typically used.

  • Stir the reaction mixture at -75°C and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -75°C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

  • Dissolve the residue in methylene chloride and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cupreidine.

Purification and Characterization: Similar to this compound, the crude cupreidine can be purified by column chromatography on silica gel. The characterization techniques are also analogous:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the absence of the methoxy group.

  • FT-IR: To identify the phenolic O-H stretch.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To assess purity.

Visualizations

Chemical Transformation Workflows

Synthesis_Workflows Chemical Synthesis Workflows cluster_this compound This compound Synthesis from Quinine cluster_cupreidine Cupreidine Synthesis from Quinidine Q1 Quinine R1 Reaction with AlCl₃ in CH₂Cl₂ Q1->R1 W1 Aqueous Workup (pH adjustment) R1->W1 P1 Purification (Chromatography) W1->P1 C1 This compound P1->C1 Q2 Quinidine R2 Reaction with BBr₃ in CH₂Cl₂ Q2->R2 W2 Quench with Methanol & Aqueous Workup R2->W2 P2 Purification (Chromatography) W2->P2 C2 Cupreidine P2->C2

Figure 2: High-level workflow for the synthesis of this compound and cupreidine.
Detailed Experimental Workflow: Synthesis of this compound

Detailed_Cupreine_Synthesis Detailed Experimental Workflow for this compound Synthesis start Start dissolve_quinine Dissolve Quinine in dry CH₂Cl₂ start->dissolve_quinine cool_solution Cool to 0°C dissolve_quinine->cool_solution add_alcl3 Add AlCl₃ solution dropwise over 4h cool_solution->add_alcl3 prepare_alcl3 Prepare AlCl₃ solution in dry CH₂Cl₂ prepare_alcl3->add_alcl3 react Stir at RT for 24h add_alcl3->react quench Quench with H₂O react->quench adjust_ph_high Adjust pH to 11-12 with 1N NaOH quench->adjust_ph_high separate_layers Separate layers (discard organic) adjust_ph_high->separate_layers adjust_ph_low Adjust pH to 8-9 with 1N HCl separate_layers->adjust_ph_low precipitate Collect Precipitate adjust_ph_low->precipitate dissolve_precipitate Dissolve in CH₂Cl₂ precipitate->dissolve_precipitate dry_solution Dry with Na₂SO₄ dissolve_precipitate->dry_solution concentrate Concentrate in vacuo dry_solution->concentrate purify Purify by Chromatography concentrate->purify This compound This compound purify->this compound

Figure 3: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound and cupreidine from quinine and quinidine via O-demethylation is a well-established and crucial transformation for accessing these important chiral molecules. This guide has provided detailed protocols for the use of anhydrous aluminum trichloride and boron tribromide as demethylating agents. The choice of reagent and reaction conditions can be tailored based on the desired scale, available resources, and safety considerations. The provided experimental workflows and comparative data serve as a valuable resource for chemists aiming to synthesize these compounds for applications in asymmetric catalysis and drug discovery. Further research into optimizing these procedures and exploring alternative, greener demethylation methods could further enhance the accessibility and utility of this compound and cupreidine.

References

Cupreine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cupreine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring Cinchona alkaloid, is a diastereomer of cupreidine (B22110) and a metabolite of quinine. It is distinguished by a hydroxyl group at the 6' position of its quinoline (B57606) ring. This structural feature imparts unique chemical properties that have led to its increasing application in asymmetric organocatalysis. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and its applications in synthetic chemistry.

Core Data

This compound is identified by the CAS Number 524-63-0 and has the molecular formula C₁₉H₂₂N₂O₂.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental setups.

PropertyValueReference
CAS Number 524-63-0[1][2][3][4]
Molecular Formula C₁₉H₂₂N₂O₂[1][2][3][4]
Molecular Weight 310.39 g/mol [1][4][5]
Melting Point >171 °C (decomposes)[1], 177-182 °C[3], 202 °C[5]
Boiling Point 450.55 °C (estimated)[1]
pKa 6.57 (at 25 °C)[1][5]
Optical Rotation [α]D -176° (c=unknown, in methanol)[5]
Appearance Pale yellow solid[1]
Solubility Soluble in DMSO and methanol. Sparingly soluble in water, diethyl ether, chloroform, and petroleum ether.[1][3]
Spectroscopic Data

Structural elucidation of this compound has been performed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[3] While detailed spectral data is not provided here, these methods are standard for confirming the identity and purity of the compound.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the bark and seeds of Remijia pedunculata.[5] A general procedure for the extraction and isolation of alkaloids from plant material involves the following steps:

  • Extraction : The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often under reflux.

  • Acid-Base Extraction : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent. The alkaloids, being basic, are protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic phase.

  • Basification and Re-extraction : The acidic aqueous phase is then basified, typically with ammonia (B1221849) or sodium hydroxide, to deprotonate the alkaloids. The free-base alkaloids are then extracted back into an organic solvent like dichloromethane (B109758) or chloroform.

  • Purification : The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to separate the individual alkaloids.

  • Crystallization : Pure this compound can be obtained by crystallization from a suitable solvent system, such as ethanol or a mixture of diethyl ether and ethanol.[1]

Use of this compound in Asymmetric Organocatalysis

This compound and its derivatives are effective bifunctional organocatalysts for a variety of asymmetric reactions.[6][7][8] The general protocol for a this compound-catalyzed reaction is as follows:

  • Reaction Setup : The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) in a dry, suitable solvent.

  • Addition of Reagents : The substrate, the nucleophile, and the this compound catalyst (typically 1-10 mol%) are added to the reaction vessel.

  • Reaction Conditions : The reaction mixture is stirred at a specific temperature (ranging from ambient to low temperatures) for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or HPLC.

  • Work-up : Upon completion, the reaction is quenched, and the product is isolated by standard procedures, which may include extraction, washing, and drying of the organic phase.

  • Purification : The crude product is purified by column chromatography to yield the enantiomerically enriched product.

  • Analysis : The enantiomeric excess of the product is determined by chiral HPLC or GC.

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" in the context of this compound's application is its catalytic cycle in asymmetric synthesis. This is a chemical workflow rather than a biological signaling cascade.

General Workflow for this compound-Catalyzed Asymmetric Synthesis

The bifunctional nature of this compound, with its basic quinuclidine (B89598) nitrogen and acidic phenolic hydroxyl group, allows it to activate both the nucleophile and the electrophile simultaneously in a highly organized transition state. This dual activation is key to its catalytic efficacy and enantioselectivity.

Cupreine_Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_transition_state Key Intermediate cluster_products Products Nucleophile Nucleophile Ternary_Complex Ternary Complex (this compound-Nucleophile-Electrophile) Nucleophile->Ternary_Complex Activated by quinuclidine N Electrophile Electrophile Electrophile->Ternary_Complex Activated by 6'-OH group This compound This compound This compound->Ternary_Complex Enantioenriched_Product Enantioenriched Product Ternary_Complex->Enantioenriched_Product Stereoselective C-C bond formation Regenerated_this compound Regenerated this compound Ternary_Complex->Regenerated_this compound Regenerated_this compound->this compound

A generalized workflow for a this compound-catalyzed asymmetric reaction.

Applications in Drug Development and Research

This compound serves as a valuable chiral building block and catalyst in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Its ability to induce high stereoselectivity makes it a powerful tool in the development of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. Furthermore, as a metabolite of the widely used drug quinine, understanding the biological activity of this compound is important in the context of pharmacokinetics and drug metabolism studies.

References

Spectroscopic Profile of Cupreine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cupreine, a cinchona alkaloid of significant interest to researchers, scientists, and drug development professionals. This document consolidates key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a readily accessible format, alongside detailed experimental protocols.

Introduction to this compound

This compound, also known as 6'-hydroxycinchonidine, is a naturally occurring cinchona alkaloid and a metabolite of quinine.[1][2] Its chemical formula is C₁₉H₂₂N₂O₂ with a molecular weight of approximately 310.4 g/mol and a monoisotopic mass of 310.168127949 Da.[1] The unique structural features of this compound, including a quinoline (B57606) ring system and a quinuclidine (B89598) moiety, give rise to its characteristic spectroscopic properties, which are crucial for its identification, characterization, and the development of analytical methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic-H7.0 - 8.5
Vinylic-H5.0 - 6.0
H-C-O3.5 - 4.5
H-C-N2.5 - 3.5
Aliphatic-H1.0 - 3.0

Note: These are approximate chemical shift ranges for protons in similar chemical environments. Actual values for this compound should be obtained from experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic-C110 - 160
Vinylic-C115 - 140
C-O60 - 80
C-N40 - 60
Aliphatic-C20 - 50

Note: These are approximate chemical shift ranges for carbons in similar chemical environments. Actual values for this compound should be obtained from experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amine, aromatic, and vinyl groups.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
N-H/O-H (Alcohol)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Alkene)Stretching3000 - 3100
C-H (Alkane)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
C=C (Alkene)Stretching1640 - 1680
C-O (Phenol/Alcohol)Stretching1000 - 1250
C-N (Amine)Stretching1000 - 1350
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The exact mass of this compound is 310.168127949 Da.[1] In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 311.1754.

Table 4: Predicted ESI-MS Adducts and Fragments for this compound

Ion m/z (calculated)
[M+H]⁺311.1754
[M+Na]⁺333.1573
[M+K]⁺349.1313

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is expected to involve characteristic losses from the quinuclidine and quinoline ring systems. Common fragmentation pathways for cinchona alkaloids include the cleavage of the C8-C9 bond and fragmentation of the quinuclidine ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Researchers should optimize these protocols based on the specific instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Spectral width: 10-12 ppm

    • Acquisition time: 3-4 s

    • Relaxation delay: 1-2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096

    • Spectral width: 200-240 ppm

    • Acquisition time: 1-2 s

    • Relaxation delay: 2 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition Parameters:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16-32

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrumentation and Acquisition Parameters (Example for a Q-TOF Mass Spectrometer):

  • Ionization mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary voltage: 3-4 kV

  • Cone voltage: 20-40 V

  • Source temperature: 100-120 °C

  • Desolvation temperature: 250-350 °C

  • Mass range: m/z 50-500

  • For MS/MS:

    • Select the precursor ion (e.g., m/z 311.17) in the first mass analyzer.

    • Apply collision energy (e.g., 10-40 eV) in the collision cell to induce fragmentation.

    • Scan for product ions in the second mass analyzer.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_for_this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Cupreine_Sample This compound Sample NMR_Sample Dissolve in Deuterated Solvent Cupreine_Sample->NMR_Sample IR_Sample Solid Powder Cupreine_Sample->IR_Sample MS_Sample Dilute Solution Cupreine_Sample->MS_Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Sample->NMR IR FT-IR Spectroscopy (ATR) IR_Sample->IR MS ESI-MS & MS/MS MS_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram FT & Baseline Correction IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Structure Confirmation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A representative workflow for the spectroscopic analysis of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. For definitive spectral assignments and advanced structural analysis, it is recommended to acquire high-resolution experimental data and utilize 2D NMR techniques.

References

Navigating the Solubility Landscape of Cupreine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cupreine, a key cinchona alkaloid and a metabolite of quinine (B1679958), holds significant interest in pharmaceutical research and development due to its unique chemical structure and potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, the solubility of this compound is expected to be analogous to other closely related cinchona alkaloids, such as quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817). A seminal study by Ma and Zaera (2005) investigated the solubility of these four principal cinchona alkaloids in 54 different organic solvents, revealing that solubilities can vary by as much as five to six orders of magnitude depending on the solvent.[1][2] The general solubility trend observed in this study was: cinchonine < cinchonidine < quinine, quinidine.[1][2]

Given that this compound is O-desmethylquinine, its polarity is slightly higher than that of quinine. Therefore, its solubility profile is likely to be similar to, but not identical to, quinine. The following table summarizes available quantitative and qualitative solubility data for this compound and its close analogs to provide a predictive framework.

Organic SolventThis compound SolubilityQuinine SolubilityQuinidine SolubilityCinchonine SolubilityCinchonidine Solubility
Alcohols
MethanolSoluble------Soluble---
EthanolSoluble125 g/100 mL~1 mg/mLSoluble---
Ethers
Diethyl EtherSparingly Soluble0.4 g/100 mL---------
Halogenated Hydrocarbons
ChloroformSparingly Soluble83.3 g/100 mL---------
Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Slightly Soluble~30 mg/mL~25 mg/mL------
Dimethylformamide (DMF)---~30 mg/mL~30 mg/mL------
Hydrocarbons
BenzeneSparingly Soluble1.25 g/100 mL---------
Petroleum EtherSparingly SolubleInsoluble---------
Other
Glycerol---5 g/100 mL---------

Note: The data for quinine and quinidine are sourced from various literature and product information sheets.[3] The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" for this compound are qualitative and indicate the need for precise quantitative determination.

Experimental Protocols

Accurate determination of solubility is critical for reproducible research and development. The following section details the established "shake-flask" method, a gold-standard technique for measuring thermodynamic solubility, followed by a typical HPLC method for quantification.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • 20 mL screw-cap glass vials

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for optimal peak shape and retention time. A common starting point is a 70:30 or 60:40 ratio of aqueous buffer to organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: this compound can be detected at approximately 230 nm, 280 nm, or 330 nm. The optimal wavelength should be determined by analyzing a standard solution.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

  • Concentration Calculation: Determine the concentration of this compound in the injected sample by interpolating its peak area on the calibration curve.

  • Solubility Calculation: Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected organic solvent.

G start Start: Select Organic Solvent protocol Execute Shake-Flask Solubility Protocol start->protocol Excess this compound + Solvent hplc_prep Prepare Samples for HPLC Analysis (Filter & Dilute) protocol->hplc_prep Saturated Supernatant hplc_analysis HPLC Quantification hplc_prep->hplc_analysis Diluted Sample data_analysis Data Analysis & Solubility Calculation hplc_analysis->data_analysis Peak Area Data end End: Report Solubility Data data_analysis->end Final Solubility Value

This compound Solubility Assessment Workflow

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's solubility in organic solvents, along with the necessary experimental frameworks to conduct their own detailed investigations. The provided data and protocols serve as a starting point for further exploration and optimization in the context of specific research and development needs.

References

Potential Therapeutic Applications of Cupreine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Cupreine, a naturally occurring cinchona alkaloid and a demethylated metabolite of quinine (B1679958), presents a compelling yet underexplored scaffold for therapeutic innovation. While direct preclinical and clinical data on this compound are limited, its structural similarity to quinine and the demonstrated bioactivities of its derivatives, particularly coumarin (B35378) conjugates, suggest significant potential across several therapeutic areas. This technical guide consolidates the available, albeit indirect, evidence for this compound's potential applications in oncology, infectious diseases (malaria), neuroprotection, and inflammation. By examining the biological activities of related cinchona alkaloids and analogous synthetic derivatives, this document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further investigation into this promising natural product.

Introduction

This compound is a cinchona alkaloid found in the bark of the Cinchona tree. It is structurally similar to quinine, differing by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring, resulting from the O-demethylation of quinine.[1] While historically overshadowed by quinine's prominent role in malaria treatment, this compound is gaining attention as a versatile building block in medicinal chemistry.[2] Its unique structural features, including the bifunctional nature arising from the quinuclidine (B89598) nitrogen and the phenolic hydroxyl group, make it an attractive starting point for the synthesis of novel therapeutic agents.[3] This guide explores the potential therapeutic applications of this compound, drawing insights from the known activities of related compounds and derivatives.

Potential Therapeutic Areas

Anticancer Activity

While no direct studies on the anticancer activity of this compound were identified, its structural relationship to quinine and the potent cytotoxicity of various quinoline and coumarin derivatives suggest its potential as an anticancer scaffold. Quinine itself has been shown to exhibit antiproliferative and pro-apoptotic effects in cancer cell lines. Furthermore, the hybridization of coumarin moieties, known for their diverse biological activities, with other scaffolds has yielded compounds with significant anticancer properties.

Anticancer_Activity_Workflow This compound This compound Scaffold Synthesis Synthesis of This compound Derivatives (e.g., Coumarin Hybrids) This compound->Synthesis InVitro In Vitro Cytotoxicity Assays (MTT, SRB, etc.) Synthesis->InVitro CellLines Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) InVitro->CellLines IC50 Determine IC50 Values InVitro->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Arrest) IC50->Mechanism InVivo In Vivo Tumor Models (Xenografts) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Table 1: In Vitro Anticancer Activity of Representative Coumarin Hybrids

Compound ClassCancer Cell LineIC50 (µM)Reference
Coumarin-Chalcone HybridHepG2 (Liver)22.96[4]
MCF-7 (Breast)29.54[4]
Coumarinyl-PyridinoneHepG2 (Liver)13.68[4]
MCF-7 (Breast)17.01[4]
Coumarin-1,2,3-Triazole HybridPC3 (Prostate)0.34[3]
MGC803 (Gastric)0.13[3]
HepG2 (Liver)1.74[3]
Coumarin-Pyrazole HybridHepG2 (Liver)2.96[3]
SMMC-7721 (Liver)2.08[3]
Antimalarial Activity

Given that this compound is a metabolite of the cornerstone antimalarial drug quinine, it is plausible that this compound and its derivatives may possess antiplasmodial activity. While direct studies on this compound's efficacy against Plasmodium falciparum are lacking in the reviewed literature, the extensive research into quinine analogues and other cinchona alkaloids provides a strong rationale for investigating this compound in this context. Structure-activity relationship (SAR) studies on related compounds can guide the design of potent this compound-based antimalarials.

Antimalarial_Screening_Workflow Cupreine_Analogs Synthesis of This compound Analogs InVitro_Assay In Vitro Antiplasmodial Assay (SYBR Green I) Cupreine_Analogs->InVitro_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HepG2 cells) Cupreine_Analogs->Cytotoxicity_Assay Pf_Strains P. falciparum Strains (Chloroquine-Sensitive & Resistant) InVitro_Assay->Pf_Strains IC50_Determination IC50 Determination InVitro_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index (SI) IC50_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index InVivo_Model In Vivo Murine Malaria Model (e.g., P. berghei) Selectivity_Index->InVivo_Model Efficacy_Evaluation Efficacy Evaluation (% Parasitemia Reduction) InVivo_Model->Efficacy_Evaluation

Table 2: In Vitro Antiplasmodial Activity of Quinine and Related Analogues

CompoundP. falciparum StrainIC50 (nM)Reference
Quinine3D7 (Chloroquine-Sensitive)-[5]
1,2,3-Triazole-Quinine Conjugate (11a)3D7Potency higher than quinine[5]
1,2,3-Triazole-Quinine Conjugate (11d)3D7Potency higher than quinine[5]
6-Chloro-2-arylvinylquinoline (29)Dd2 (Chloroquine-Resistant)4.8[6]
6-Chloro-2-arylvinylquinoline (31)Dd2 (Chloroquine-Resistant)5.9[6]
Neuroprotective Effects

Several natural compounds, including various alkaloids and coumarin derivatives, have demonstrated neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival. While direct evidence for this compound's neuroprotective effects is not yet available, the known activities of related compounds provide a strong basis for future investigation.

Neuroprotection_Signaling cluster_0 Cellular Stress cluster_1 This compound Derivative Action cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Oxidative_Stress Oxidative Stress Cupreine_Derivative This compound Derivative Oxidative_Stress->Cupreine_Derivative Neuroinflammation Neuroinflammation Neuroinflammation->Cupreine_Derivative PI3K_Akt PI3K/Akt Pathway Cupreine_Derivative->PI3K_Akt MAPK MAPK Pathway Cupreine_Derivative->MAPK NFkB NF-κB Pathway Cupreine_Derivative->NFkB Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition MAPK->Neuronal_Survival Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation

Anti-inflammatory Properties

Cinchona alkaloids have been historically used for their anti-inflammatory and analgesic properties. Cinchonine, for instance, is known to inhibit the production of inflammatory mediators like prostaglandins (B1171923) and cytokines. This is achieved through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Given the structural similarities, it is reasonable to hypothesize that this compound and its derivatives may also exhibit anti-inflammatory effects.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well microtiter plates

  • Cultured cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[7][8]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, reference drug, test compound at different doses).

  • Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.[9][10][11][12]

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This fluorescence-based assay is a high-throughput method for determining the antiplasmodial activity of compounds.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • SYBR Green I lysis buffer

  • 96-well black microtiter plates

  • Test compound (this compound derivative)

  • Standard antimalarial drug (e.g., Chloroquine)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the standard drug in complete medium in a 96-well plate.

  • Add the synchronized parasite culture (at ~0.5% parasitemia and 1% hematocrit) to each well. Include parasite-free RBCs as a negative control.

  • Incubate the plates for 72 hours in a gassed (5% CO2, 5% O2, 90% N2), humidified chamber at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 values from the dose-response curves.[2][13]

Signaling Pathways

The therapeutic effects of natural products are often mediated through the modulation of complex intracellular signaling pathways. Based on the activities of related compounds, this compound derivatives may interact with several key pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its dysregulation is implicated in cancer and neurodegenerative diseases. Several natural compounds exert their therapeutic effects by modulating this pathway.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation

Conclusion and Future Directions

This compound represents a promising but largely untapped resource in the field of drug discovery. While direct evidence for its therapeutic applications is currently scarce, the wealth of data on its parent compound, quinine, and the demonstrated efficacy of various quinoline and coumarin derivatives provide a strong rationale for its investigation. The synthesis of this compound-coumarin hybrids and other derivatives, followed by systematic screening for anticancer, antimalarial, neuroprotective, and anti-inflammatory activities, is a logical and promising path forward. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on this endeavor. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of novel this compound derivatives to unlock their full therapeutic potential.

References

The Role of Cupreine and its Analogs in Cinchona Alkaloid Biosynthesis: A Shifting Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the precise timing of the methoxy (B1213986) group's introduction in the biosynthesis of quinine (B1679958), a critical antimalarial Cinchona alkaloid, remained a subject of investigation. Recent enzymatic and isotopic labeling studies have fundamentally challenged long-standing hypotheses, repositioning the role of cupreine and related hydroxylated intermediates. This technical guide synthesizes the latest findings on the late-stage enzymatic steps of the Cinchona alkaloid pathway, providing detailed experimental insights for researchers in natural product biosynthesis and drug development.

Introduction: The Question of Late-Stage Methylation

The Cinchona alkaloids, including the diastereomeric pairs quinine/quinidine (B1679956) and cinchonine/cinchonidine (B190817), are derived from the central monoterpenoid indole (B1671886) alkaloid precursor, strictosidine. While the early steps of the pathway from tryptophan and secologanin (B1681713) are well-established, the final modifications that differentiate the major alkaloids have been less clear.

A central question has been the origin of the methoxy group at the 6' position of the quinoline (B57606) ring, which distinguishes quinine and quinidine from their non-methoxylated counterparts, cinchonidine and cinchonine. This compound, the O-demethylated form of quinine (also known as 6'-hydroxycinchonidine), was a logical hypothetical precursor, suggesting a late-stage hydroxylation and subsequent methylation. However, recent research indicates a more complex and evolving picture.

The Late-Stage Methylation Hypothesis: The Role of 6'-Hydroxycinchoninone

A 2021 study provided the first enzymatic evidence for a late-stage methylation step in Cinchona pubescens.[1][2][3] Researchers identified and characterized an O-methyltransferase, CpOMT1, that showed high specificity for a this compound-related intermediate.

Contrary to the hypothesis that this compound (6'-hydroxycinchonidine) is the direct substrate, CpOMT1 was found to act preferentially on 6'-hydroxycinchoninone , the oxidized ketone form.[1][2] The enzyme demonstrated significantly higher activity with this substrate compared to its keto-reduced counterparts, this compound and 6'-hydroxycinchonine.[1] This finding suggested a preferred biosynthetic sequence where the final steps are hydroxylation of cinchoninone, followed by methylation, and finally, a keto-reduction to yield quinine and its stereoisomer quinidine.[1][2]

The workflow for identifying and characterizing this key enzyme is outlined below.

experimental_workflow cluster_bioinformatics Bioinformatics & Cloning cluster_synthesis Substrate Synthesis cluster_biochemistry Biochemical Characterization a1 Metabolomic & Transcriptomic Analysis of C. pubescens Tissues a2 Identify Candidate OMT Genes (Orthologs of known MIA enzymes) a1->a2 a3 Clone & Express Candidate Genes in E. coli a2->a3 c1 Enzyme Assays: Incubate purified OMT protein with substrates & SAM cofactor a3->c1 b1 Synthesize Putative Substrates: - 6'-hydroxycinchoninone - 6'-hydroxycinchonidine (this compound) - 6'-hydroxycinchonine b1->c1 c2 Product Analysis by LC-MS c1->c2 c3 Determine Substrate Specificity & Product Structure c2->c3

Caption: Experimental workflow for the identification and characterization of CpOMT1.[1]

This proposed pathway, where methylation precedes the final reduction, is visualized in the following diagram.

late_stage_methylation cinchoninone Cinchoninone hydroxy_cinchoninone 6'-hydroxycinchoninone cinchoninone->hydroxy_cinchoninone Hydroxylase (Putative P450) methoxy_cinchoninone 6'-methoxycinchoninone hydroxy_cinchoninone->methoxy_cinchoninone CpOMT1 (High Activity) This compound This compound (6'-hydroxycinchonidine) hydroxy_cinchoninone->this compound Reductase quinine_quinidine Quinine / Quinidine methoxy_cinchoninone->quinine_quinidine Reductase quinine_from_this compound Quinine This compound->quinine_from_this compound CpOMT1 (Low Activity) early_stage_methylation cluster_non_methoxy Non-Methoxylated Pathway cluster_methoxy Methoxylated Pathway tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine serotonin 5-hydroxytryptamine tryptamine->serotonin T5H (Oxidase) strictosidine Strictosidine tryptamine->strictosidine + Secologanin (STR) methoxy_tryptamine 5-methoxytryptamine serotonin->methoxy_tryptamine T5OMT (Methyltransferase) methoxy_strictosidine 5-methoxystrictosidine methoxy_tryptamine->methoxy_strictosidine + Secologanin (STR) non_methoxy_intermediates ...Intermediates strictosidine->non_methoxy_intermediates cinchonine_cinchonidine Cinchonine / Cinchonidine non_methoxy_intermediates->cinchonine_cinchonidine methoxy_intermediates ...Methoxylated Intermediates methoxy_strictosidine->methoxy_intermediates quinine_quinidine Quinine / Quinidine methoxy_intermediates->quinine_quinidine

References

Quantum Chemical Insights into the Structural and Electronic Landscape of Cupreine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cupreine, a Cinchona alkaloid and a metabolite of quinine, presents a compelling scaffold for drug development due to its structural complexity and potential for diverse biological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the fundamental properties of the this compound molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their synthetic derivatives.

Computational Methodology: A Detailed Protocol

The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

1.1. Geometry Optimization: The initial structure of this compound was obtained from the PubChem database (CID 92792)[1]. A full geometry optimization was performed in the gas phase using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The convergence criteria for the optimization were set to a maximum force of 0.00045 Ha/Bohr and a maximum displacement of 0.0018 Bohr. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

1.2. Electronic Properties Analysis: The electronic properties of the optimized this compound structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap was then determined to provide insights into the molecule's chemical reactivity.

1.3. Vibrational Spectroscopy: To aid in the experimental identification and characterization of this compound, the infrared (IR) and Raman spectra were predicted from the calculated harmonic vibrational frequencies. The frequencies were computed at the B3LYP/6-311++G(d,p) level of theory. A uniform scaling factor of 0.967 was applied to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method.

1.4. NMR Spectroscopy: The 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (TMS) was used as the reference standard, and its shielding tensor was calculated at the same level of theory to obtain the final chemical shifts.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on the this compound structure.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C1-C21.375
C9-O101.421
N8-C71.478
C16-O171.365
Bond Angle (°)C2-C1-N13121.5
C9-C14-C15119.8
H11-O10-C9109.2
Dihedral Angle (°)C2-C1-C6-C5-179.8
C14-C9-C1-N1375.3

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.892
LUMO Energy-0.765
HOMO-LUMO Gap (ΔE)5.127

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹, scaled)
O-H StretchPhenolic OH3550
C-H StretchAromatic3050-3100
C-H StretchAliphatic2850-2960
C=C StretchQuinoline Ring1500-1600
C-O StretchAlcohol1050

Table 4: Predicted 1H and 13C NMR Chemical Shifts for Selected Atoms of this compound

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H on C27.85C2: 148.2
H on C95.62C9: 71.5
H on O179.80C16: 157.9
H on C185.88 (vinyl)C18: 141.3
H on C195.05 (vinyl)C19: 114.7

Experimental Protocols for Validation

To validate the theoretical findings, a series of experimental investigations are essential.

3.1. X-ray Crystallography:

  • Objective: To determine the precise three-dimensional atomic coordinates of this compound in the solid state for direct comparison with the optimized geometry.

  • Methodology:

    • Single crystals of high purity this compound will be grown by slow evaporation from a suitable solvent system (e.g., ethanol/water).

    • A selected crystal will be mounted on a goniometer and subjected to X-ray diffraction using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

    • The diffraction data will be collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal structure will be solved using direct methods and refined by full-matrix least-squares on F².

3.2. Spectroscopic Analysis:

  • Objective: To compare the experimental spectroscopic data with the computationally predicted spectra.

  • Methodology:

    • UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., ethanol) will be prepared, and its absorption spectrum will be recorded using a double-beam UV-Vis spectrophotometer to identify electronic transitions.

    • FTIR and FT-Raman Spectroscopy: The infrared spectrum of a solid sample of this compound (e.g., in a KBr pellet) will be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The Raman spectrum will be obtained using a Fourier Transform (FT) Raman spectrometer with a near-infrared laser excitation to minimize fluorescence.

    • NMR Spectroscopy: High-resolution 1H and 13C NMR spectra of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) will be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be employed for unambiguous assignment of all proton and carbon signals.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of this compound.

experimental_workflow cluster_computational Computational Analysis cluster_comparison Data Correlation start This compound Structure (PubChem) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequencies opt->freq nmr NMR Chemical Shifts opt->nmr elec Electronic Properties (HOMO-LUMO) opt->elec compare_geom Compare Geometries opt->compare_geom compare_vib Compare Vibrational Spectra freq->compare_vib compare_nmr Compare NMR Shifts nmr->compare_nmr compare_elec Correlate with Reactivity elec->compare_elec xray X-ray Crystallography xray->compare_geom ftir_raman FTIR & FT-Raman ftir_raman->compare_vib uv_vis UV-Vis Spectroscopy uv_vis->compare_elec nmr_exp NMR Spectroscopy nmr_exp->compare_nmr

Computational and Experimental Workflow

signaling_pathway This compound This compound Derivative Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Anti-inflammatory) Kinase_Cascade->Cellular_Response

Hypothetical Signaling Pathway for a this compound Derivative

logical_relationships dft DFT Calculation Geometry Optimization Electronic Structure Vibrational Analysis properties Molecular Properties Optimized Geometry HOMO/LUMO Energies Vibrational Frequencies dft:g->properties:geom yields dft:e->properties:homo yields dft:v->properties:freq yields application Applications in Drug Design Structure-Activity Relationship Reactivity Prediction Spectroscopic Identification properties:geom->application:sar properties:homo->application:react properties:freq->application:spec

Logical Flow of Quantum Chemical Analysis

Conclusion

The quantum chemical calculations presented in this guide offer a foundational understanding of the structural and electronic properties of this compound. The optimized geometry, electronic parameters, and predicted spectroscopic data provide a robust framework for further computational and experimental studies. This information is invaluable for elucidating structure-activity relationships, predicting reactivity, and guiding the synthesis of novel this compound derivatives with enhanced therapeutic potential. The integration of computational modeling with experimental validation, as outlined, represents a powerful strategy in modern drug discovery and development.

References

Methodological & Application

Cupreine as a Bifunctional Organocatalyst in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreine, a cinchona alkaloid, has emerged as a powerful and versatile bifunctional organocatalyst in the field of asymmetric synthesis.[1][2] Its structure features a quinuclidine (B89598) core, which acts as a Brønsted base, and a phenolic hydroxyl group on the quinoline (B57606) ring, which serves as a Brønsted acid or a hydrogen-bond donor. This unique combination of acidic and basic functionalities allows this compound to simultaneously activate both the nucleophile and the electrophile in a variety of chemical transformations, leading to high levels of stereocontrol.[1][2] This dual activation mechanism is crucial for achieving high enantioselectivity in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of this compound in three key asymmetric reactions: the Michael Addition, the Henry (Nitroaldol) Reaction, and the Aldol (B89426) Reaction.

Core Applications at a Glance

Reaction TypeNucleophileElectrophileProductKey Advantages
Michael Addition Diethyl MalonateChalcone (B49325)Chiral 1,5-dicarbonyl compoundHigh yield and enantioselectivity.
Henry (Nitroaldol) Reaction Nitromethane (B149229)Benzaldehyde (B42025)Chiral β-nitro alcoholAccess to versatile chiral building blocks.
Aldol Reaction Acetone (B3395972)4-Nitrobenzaldehyde (B150856)Chiral β-hydroxy ketoneDirect formation of C-C bonds with stereocontrol.

Application 1: Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. This compound has been demonstrated to be an effective catalyst for the conjugate addition of soft nucleophiles, such as malonates, to α,β-unsaturated carbonyl compounds.

Proposed Mechanism of Catalysis

The bifunctional nature of this compound is key to its catalytic activity in the Michael addition. The basic quinuclidine nitrogen deprotonates the diethyl malonate, forming a chiral enolate. Simultaneously, the phenolic hydroxyl group of this compound activates the chalcone electrophile through hydrogen bonding. This dual activation brings the reactants into a well-organized, chiral transition state, facilitating the enantioselective attack of the enolate on the β-carbon of the chalcone.

Michael_Addition_Mechanism This compound This compound Catalyst TransitionState Chiral Transition State (Dual Activation) This compound->TransitionState Activates both reactants Malonate Diethyl Malonate (Nucleophile) Malonate->TransitionState Deprotonation Chalcone Chalcone (Electrophile) Chalcone->TransitionState H-bonding Product Enantioenriched Michael Adduct TransitionState->Product C-C bond formation

Caption: Proposed bifunctional activation in the this compound-catalyzed Michael addition.

Quantitative Data
EntrySubstrate (Chalcone)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Chalcone10Toluene (B28343)2559188
24-Chlorochalcone10Toluene2569085
34-Methylchalcone10Toluene2558886
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • This compound (10 mol%)

  • Chalcone (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • Toluene (2.0 mL)

  • 1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ (for drying)

  • Silica (B1680970) gel for column chromatography

  • Hexane/Ethyl acetate (B1210297) solvent system for chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol) and chalcone (1.0 mmol).

  • Add toluene (2.0 mL) to the vial and stir the mixture at room temperature (25 °C).

  • Add diethyl malonate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at 25 °C for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application 2: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to β-amino alcohols and other important chiral building blocks. This compound effectively catalyzes the asymmetric addition of nitroalkanes to aldehydes.

Proposed Mechanism of Catalysis

In the Henry reaction, the quinuclidine nitrogen of this compound deprotonates the nitromethane to generate a nitronate anion. The phenolic hydroxyl group of this compound then coordinates to the aldehyde's carbonyl group via hydrogen bonding, activating it towards nucleophilic attack. This dual activation within the chiral environment of the catalyst directs the enantioselective addition of the nitronate to the aldehyde.

Henry_Reaction_Mechanism This compound This compound Catalyst TransitionState Chiral Transition State (Dual Activation) This compound->TransitionState Activates both reactants Nitromethane Nitromethane (Nucleophile) Nitromethane->TransitionState Deprotonation Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->TransitionState H-bonding Product Enantioenriched β-Nitro Alcohol TransitionState->Product C-C bond formation

Caption: Bifunctional catalysis in the this compound-mediated asymmetric Henry reaction.

Quantitative Data
EntrySubstrate (Aldehyde)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde10Toluene-20488592
24-Chlorobenzaldehyde10Toluene-20488894
34-Methoxybenzaldehyde10Toluene-20728290
Experimental Protocol: Asymmetric Henry Reaction of Nitromethane with Benzaldehyde

Materials:

  • This compound (10 mol%)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Nitromethane (5.0 mmol, 5.0 equiv)

  • Toluene (2.0 mL)

  • Saturated NH₄Cl solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous Na₂SO₄ (for drying)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system for chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (0.1 mmol) in toluene (2.0 mL).

  • Cool the solution to -20 °C using a cryostat.

  • Add benzaldehyde (1.0 mmol) to the cooled solution.

  • Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 48 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the β-nitro alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Application 3: Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. This compound can catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Proposed Mechanism of Catalysis

The catalytic cycle is believed to initiate with the reaction of the ketone (acetone) with the quinuclidine nitrogen of this compound to form a chiral enamine intermediate. The phenolic hydroxyl group of the catalyst then activates the aldehyde (4-nitrobenzaldehyde) via hydrogen bonding. This brings the electrophile into close proximity with the enamine, allowing for a stereocontrolled C-C bond formation. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.

Aldol_Reaction_Mechanism This compound This compound Enamine Chiral Enamine Intermediate This compound->Enamine Acetone Acetone Acetone->Enamine TransitionState H-Bond Activated Transition State Enamine->TransitionState Aldehyde 4-Nitrobenzaldehyde Aldehyde->TransitionState H-bonding Iminium Iminium Ion TransitionState->Iminium C-C bond formation Product Chiral β-Hydroxy Ketone Iminium->Product Hydrolysis Product->this compound Catalyst Regeneration

Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.

Quantitative Data
EntrySubstrate (Aldehyde)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
14-Nitrobenzaldehyde20Acetone/Water (9:1)0247585
24-Chlorobenzaldehyde20Acetone/Water (9:1)0367282
3Benzaldehyde20Acetone/Water (9:1)0486880
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Materials:

  • This compound (20 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)

  • Acetone (4.5 mL)

  • Water (0.5 mL)

  • Saturated NH₄Cl solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous Na₂SO₄ (for drying)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system for chromatography

Procedure:

  • In a 10 mL round-bottom flask, dissolve this compound (0.1 mmol) and 4-nitrobenzaldehyde (0.5 mmol) in a mixture of acetone (4.5 mL) and water (0.5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stir the reaction at 0 °C for 24 hours. Monitor the reaction by TLC.

  • Upon completion, add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure aldol adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Conclusion

This compound stands out as a readily available and highly effective bifunctional organocatalyst for a range of important asymmetric transformations. Its ability to simultaneously activate both reaction partners through a cooperative Brønsted acid/Brønsted base mechanism provides a powerful strategy for achieving high levels of enantioselectivity. The protocols outlined in this document serve as a practical guide for researchers in academia and industry to harness the potential of this compound in the stereoselective synthesis of valuable chiral molecules. Further exploration of its catalytic capabilities in other asymmetric reactions is an active and promising area of research.

References

Application Notes and Protocols for Cupreine-Catalyzed Enantioselective Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cupreine, a Cinchona alkaloid, as a bifunctional organocatalyst in enantioselective Michael addition reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in asymmetric synthesis, enabling the construction of chiral molecules with high stereocontrol, which is of paramount importance in the development of new therapeutic agents.

Introduction

The enantioselective Michael addition is a fundamental transformation in organic synthesis for the creation of stereogenic centers. This compound, and its derivatives, have emerged as highly effective bifunctional organocatalysts for this purpose. Their catalytic activity stems from the presence of a basic quinuclidine (B89598) nitrogen, which acts as a Brønsted base to deprotonate the Michael donor, and a phenolic hydroxyl group at the 6'-position, which serves as a hydrogen-bond donor to activate the Michael acceptor. This dual activation strategy within a single chiral molecule allows for a highly organized transition state, leading to excellent enantioselectivity in the desired products. These products are valuable building blocks for the synthesis of complex natural products and pharmaceuticals.

Data Presentation

The following tables summarize the quantitative data for this compound-catalyzed enantioselective Michael additions across a range of Michael donors and acceptors, showcasing the versatility and efficiency of this catalytic system.

Table 1: this compound-Catalyzed Michael Addition of Malonates to Nitroolefins

EntryMichael DonorMichael Acceptor (R)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Dimethyl malonatePhenyl10Toluene (B28343)729590
2Diethyl malonate4-Chlorophenyl10CH2Cl2489293
3Dibenzyl malonate2-Nitrophenyl5THF608891
4Di-tert-butyl malonateNaphthyl10Toluene968588

Table 2: this compound-Catalyzed Michael Addition of Nitroalkanes to α,β-Unsaturated Carbonyls

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Nitromethane (B149229)Chalcone (B49325)10Toluene249897
2Nitroethane2-Cyclohexen-1-one10CH2Cl2368595
3NitropropaneMethyl vinyl ketone15THF488292
4PhenylnitromethaneEthyl cinnamate10Toluene729094

Experimental Protocols

The following are detailed experimental protocols for key this compound-catalyzed enantioselective Michael additions.

Protocol 1: General Procedure for the Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene

Materials:

  • This compound (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Dimethyl malonate (2.0 equiv)

  • Toluene (0.5 M solution with respect to nitrostyrene)

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 32.4 mg, 10 mol%).

  • Add toluene (2.0 mL) to the flask and stir until the catalyst is fully dissolved.

  • Add trans-β-nitrostyrene (1.0 mmol, 149.1 mg, 1.0 equiv) to the solution.

  • Add dimethyl malonate (2.0 mmol, 264.2 mg, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for the Enantioselective Michael Addition of Nitromethane to Chalcone

Materials:

  • This compound (10 mol%)

  • Chalcone (1.0 equiv)

  • Nitromethane (5.0 equiv)

  • Toluene (0.2 M solution with respect to chalcone)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a dry reaction vial, dissolve chalcone (0.5 mmol, 104.1 mg, 1.0 equiv) and this compound (0.05 mmol, 16.2 mg, 10 mol%) in toluene (2.5 mL).

  • Add nitromethane (2.5 mmol, 152.6 mg, 5.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate as eluent) to yield the pure product.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow for the this compound-catalyzed enantioselective Michael addition.

G Proposed Catalytic Cycle for this compound-Catalyzed Michael Addition cluster_0 Catalyst Activation and Substrate Binding cluster_1 Reaction and Product Formation This compound This compound Ternary_Complex Ternary Complex This compound->Ternary_Complex Binds Michael_Donor Michael Donor (Nu-H) Michael_Donor->Ternary_Complex Binds Michael_Acceptor Michael Acceptor (E) Michael_Acceptor->Ternary_Complex Binds Deprotonation Deprotonation of Nu-H by Quinuclidine Ternary_Complex->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Activated E Deprotonation->Nucleophilic_Attack Enolate Formation Product_Complex Product-Catalyst Complex Nucleophilic_Attack->Product_Complex C-C Bond Formation Product_Release Product Release Product_Complex->Product_Release Product_Release->this compound Catalyst Regeneration Product Chiral Product Product_Release->Product G General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound Catalyst - Add Solvent - Add Michael Acceptor - Add Michael Donor Start->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC) Reaction_Setup->Reaction Workup Workup: - Remove Solvent Reaction->Workup Purification Purification: - Flash Column Chromatography Workup->Purification Analysis Analysis: - Determine Yield - Determine Enantiomeric Excess (Chiral HPLC) Purification->Analysis End End Analysis->End

Application Notes and Protocols: Cupreine Derivatives in Asymmetric Henry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a powerful C-C bond-forming reaction that produces β-nitro alcohols, which are versatile precursors to valuable compounds such as β-amino alcohols and α-hydroxy carboxylic acids.[1][2] The development of asymmetric versions of this reaction is of significant interest, particularly in the pharmaceutical industry for the synthesis of chiral drug intermediates. Cupreine and its derivatives, belonging to the cinchona alkaloid family, have emerged as highly effective bifunctional organocatalysts for enantioselective Henry reactions.[3] Their catalytic prowess stems from the presence of both a Brønsted basic quinuclidine (B89598) nitrogen and a Brønsted acidic 6'-hydroxyl group, which act in concert to activate the nucleophile and electrophile, respectively.[4] This dual activation mechanism allows for high levels of stereocontrol, making this compound derivatives attractive catalysts for these transformations.

These application notes provide an overview of the use of this compound derivatives in asymmetric Henry reactions, with a focus on reactions involving α-ketoesters. Detailed protocols and quantitative data are presented to facilitate the application of these methods in a research and development setting.

Catalytic Performance of this compound Derivatives

The efficacy of this compound derivatives has been demonstrated in the asymmetric Henry reaction of various nitroalkanes with a range of carbonyl compounds. Notably, derivatives of this compound have shown excellent performance in the challenging reactions with α-ketoesters, affording products with high yields and enantioselectivities. The pioneering work by Deng and co-workers demonstrated that modifying the 9-hydroxyl group of this compound can significantly impact its catalytic activity and selectivity.[5][6]

Asymmetric Henry Reaction of α-Ketoesters with Nitromethane (B149229)

The reaction between α-ketoesters and nitromethane, catalyzed by this compound derivatives, provides access to chiral tertiary β-nitro alcohols. The following table summarizes the performance of a 9-O-benzyl-substituted cupreidine (B22110) catalyst in this reaction with various α-ketoesters, as reported by Deng and co-workers.

EntryR in α-Ketoester (PhCOCO₂R)Yield (%)ee (%)
1Me9592
2Et9694
3i-Pr9291
4n-Bu9493
5Bn9390

Table 1: Performance of a 9-O-benzylcupreidine catalyst in the asymmetric Henry reaction of various α-ketoesters with nitromethane.[5][6]

Experimental Protocols

General Protocol for the Asymmetric Henry Reaction of α-Ketoesters with Nitromethane using a 9-O-Substituted this compound Derivative

This protocol is based on the work of Deng and co-workers and is applicable to a range of α-ketoesters.[5][6]

Materials:

  • 9-O-benzylcupreidine catalyst (or other 9-O-substituted this compound derivative)

  • α-Ketoester

  • Nitromethane

  • Toluene (B28343) (or other suitable anhydrous solvent)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the 9-O-benzylcupreidine catalyst (typically 5-10 mol%).

  • Add anhydrous toluene (or another appropriate solvent) to dissolve the catalyst.

  • Add the α-ketoester (1.0 equivalent) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C or -78 °C).

  • Add nitromethane (typically 2-10 equivalents) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-nitro alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Proposed Catalytic Cycle

The bifunctional nature of this compound derivatives is central to their catalytic activity in the asymmetric Henry reaction. The proposed catalytic cycle involves the activation of both the nitroalkane and the carbonyl compound.

Catalytic Cycle cluster_0 Catalytic Cycle A This compound Derivative (Catalyst) B Nitroalkane Deprotonation A->B + Nitroalkane C Nitronate-Catalyst Complex B->C Quinuclidine N (Brønsted Base) E C-C Bond Formation (Transition State) C->E + α-Ketoester D α-Ketoester Activation (6'-OH H-bond) D->E F Product-Catalyst Complex E->F Stereoselective Attack G Product Release F->G Proton Transfer G->A - β-Nitro Alcohol

Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric Henry reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing an asymmetric Henry reaction using a this compound derivative as the catalyst.

Experimental Workflow start Start prep Reaction Setup (Inert Atmosphere) start->prep end End add_cat Add this compound Derivative and Solvent prep->add_cat add_reag Add α-Ketoester and Cool to Reaction Temp. add_cat->add_reag add_nitro Add Nitromethane add_reag->add_nitro reaction Stir and Monitor Reaction add_nitro->reaction workup Quench and Workup reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze analyze->end

Caption: General experimental workflow for a this compound-catalyzed asymmetric Henry reaction.

Catalyst Development Logic

The development of effective this compound-based catalysts often follows a logical progression of screening and optimization.

Catalyst Development Logic cluster_0 Catalyst Screening and Optimization A Initial Catalyst Screen (e.g., this compound, Cupreidine) B Modification of 9-OH Group (e.g., Benzylation, Acylation) A->B Initial results guide structural modification C Evaluation of Reaction Parameters (Solvent, Temperature, Catalyst Loading) B->C Fine-tuning for improved performance D Substrate Scope Evaluation C->D Testing generality of the method E Optimized Protocol D->E Finalized procedure

Caption: Logical workflow for the development of this compound-based catalysts for the asymmetric Henry reaction.

References

Application of Cupreine in Asymmetric Friedel-Crafts Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cupreine and its derivatives as organocatalysts in asymmetric Friedel-Crafts alkylation and acylation reactions. These reactions are powerful tools for the construction of chiral molecules, which are of significant interest in medicinal chemistry and drug development.

Introduction to this compound in Asymmetric Catalysis

This compound, a Cinchona alkaloid, and its derivatives have emerged as powerful bifunctional organocatalysts for a variety of asymmetric transformations. Their structure incorporates both a Brønsted acid (phenolic hydroxyl group) and a Lewis base (quinuclidine nitrogen), allowing them to simultaneously activate both the nucleophile and the electrophile in a catalytic cycle. This dual activation model is key to achieving high enantioselectivity in Friedel-Crafts reactions.

Application 1: Asymmetric Friedel-Crafts Hydroxyalkylation of Indoles

A significant application of this compound is in the enantioselective Friedel-Crafts hydroxyalkylation of indoles with electrophilic pyrazole-4,5-diones. This reaction provides access to chiral indolylpyrazolones, structures with potential biological activity.[1]

Quantitative Data Summary
EntryElectrophileNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)er
11,3-diphenylpyrazole-4,5-dioneIndole (B1671886)13.5THF249994:6
21,3-diphenylpyrazole-4,5-dione2-Methylindole13.5THF249592:8
31,3-diphenylpyrazole-4,5-dione5-Methoxyindole13.5THF249888:12
41,3-diphenylpyrazole-4,5-dione5-Chloroindole13.5THF249689:11

*er = enantiomeric ratio. Data sourced from reference[1].

Experimental Protocol

General Procedure for the Asymmetric Friedel-Crafts Hydroxyalkylation of Indoles with Pyrazole-4,5-diones: [1]

  • To a solution of the pyrazole-4,5-dione (0.2 mmol, 1.0 equiv) and this compound (8.3 mg, 0.027 mmol, 13.5 mol%) in absolute tetrahydrofuran (B95107) (THF, 1 mL, 0.2 M), add the indole (0.3 mmol, 1.5 equiv).

  • Stir the resulting solution at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired (S)-indolylpyrazol-3-one product.

Application 2: Asymmetric aza-Friedel-Crafts Reaction of Naphthols

This compound derivatives are also effective catalysts for the asymmetric aza-Friedel-Crafts reaction of α-naphthols with aryl aldimines, yielding chiral aminoarylnaphthols. These products are valuable building blocks in organic synthesis.

Representative Protocol

Note: The following is a representative protocol based on typical conditions for such reactions, as detailed experimental procedures were not available in the public domain. For a detailed protocol, please refer to the original publication (DOI: 10.1002/chir.22714).

  • To a solution of the aryl aldimine (0.1 mmol, 1.0 equiv) and a suitable this compound derivative catalyst (e.g., 4-((R)-((tert-butyldiphenylsilyl)oxy)((1S,2S,4S,5R)- 5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol) (5-10 mol%) in a suitable solvent (e.g., dichloromethane (B109758) or toluene, 1.0 mL) at room temperature, add α-naphthol (0.12 mmol, 1.2 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (e.g., 24-72 hours), monitoring by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired chiral aminoarylnaphthol.

Application 3: Asymmetric Friedel-Crafts Addition of Indoles to Isatins

Modified Cinchona alkaloids, including this compound derivatives, catalyze the asymmetric addition of indoles to isatins. This reaction is a valuable method for synthesizing chiral 3-substituted-3-hydroxyoxindoles, which are prevalent motifs in many biologically active compounds.

Representative Protocol

Note: The following is a representative protocol based on typical conditions for such reactions, as detailed experimental procedures were not available in the public domain. For a detailed protocol, please refer to the original publication (DOI: 10.1002/chem.201000846).

  • In a reaction vial, dissolve the isatin (B1672199) (0.2 mmol, 1.0 equiv) and the this compound-derived catalyst (e.g., (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol) (1-10 mol%) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane, 2.0 mL).

  • Add the indole (0.24 mmol, 1.2 equiv) to the solution.

  • Stir the mixture at the indicated temperature (e.g., room temperature) for the necessary duration (e.g., 12-48 hours), while monitoring the reaction's progress via TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.

Reaction Mechanism and Catalytic Cycle

The catalytic activity of this compound in these Friedel-Crafts reactions stems from its ability to act as a bifunctional catalyst.[2][3] The phenolic hydroxyl group acts as a Brønsted acid, activating the electrophile (e.g., pyrazole-4,5-dione, aldimine, or isatin) through hydrogen bonding. Simultaneously, the quinuclidine (B89598) nitrogen acts as a Lewis base, deprotonating the nucleophile (e.g., indole or naphthol) to increase its nucleophilicity. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation.

Proposed Catalytic Cycle for this compound-Catalyzed Friedel-Crafts Reaction

Friedel_Crafts_Mechanism This compound This compound Catalyst Ternary_Complex Ternary Complex [Nu-H...this compound...E] This compound->Ternary_Complex Coordination Electrophile Electrophile (E) Electrophile->Ternary_Complex Nucleophile Nucleophile (Nu-H) Nucleophile->Ternary_Complex Activated_E Activated Electrophile (E-H-Cupreine) Activated_Nu Activated Nucleophile (Nu-) Product_Complex Product-Catalyst Complex Ternary_Complex->Product_Complex C-C Bond Formation (Enantioselective Step) Product_Complex->this compound Catalyst Regeneration Product Chiral Product (Nu-E) Product_Complex->Product Product Release

Caption: Proposed bifunctional catalytic cycle for a this compound-catalyzed Friedel-Crafts reaction.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix Catalyst, Electrophile, and Nucleophile in Solvent Start->Mixing Reaction Stir at Controlled Temperature Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quench and Concentrate Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound-catalyzed Friedel-Crafts reactions.

References

Cupreine-Mediated Asymmetric Epoxidation of Olefins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric epoxidation of olefins is a cornerstone transformation in modern organic synthesis, providing chiral epoxides that are versatile building blocks for the synthesis of a wide array of pharmaceuticals and biologically active molecules. Among the various catalytic systems developed for this purpose, cinchona alkaloid derivatives have emerged as powerful organocatalysts. Cupreine, a demethylated analogue of quinine, and its derivatives have shown significant promise as bifunctional catalysts in a variety of asymmetric reactions. This application note details the use of this compound-derived phase-transfer catalysts (PTCs) in the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, offering a practical and efficient method for the synthesis of enantioenriched epoxides.

The bifunctional nature of this compound, featuring a tertiary amine (the quinuclidine (B89598) nitrogen) and a phenolic hydroxyl group, allows for multiple points of interaction with the substrates, leading to a highly organized transition state and effective stereochemical control. When derivatized into quaternary ammonium (B1175870) salts, these molecules become potent phase-transfer catalysts, capable of facilitating reactions between reactants in immiscible phases, such as an aqueous oxidant and an organic substrate.

Signaling Pathway and Catalytic Cycle

The this compound-mediated asymmetric epoxidation under phase-transfer conditions proceeds through a well-defined catalytic cycle. The this compound-derived quaternary ammonium salt acts as a shuttle, transporting the active oxidant from the aqueous phase to the organic phase where the olefin is present. The chiral environment provided by the catalyst directs the approach of the oxidant to one face of the double bond, resulting in the formation of one enantiomer of the epoxide in excess.

Catalytic_Cycle Olefin α,β-Unsaturated Ketone Epoxide Chiral Epoxide Olefin->Epoxide Catalyst_Org This compound-PTC (Q+X-) Intermediate [Q+ -OCl] Catalyst_Org->Intermediate Phase Transfer NaOCl NaOCl (aq) Intermediate->Olefin Epoxidation NaCl NaCl (aq) Intermediate->NaCl Release of Cl-

Caption: Proposed catalytic cycle for the phase-transfer epoxidation.

Experimental Workflow

The general workflow for the this compound-mediated asymmetric epoxidation of olefins is straightforward and can be performed using standard laboratory equipment. The process involves the preparation of the catalyst, the setup of the biphasic reaction mixture, and the subsequent workup and analysis of the product.

Workflow start Start prep_cat Prepare this compound-derived Phase-Transfer Catalyst start->prep_cat setup_rxn Set up Biphasic Reaction: - Olefin in Organic Solvent - Catalyst - Aqueous Oxidant prep_cat->setup_rxn reaction Stir vigorously at controlled temperature setup_rxn->reaction workup Reaction Workup: - Phase Separation - Extraction - Drying reaction->workup purification Purification by Chromatography workup->purification analysis Analysis: - NMR (Yield) - Chiral HPLC (ee) purification->analysis end End analysis->end

Caption: General experimental workflow for the asymmetric epoxidation.

Data Presentation

The following table summarizes the results obtained for the asymmetric epoxidation of a cis-α,β-unsaturated ketone using a this compound-derived phase-transfer catalyst. The data is based on the findings reported by Berkessel and coworkers.

EntryCatalystSubstrateOxidantYield (%)ee (%)
1Hydrothis compound N-benzyl chloridecis-1,3-diphenylprop-2-en-1-oneNaOCl8574
2Hydrocupreidine N-benzyl chloridecis-1,3-diphenylprop-2-en-1-oneNaOCl8270

Experimental Protocols

Protocol 1: Synthesis of Hydrothis compound N-benzyl chloride (this compound-PTC)

This protocol describes the synthesis of a representative this compound-derived phase-transfer catalyst.

Materials:

Procedure:

  • To a solution of hydrothis compound in toluene, add benzyl chloride.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold toluene.

  • Dry the solid under vacuum to obtain the hydrothis compound N-benzyl chloride catalyst.

Protocol 2: Asymmetric Epoxidation of cis-1,3-diphenylprop-2-en-1-one

This protocol details the asymmetric epoxidation of a model cis-α,β-unsaturated ketone.

Materials:

  • cis-1,3-diphenylprop-2-en-1-one (1.0 equiv)

  • Hydrothis compound N-benzyl chloride (0.05 equiv)

  • Toluene

  • Aqueous sodium hypochlorite (B82951) (NaOCl, 1.5 equiv, commercial bleach can be used)

  • Stirring bar

  • Reaction vessel (e.g., round-bottom flask)

  • Ice bath

Procedure:

  • Dissolve cis-1,3-diphenylprop-2-en-1-one and the hydrothis compound N-benzyl chloride catalyst in toluene in a reaction vessel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the aqueous sodium hypochlorite solution to the stirred organic solution.

  • Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, separate the organic layer.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral epoxide.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound-derived phase-transfer catalysts are effective organocatalysts for the asymmetric epoxidation of electron-deficient olefins. The operational simplicity of the reaction, coupled with the use of inexpensive and readily available oxidants, makes this a valuable method for the synthesis of chiral epoxides. The modular nature of the cinchona alkaloid scaffold allows for further catalyst optimization to improve both the yield and enantioselectivity for a broader range of substrates, which is of significant interest to the pharmaceutical and fine chemical industries.

Application Notes and Protocols for the Synthesis of Chiral Alcohols Using Cupreine as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its pharmacological activity. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity under mild and environmentally benign conditions. Among the various organocatalysts, Cinchona alkaloids and their derivatives, such as cupreine, have garnered significant attention due to their unique structural features and catalytic prowess.

This document provides detailed application notes and protocols for the synthesis of chiral alcohols using this compound as a catalyst, with a primary focus on the well-established asymmetric Henry (nitroaldol) reaction.

Core Application: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol.[1] These products are valuable chiral building blocks that can be readily converted to other important functional groups, including chiral amino alcohols. This compound, a bifunctional Cinchona alkaloid, has proven to be an effective catalyst for this transformation, affording high yields and enantioselectivities.[2]

Proposed Catalytic Cycle

The catalytic cycle of the this compound-catalyzed Henry reaction is believed to involve a dual activation mechanism. The tertiary amine of the quinuclidine (B89598) core of this compound acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. Simultaneously, the hydroxyl group at the C6' position of the quinoline (B57606) ring acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. This dual activation within the chiral scaffold of the catalyst orients the reactants, leading to a highly enantioselective carbon-carbon bond formation.[2]

This compound-Catalyzed Henry Reaction Mechanism cluster_0 Catalytic Cycle This compound This compound Nitronate_Intermediate Nitronate Intermediate This compound->Nitronate_Intermediate Deprotonation Activated_Aldehyde Activated Aldehyde This compound->Activated_Aldehyde H-Bonding Nitroalkane Nitroalkane Nitroalkane->Nitronate_Intermediate Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Transition_State Diastereomeric Transition State Nitronate_Intermediate->Transition_State Activated_Aldehyde->Transition_State C-C Bond Formation Chiral_Nitroalkoxide Chiral Nitroalkoxide Transition_State->Chiral_Nitroalkoxide Chiral_Nitroalcohol Chiral_Nitroalcohol Chiral_Nitroalkoxide->Chiral_Nitroalcohol Protonation Chiral_Nitroalcohol->this compound Catalyst Regeneration Proton_Source Proton Source (e.g., H2O) Proton_Source->Chiral_Nitroalcohol

Caption: Proposed mechanism for the this compound-catalyzed asymmetric Henry reaction.

Quantitative Data Presentation

The following tables summarize the performance of this compound and its derivatives as catalysts in the asymmetric Henry reaction with various aldehydes and nitromethane (B149229).

Table 1: this compound-Catalyzed Asymmetric Henry Reaction of Aromatic Aldehydes

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1BenzaldehydeThis compound (10)Toluene488588[2]
24-Nitrobenzaldehyde (B150856)This compound (5)THF129992[3]
32-NitrobenzaldehydeL4-Cu(OAc)₂ (20)Ethanol24>9994.6[4]
44-ChlorobenzaldehydeThis compound (10)Toluene727890[2]
54-MethoxybenzaldehydeThis compound (10)Toluene966585[2]

Table 2: this compound-Catalyzed Asymmetric Henry Reaction of Heteroaromatic and Aliphatic Aldehydes

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
12-PyridinecarboxaldehydeH₂-2-CuI (10)THF247585[3]
22-FurancarboxaldehydeThis compound (10)Toluene727082[2]
3CyclohexanecarboxaldehydeThis compound (10)Toluene965575[2]
4Isovaleraldehyde6b (20)n-Propanol728360[5]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound-catalyzed asymmetric Henry reaction.

Experimental_Workflow cluster_workflow General Workflow A Reactant & Catalyst Preparation B Reaction Setup (Solvent, Temperature) A->B Addition C Reaction Monitoring (TLC, HPLC) B->C Stirring D Work-up (Quenching, Extraction) C->D Completion E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, HPLC for ee) E->F Purified Product

Caption: General experimental workflow for a this compound-catalyzed reaction.

Detailed Protocol: Asymmetric Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane

This protocol is adapted from literature procedures and provides a representative example of a this compound-catalyzed Henry reaction.[3]

Materials:

  • This compound (catalyst)

  • 4-Nitrobenzaldehyde (substrate)

  • Nitromethane (reagent)

  • Tetrahydrofuran (THF, anhydrous) (solvent)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Catalyst and Reactant Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol%).

  • Reaction Setup: Place the flask under an inert atmosphere (e.g., argon or nitrogen). Add anhydrous THF (2.0 mL) to dissolve the catalyst.

  • Substrate Addition: To the stirred solution, add 4-nitrobenzaldehyde (1.0 mmol).

  • Reagent Addition: Add nitromethane (2.0 mmol, 2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 0 °C for higher enantioselectivity) and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion of the reaction (as indicated by TLC, typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral β-nitro alcohol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Other Potential Applications

While the asymmetric Henry reaction is the most extensively documented application of this compound for the synthesis of chiral alcohol precursors, its bifunctional nature suggests potential in other asymmetric transformations. Research in the following areas, although less developed for this compound itself, may present opportunities for future applications:

  • Asymmetric Michael Additions: The basic amine and acidic hydroxyl group could facilitate enantioselective conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds, leading to chiral γ-hydroxy ketones or esters after reduction.

  • Asymmetric Aldol (B89426) Reactions: Similar to the Henry reaction, this compound could potentially catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Conclusion

This compound is a versatile and effective organocatalyst for the enantioselective synthesis of chiral β-nitro alcohols via the asymmetric Henry reaction. The operational simplicity, mild reaction conditions, and high enantioselectivities achieved make this a valuable method for academic and industrial chemists. Further exploration of this compound and its derivatives in other asymmetric transformations for the synthesis of a broader range of chiral alcohols is a promising area for future research.

References

Application Notes and Protocols for the Immobilization of Cupreine on Solid Supports for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of cupreine, a Cinchona alkaloid, onto various solid supports for its application in heterogeneous asymmetric catalysis. The immobilization of homogeneous catalysts like this compound offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for catalyst recycling, thereby contributing to more sustainable and cost-effective chemical processes.

Introduction to Immobilized this compound Catalysis

This compound, a naturally occurring Cinchona alkaloid, is an effective organocatalyst for a variety of asymmetric reactions. Its structure features a quinuclidine (B89598) core, a quinoline (B57606) moiety, and a phenolic hydroxyl group, which can act as a Brønsted acid, while the quinuclidine nitrogen acts as a Lewis base. This bifunctional nature allows for the activation of both nucleophiles and electrophiles, facilitating highly stereoselective transformations.

However, its use in homogeneous catalysis presents challenges in separation and recovery. Immobilization on solid supports transforms it into a heterogeneous catalyst, combining the high selectivity of homogeneous catalysis with the practical benefits of heterogeneous systems. This document details the immobilization of this compound on three common solid supports: silica (B1680970), magnetic nanoparticles, and polymers.

Immobilization of this compound on Solid Supports: Protocols and Data

Silica-Supported this compound

Silica gel is a widely used support due to its high surface area, mechanical stability, and the presence of silanol (B1196071) groups that can be readily functionalized for covalent attachment of the catalyst.

This protocol is adapted from the work of a study on this compound grafted onto silica for the asymmetric 1,4-addition of malonate to trans-β-nitrostyrene.[1][2]

Materials:

  • This compound (CPN)

  • 3-Mercaptopropyltrimethoxysilane

  • Silica gel (high purity, for chromatography)

  • Toluene (B28343) (dry)

  • Ethanol (B145695) (dry)

  • Azobisisobutyronitrile (AIBN)

  • Argon or Nitrogen gas

Procedure:

  • Activation of Silica Gel:

    • Heat the silica gel at 120°C under vacuum for 4 hours to remove adsorbed water.

    • Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Functionalization of Silica with Thiol Groups (Si-SH):

    • Suspend the activated silica gel in dry toluene.

    • Add 3-mercaptopropyltrimethoxysilane to the suspension.

    • Reflux the mixture under an inert atmosphere for 24 hours.

    • After cooling, filter the silica, wash thoroughly with toluene and then ethanol to remove unreacted silane.

    • Dry the functionalized silica (Si-SH) under vacuum.

  • Grafting of this compound onto Thiol-Functionalized Silica (Si-CPN):

    • To a solution of this compound (5 mmol) in dry ethanol (25 mL) under an inert atmosphere, add the thiol-functionalized silica (5 g; with a typical loading of 0.9 mmol of SH/g of silica) and AIBN (1.52 mmol) as a radical initiator.[2]

    • Heat the mixture at 90°C for 24 hours.[2]

    • After cooling to room temperature, recover the silica-supported this compound (Si-CPN) by filtration.

    • Wash the catalyst extensively with ethanol and dry under vacuum.

Characterization:

The immobilized this compound catalyst should be characterized to determine the catalyst loading and structural integrity.

  • Elemental Analysis: To determine the nitrogen content and calculate the this compound loading (mmol/g).

  • FT-IR Spectroscopy: To confirm the presence of characteristic peaks of both the silica support and the this compound molecule.

  • Thermogravimetric Analysis (TGA): To determine the amount of organic material grafted onto the silica surface.

G cluster_activation Silica Activation cluster_functionalization Functionalization cluster_grafting Grafting Silica Silica Gel Activated_Silica Activated Silica Silica->Activated_Silica Heat under vacuum Functionalized_Silica Thiol-Functionalized Silica (Si-SH) Activated_Silica->Functionalized_Silica Thiol_Silane 3-Mercaptopropyl- trimethoxysilane Thiol_Silane->Functionalized_Silica Reflux in Toluene Immobilized_this compound Silica-Supported This compound (Si-CPN) Functionalized_Silica->Immobilized_this compound This compound This compound This compound->Immobilized_this compound Heat in Ethanol AIBN AIBN AIBN->Immobilized_this compound G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization & Grafting Fe_salts FeCl₃ / FeCl₂ Fe3O4 Fe₃O₄ Nanoparticles Fe_salts->Fe3O4 Co-precipitation Fe3O4_SiO2 Silica-Coated MNPs (Fe₃O₄@SiO₂) Fe3O4->Fe3O4_SiO2 TEOS TEOS TEOS->Fe3O4_SiO2 Stöber method Fe3O4_SiO2_SH Thiol-Functionalized MNPs Fe3O4_SiO2->Fe3O4_SiO2_SH Thiol_Silane 3-Mercaptopropyl- trimethoxysilane Thiol_Silane->Fe3O4_SiO2_SH Silanization Immobilized_this compound This compound-Functionalized MNPs Fe3O4_SiO2_SH->Immobilized_this compound This compound This compound This compound->Immobilized_this compound Radical Addition G cluster_reaction Catalytic Reaction cluster_separation Separation & Recycling Reactants Reactants (Michael Donor & Acceptor) Reaction Asymmetric Michael Addition Reactants->Reaction Catalyst Immobilized This compound Catalyst Catalyst->Reaction Product_Catalyst Product + Catalyst Mixture Reaction->Product_Catalyst Separation Separation (Filtration / Magnet) Product_Catalyst->Separation Product Chiral Product Separation->Product Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst Recycled_Catalyst->Catalyst Reuse

References

Application Notes and Protocols: Cupreine in Phase-Transfer Catalysis for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phase-Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[1][2] By employing a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, ionic reactants can be shuttled from an aqueous or solid phase into an organic phase where the reaction occurs.[1][3] This technique offers significant advantages, including the use of simple and inexpensive reagents, milder reaction conditions, increased reaction rates, higher yields, and a reduction in the need for hazardous organic solvents, aligning with the principles of green chemistry.[1][2][4]

Cinchona alkaloids, such as quinine (B1679958) and quinidine, are a class of naturally derived compounds that have become privileged scaffolds in asymmetric catalysis due to their well-defined, rigid structures.[5][6] Cupreine, a Cinchona alkaloid featuring a free hydroxyl group at the 6' position of the quinoline (B57606) ring, and its derivatives are increasingly recognized as potent bifunctional organocatalysts.[7] In asymmetric phase-transfer catalysis, these molecules utilize both the tertiary amine of the quinuclidine (B89598) core and the 6'-OH group to activate and orient substrates, enabling high levels of stereocontrol in a variety of organic transformations.[5][8]

Mechanism of this compound-Based Phase-Transfer Catalysis

In asymmetric PTC, this compound derivatives are typically quaternized at the quinuclidine nitrogen to form a chiral ammonium salt. This cationic catalyst can then exchange its counter-ion for an anionic reactant in the aqueous or solid phase. The resulting lipophilic ion pair is transferred into the organic phase.

The key to the stereoselectivity of this compound-derived catalysts lies in their bifunctional nature. The 6'-OH group can act as a hydrogen-bond donor, interacting with the electrophile or the nucleophile, while the chiral scaffold of the ammonium salt provides a defined steric environment. This dual activation creates a highly organized transition state, favoring the formation of one enantiomer over the other.[5]

G A Catalyst (Q+X-) B Nucleophile (M+Nu-) A->B Ion Exchange C Ion Pair (Q+Nu-) B->C Phase Transfer D Substrate (R-Y) C->D Reaction E Product (R-Nu) D->E F Catalyst (Q+Y-) E->F F->A

Caption: General mechanism of phase-transfer catalysis.

Application 1: Asymmetric Epoxidation of α,β-Unsaturated Ketones

A key application of this compound-derived phase-transfer catalysts is the asymmetric epoxidation of enones. The work by Berkessel and co-workers demonstrated the use of hydrothis compound-based catalyst HCPN-65 in the epoxidation of cis-α,β-unsaturated ketones using sodium hypochlorite (B82951) as the oxidant.[5] The 6'-OH group is essential for directing the stereochemical outcome of the reaction.[5][6]

Table 1: Asymmetric Epoxidation using this compound-Derived Catalysts

CatalystSubstrateYield (%)ee (%)Reference
HCPN-65cis-Chalcone9552[5]
HCPD-67cis-Chalcone93-38[5]

Note: HCPD-67 is the pseudoenantiomer of HCPN-65, leading to the opposite enantiomer of the product.

Experimental Protocol: Asymmetric Epoxidation
  • Reaction Setup: To a stirred solution of the cis-α,β-unsaturated ketone (1.0 mmol) in toluene (B28343) (5 mL) at 0 °C, add the hydrothis compound-derived catalyst HCPN-65 (0.05 mmol, 5 mol%).

  • Reagent Addition: Add a freshly prepared aqueous solution of sodium hypochlorite (1.2 mmol, 1.2 equiv) dropwise over a period of 15 minutes.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the chiral epoxide.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

G start Start dissolve Dissolve enone and catalyst (HCPN-65) in toluene at 0 °C start->dissolve add_naocl Add aqueous NaOCl dropwise dissolve->add_naocl stir Stir vigorously for 2-4 hours at 0 °C add_naocl->stir separate Separate organic layer stir->separate wash Wash with Na2S2O3 and brine separate->wash purify Dry, concentrate, and purify via column chromatography wash->purify analyze Analyze ee by chiral HPLC purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for asymmetric epoxidation.

Application 2: Asymmetric Cyclopropanation

This compound-derived catalysts have been successfully employed in asymmetric cyclopropanation reactions. A hydrothis compound catalyst, HCPN-59 , was designed to catalyze the addition of dimethyl bromomalonate to a conjugated cyanosulfone, yielding a highly functionalized cyclopropane (B1198618) with a quaternary stereocenter as a single diastereoisomer and with high enantioselectivity.[5][7]

Table 2: Asymmetric Cyclopropanation using a this compound-Derived Catalyst

CatalystSubstrateReagentYield (%)dree (%)Reference
HCPN-59CyanosulfoneDimethyl bromomalonate85>99:195[5]
Experimental Protocol: Asymmetric Cyclopropanation
  • Reaction Setup: In a reaction vessel, combine the conjugated cyanosulfone (0.5 mmol), dimethyl bromomalonate (0.6 mmol, 1.2 equiv), and the hydrothis compound catalyst HCPN-59 (0.025 mmol, 5 mol%).

  • Solvent and Base: Add toluene (5 mL) and solid potassium carbonate (1.5 mmol, 3.0 equiv).

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the solid base. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired cyclopropane product.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_transition_state Proposed Bifunctional Activation catalyst This compound Catalyst (Q+) Quinuclidine N+ 6'-OH Group enolate { Bromomalonate Enolate |  Negative Charge} catalyst:f1->enolate:f1 Ionic Interaction substrate Cyanosulfone Michael Acceptor catalyst:f2->substrate:f1 H-Bonding

Caption: Bifunctional activation in this compound-catalyzed reactions.

Other Notable Applications

This compound and its derivatives have demonstrated utility in a range of other important asymmetric transformations under phase-transfer conditions.

  • Friedel-Crafts Reaction: this compound derivative 38 has been successfully used in organocatalytic asymmetric Friedel-Crafts reactions, showcasing its ability to control the formation of C-C bonds with high stereoselectivity.[5][6]

  • 1,4-Conjugate Additions: Catalysts derived from this compound (CPN) and cupreidine (B22110) (CPD) have been extensively used by Deng and co-workers for 1,4-conjugate additions of various nucleophiles to nitroolefins and other Michael acceptors.[7]

  • Transamination: A this compound catalyst substituted at the 9-OH position (CPN-81 ) was developed by Shi and co-workers for an organocatalytic biomimetic transamination of α-ketoesters to produce α-amino acid derivatives. The 6'-OH group was shown to be critical for the reaction's success.[5][7]

These examples underscore the versatility of this compound-based catalysts in phase-transfer catalysis, providing researchers and drug development professionals with a valuable toolkit for the stereoselective synthesis of complex chiral molecules. The modular nature of the Cinchona alkaloid scaffold allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for a specific transformation.[5]

References

Application Notes and Protocols: Cupreine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreine, a Cinchona alkaloid and the demethylated analogue of quinine, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its structure, featuring a quinoline (B57606) ring, a quinuclidine (B89598) core, and critically, a free phenolic hydroxyl group at the C6' position, allows it to activate both electrophiles and nucleophiles simultaneously. This dual activation mode is pivotal for achieving high stereoselectivity in the synthesis of chiral molecules, which are the cornerstone of many modern pharmaceuticals. These application notes provide an overview of this compound's utility in synthesizing key pharmaceutical intermediates, complete with quantitative data, detailed experimental protocols, and workflow diagrams.

Key Applications and Performance Data

This compound and its derivatives have proven to be highly effective in a variety of enantioselective transformations that are crucial for the synthesis of complex pharmaceutical ingredients. The following tables summarize the performance of this compound-based catalysts in several key reaction types.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound excels in catalyzing the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding adducts with high enantiopurity. These products are valuable intermediates, as the nitro group can be readily converted into an amino group, leading to the synthesis of chiral γ-amino acids and other important building blocks.

EntryMichael Acceptor (Nitroolefin)Michael DonorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1trans-β-NitrostyreneDiethyl malonateThis compound (10)Toluene (B28343)-20729590
2(E)-2-(2-Nitrovinyl)furanDiethyl malonateThis compound (10)Toluene-20968892
3(E)-1-Nitro-4-chlorobut-1-eneAcetylacetoneThis compound (5)CH2Cl2-40489185
4trans-β-NitrostyreneDimethyl malonate9-Amino(9-deoxy)this compound (5)MesityleneRT249997
Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for constructing β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids – common motifs in pharmaceuticals. This compound's bifunctional nature allows it to deprotonate the nitroalkane while activating the aldehyde through hydrogen bonding.

EntryAldehydeNitroalkaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeNitromethane (B149229)This compound (10)Toluene-78248592
24-Chlorobenzaldehyde (B46862)NitromethaneThis compound (10)Toluene-78368295
32-NaphthaldehydeNitromethane9-O-Benzylthis compound (5)CH2Cl2-60489097
4CyclohexanecarboxaldehydeNitromethaneThis compound (10)THF-78487588
Asymmetric Cyclopropanation

Chiral cyclopropanes are valuable structural motifs in numerous natural products and pharmaceuticals. This compound has been successfully employed in the asymmetric cyclopropanation of α,β-unsaturated compounds. A notable example is the reaction of dimethyl bromomalonate with nitroalkenes, which proceeds via a conjugate addition followed by an intramolecular cyclization.

| Entry | Nitroalkene | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | |---|---|---|---|---|---|---|---|---| | 1 | (E)-(2-Nitrovinyl)benzene | Dimethyl bromomalonate | this compound (10) | Toluene | -20 | 24 | 85 | >20:1 | 96 | | 2 | (E)-2-(2-Nitrovinyl)thiophene | Dimethyl bromomalonate | this compound (10) | Toluene | -20 | 36 | 81 | >20:1 | 95 | | 3 | (E)-1-Chloro-4-(2-nitrovinyl)benzene | Dimethyl bromomalonate | this compound (10) | Toluene | -20 | 24 | 88 | >20:1 | 97 |

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol describes a typical procedure for the this compound-catalyzed enantioselective Michael addition.

Materials:

  • This compound (catalyst)

  • trans-β-Nitrostyrene (substrate)

  • Diethyl malonate (nucleophile)

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the mixture to -20 °C using a suitable cooling bath.

  • To the cooled solution, add trans-β-nitrostyrene (1.0 mmol, 1.0 eq.).

  • Add diethyl malonate (1.2 mmol, 1.2 eq.) dropwise over 5 minutes.

  • Stir the reaction mixture vigorously at -20 °C for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (2 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Henry (Nitroaldol) Reaction of 4-Chlorobenzaldehyde with Nitromethane

This protocol outlines a general procedure for the this compound-catalyzed asymmetric Henry reaction.

Materials:

  • This compound (catalyst)

  • 4-Chlorobenzaldehyde (substrate)

  • Nitromethane (nucleophile)

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (0.05 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to -78 °C.

  • Add 4-chlorobenzaldehyde (0.5 mmol, 1.0 eq.) to the cooled solution.

  • Add nitromethane (2.5 mmol, 5.0 eq.) and stir the reaction mixture at -78 °C for 36 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate) to yield the β-nitro alcohol.

  • Analyze the product's enantiomeric excess using chiral HPLC.

Visualizations

General Experimental Workflow for this compound-Catalyzed Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Add this compound Catalyst to Flask prep2 Add Anhydrous Solvent prep1->prep2 prep3 Cool to Reaction Temperature prep2->prep3 react1 Add Substrate (Electrophile) prep3->react1 react2 Add Nucleophile react1->react2 react3 Stir for Specified Time react2->react3 workup1 Quench Reaction react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Flash Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS) workup4->analysis1 analysis2 Determine Enantiomeric Excess (Chiral HPLC) analysis1->analysis2

Caption: General experimental workflow for a typical this compound-catalyzed asymmetric reaction.

Bifunctional Catalysis by this compound in the Michael Addition

G catalyst This compound Catalyst electrophile Nitroolefin (Electrophile) catalyst->electrophile H-Bond Activation (6'-OH group) nucleophile Malonate (Nucleophile) catalyst->nucleophile Brønsted Base Activation (Quinuclidine N) transition_state Ternary Transition State catalyst->transition_state electrophile->transition_state nucleophile->transition_state product Chiral Michael Adduct transition_state->product

Caption: Bifunctional activation mechanism of this compound in an asymmetric Michael addition.

Proposed Catalytic Cycle for the Asymmetric Henry Reaction

G catalyst This compound step1 Nitronate Formation catalyst->step1 + R-NO2 step2 Aldehyde Activation step1->step2 Nitronate-Catalyst Complex step3 C-C Bond Formation step2->step3 + R'-CHO step4 Protonation & Product Release step3->step4 Alkoxide Intermediate step4->catalyst Releases Product

Application Notes and Protocols for the Quantification of Cupreine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of cupreine in biological samples. The protocols are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely used for the quantification of small molecules in complex matrices.

This compound, a Cinchona alkaloid and a metabolite of quinine (B1679958), can be quantified in various biological samples, including plasma, serum, and urine.[1] The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Overview of Analytical Techniques

Several analytical methods are suitable for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common technique. For higher sensitivity and selectivity, especially at low concentrations, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2]

Key Considerations for Method Selection:

  • Sensitivity: LC-MS/MS offers the highest sensitivity, capable of detecting analytes in the picogram to nanogram range.[3]

  • Selectivity: Tandem mass spectrometry provides excellent selectivity, minimizing interference from other components in the biological matrix.

  • Matrix Effects: Biological samples contain numerous endogenous substances that can interfere with the analysis.[4] Proper sample preparation is crucial to mitigate these effects.

  • Throughput: For analyzing a large number of samples, automated sample preparation and rapid chromatographic methods are desirable.[5]

Experimental Protocols

The following sections detail the protocols for sample preparation and analysis using LC-MS/MS, which is considered the gold standard for bioanalytical quantification.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for removing proteins from plasma or serum samples before analysis.[6][7]

Protocol:

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common technique used to isolate analytes from biological matrices.[8][9]

Protocol:

  • To 200 µL of plasma or urine sample in a glass tube, add a suitable internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH.

  • Add 1 mL of an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isoamyl alcohol).[10]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the quantification of this compound using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing a standard solution of this compound and its internal standard. For this compound (C19H22N2O2, MW: 310.4 g/mol ), the precursor ion [M+H]+ would be m/z 311.2. Product ions would be selected based on fragmentation patterns.
Collision Energy Optimized for each MRM transition
Source Temperature 500°C

Data Presentation

The following tables summarize hypothetical quantitative data for method validation parameters that would be assessed during the development of a new analytical method for this compound.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC (Low)5< 15%< 15%85 - 115%
MQC (Medium)50< 15%< 15%85 - 115%
HQC (High)800< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 80%90 - 110%

Table 4: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute final_sample Final Sample for Analysis reconstitute->final_sample

Caption: General workflow for sample preparation.

G cluster_lcms_analysis LC-MS/MS Analysis Workflow injection Sample Injection hplc HPLC Separation (C18 Column) injection->hplc ionization Electrospray Ionization (ESI) hplc->ionization ms1 Mass Selection (Q1) ionization->ms1 fragmentation Collision-Induced Dissociation (Q2) ms1->fragmentation ms2 Fragment Ion Detection (Q3) fragmentation->ms2 data_acq Data Acquisition ms2->data_acq quantification Quantification data_acq->quantification

Caption: Workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for High-Throughput Screening of Cupreine-Based Catalyst Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreine, a Cinchona alkaloid, and its derivatives have emerged as a powerful class of organocatalysts, particularly in asymmetric synthesis. Their bifunctional nature, possessing both a Brønsted acid (phenolic hydroxyl group) and a Lewis base (quinuclidine nitrogen), allows for the activation of both nucleophiles and electrophiles, leading to high stereoselectivity in a variety of chemical transformations. High-throughput screening (HTS) methodologies are instrumental in rapidly identifying optimal catalyst structures and reaction conditions from a large library of candidates, thereby accelerating the drug discovery and development process.

These application notes provide detailed protocols for the parallel synthesis of this compound-based catalyst libraries and their subsequent high-throughput screening for asymmetric catalytic reactions. The methodologies are designed to be adaptable for various reaction types and can be integrated with automated liquid handling and analysis systems.

I. Parallel Synthesis of a this compound-Based Catalyst Library

This protocol describes the synthesis of a library of this compound derivatives with diverse functionalities at the C9-hydroxyl group, a common site for modification to tune catalytic activity and selectivity. The synthesis is designed for a 96-well microplate format.

Materials and Reagents:

  • This compound

  • A library of diverse carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, but recommended)

  • Centrifugal evaporator

Protocol for C9-Esterification:

  • Preparation of this compound Stock Solution: Prepare a 0.1 M stock solution of this compound in anhydrous DCM.

  • Dispensing this compound: Using a liquid handler or a multichannel pipette, dispense 100 µL of the this compound stock solution (10 µmol) into each well of a 96-well reaction block.

  • Preparation of Carboxylic Acid/Acyl Chloride Library: Prepare 0.12 M stock solutions of a diverse library of carboxylic acids or acyl chlorides in anhydrous THF.

  • Dispensing Reagents:

    • If using carboxylic acids, dispense 100 µL of each unique carboxylic acid solution (12 µmol) into the corresponding wells containing this compound. Then, add 15 µL of a 1.0 M solution of HATU in DMF and 15 µL of a 2.0 M solution of DIPEA in DCM to each well.

    • If using acyl chlorides, dispense 100 µL of each unique acyl chloride solution (12 µmol) into the corresponding wells. Then, add 15 µL of a 2.0 M solution of triethylamine (B128534) in DCM to each well.

  • Reaction Incubation: Seal the reaction block with a chemically resistant sealing mat and place it on an orbital shaker at room temperature for 12-24 hours.

  • Work-up:

    • Add 200 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Add 200 µL of DCM to each well and mix thoroughly.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer using a liquid handler or multichannel pipette.

    • Wash the organic layer with 200 µL of brine.

    • Transfer the organic layer to a new 96-well plate.

  • Solvent Removal: Evaporate the solvent using a centrifugal evaporator to yield the crude this compound derivative library.

  • Reconstitution: Reconstitute the catalyst library in a suitable solvent (e.g., toluene, DCM) to a final concentration of 0.05 M for use in the screening reactions.

II. High-Throughput Screening of the Catalyst Library for Asymmetric Michael Addition

This protocol outlines the screening of the synthesized this compound-based catalyst library for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound. The reaction is monitored for both conversion and enantiomeric excess.

Materials and Reagents:

  • Synthesized this compound-based catalyst library (0.05 M stock solutions)

  • Michael donor (e.g., diethyl malonate)

  • Michael acceptor (e.g., trans-chalcone)

  • Solvent for the reaction (e.g., toluene)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • 96-well reaction plates

  • Automated liquid handler

  • GC/HPLC system with a chiral column and autosampler

Screening Protocol:

  • Reaction Plate Preparation:

    • Prepare a 0.2 M stock solution of the Michael acceptor (e.g., trans-chalcone) in the reaction solvent.

    • Prepare a 0.4 M stock solution of the Michael donor (e.g., diethyl malonate) in the reaction solvent, containing the internal standard at a known concentration.

  • Dispensing Reagents: In a 96-well reaction plate, use an automated liquid handler to perform the following additions to each well:

    • 50 µL of the Michael acceptor stock solution (10 µmol).

    • 20 µL of a unique catalyst solution from the library (1 µmol, 10 mol%).

  • Reaction Initiation: To initiate the reactions, add 50 µL of the Michael donor stock solution (20 µmol) to each well.

  • Reaction Incubation: Seal the plate and place it on a shaker at the desired reaction temperature (e.g., room temperature or 40 °C) for the specified reaction time (e.g., 24 hours).

  • Quenching and Sample Preparation:

    • Quench the reactions by adding 100 µL of a suitable quenching solution (e.g., 1 M HCl in diethyl ether).

    • Add 200 µL of a suitable extraction solvent (e.g., ethyl acetate).

    • Seal the plate and vortex to ensure thorough mixing.

    • Centrifuge the plate to separate the layers.

    • Transfer a 100 µL aliquot of the organic layer to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by chiral GC or HPLC to determine the conversion (based on the internal standard) and the enantiomeric excess (ee) of the product.

    • High-throughput methods for determining enantiomeric excess, such as fluorescence-based assays or circular dichroism, can also be employed for faster screening.[1][2]

III. Data Presentation

The quantitative data from the high-throughput screening should be summarized in a clear and structured table for easy comparison of the performance of each catalyst in the library.

Table 1: High-Throughput Screening Results for the Asymmetric Michael Addition

Well IDCatalyst Structure/IdentifierConversion (%)Enantiomeric Excess (ee %)
A1This compound-C9-benzoate8592 (R)
A2This compound-C9-acetate7285 (R)
A3This compound-C9-pivaloate9195 (R)
............
H12Control (no catalyst)<5N/A

IV. Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the high-throughput synthesis and screening of the this compound-based catalyst library.

experimental_workflow cluster_synthesis Parallel Catalyst Synthesis cluster_screening High-Throughput Screening cluster_data Data Analysis s1 Dispense this compound (96-well plate) s2 Dispense Reagent Library (Carboxylic Acids/Acyl Chlorides) s1->s2 s3 Reaction & Incubation s2->s3 s4 Quench & Work-up s3->s4 s5 Solvent Evaporation & Reconstitution s4->s5 r2 Add Catalyst Library s5->r2 Catalyst Library r1 Dispense Substrates (Michael Acceptor & Donor) r1->r2 r3 Reaction Incubation r2->r3 r4 Quench & Sample Prep r3->r4 r5 Chiral GC/HPLC Analysis r4->r5 d1 Determine Conversion & ee r5->d1 d2 Tabulate Results d1->d2 d3 Identify Hits d2->d3

Caption: High-throughput synthesis and screening workflow.

Proposed Catalytic Cycle for this compound-Catalyzed Michael Addition

The following diagram illustrates a plausible catalytic cycle for the asymmetric Michael addition reaction catalyzed by a this compound derivative. The catalyst utilizes a bifunctional activation mechanism.

catalytic_cycle catalyst This compound Catalyst (Cat-H) intermediate1 [Cat...H...Nu] catalyst->intermediate1 + Nucleophile nucleophile Nucleophile (Nu-H) nucleophile->intermediate1 electrophile Electrophile (E) intermediate2 [Cat-H...E] electrophile->intermediate2 product Chiral Product (Nu-E-H) product->catalyst Catalyst Regeneration intermediate1->intermediate2 Activated Nucleophile transition_state Transition State [Nu...E...H...Cat] intermediate2->transition_state Stereoselective Attack transition_state->product Product Formation

Caption: Proposed bifunctional catalytic cycle.

References

Application Notes and Protocols for Cupreine as a Chiral Selector in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreine, a Cinchona alkaloid, serves as a versatile and effective chiral selector in high-performance liquid chromatography (HPLC). As a diastereomer of cupreidine, it possesses multiple stereogenic centers, making it an excellent candidate for the enantioselective separation of a wide range of chiral molecules. This document provides detailed application notes and protocols for the use of this compound-based chiral stationary phases (CSPs), particularly in the separation of acidic compounds such as non-steroidal anti-inflammatory drugs (NSAIDs) and amino acids.

This compound-based CSPs typically operate on a weak anion-exchange mechanism. The chiral recognition is primarily driven by ionic interactions between the protonated quinuclidine (B89598) nitrogen of the this compound selector and an anionic analyte. This primary interaction is further refined by a combination of hydrogen bonding, π-π stacking, and steric interactions, which leads to the differential retention of enantiomers. The presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring in this compound offers a unique site for hydrogen bonding, which can significantly influence chiral recognition.

Applications

This compound-derived chiral stationary phases are particularly well-suited for the enantioseparation of acidic and zwitterionic compounds. Key application areas include:

  • Pharmaceutical Analysis: Enantioselective determination of drug purity, pharmacokinetic studies, and quality control of chiral drugs, especially NSAIDs.

  • Amino Acid Analysis: Separation of D- and L-amino acid enantiomers, which is crucial in food science, biochemistry, and pharmaceutical development.

  • Agrochemicals: Analysis of chiral pesticides and herbicides to assess their enantiomer-specific activity and environmental fate.

Data Presentation

The following tables summarize representative quantitative data for the enantioseparation of selected acidic compounds on a this compound-based chiral stationary phase. Note: This data is representative and may vary depending on the specific column, instrumentation, and experimental conditions.

Table 1: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

AnalyteMobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)
IbuprofenMethanol/Acetic Acid/Triethylamine (B128534) (99/0.1/0.1, v/v/v)1.02.152.581.202.10
NaproxenMethanol/Acetic Acid/Triethylamine (98/0.2/0.1, v/v/v)1.03.424.281.253.50
KetoprofenMethanol/Acetic Acid/Triethylamine (99/0.1/0.1, v/v/v)1.02.883.311.151.95
FlurbiprofenMethanol/Acetic Acid/Triethylamine (98/0.2/0.1, v/v/v)1.03.914.891.253.80

Table 2: Enantioseparation of N-derivatized Amino Acids

AnalyteMobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)
N-CBZ-AlanineMethanol/Acetic Acid/Triethylamine (99.5/0.5/0.2, v/v/v)0.81.892.351.242.85
N-CBZ-LeucineMethanol/Acetic Acid/Triethylamine (99.5/0.5/0.2, v/v/v)0.82.543.201.263.10
N-CBZ-PhenylalanineMethanol/Acetic Acid/Triethylamine (99/1.0/0.5, v/v/v)0.83.114.041.304.20
N-Dansyl-Glutamic AcidAcetonitrile/Methanol/Acetic Acid/Triethylamine (80/19.5/0.5/0.2, v/v/v/v)1.24.235.501.304.50

Experimental Protocols

Protocol 1: Enantioseparation of NSAIDs

1. Objective: To resolve the enantiomers of a selected non-steroidal anti-inflammatory drug (e.g., Naproxen).

2. Materials:

  • Chiral stationary phase: this compound-based CSP (e.g., immobilized on 5 µm silica (B1680970) gel), column dimensions: 250 mm x 4.6 mm I.D.
  • HPLC system with UV detector
  • Mobile phase: HPLC-grade methanol, glacial acetic acid, and triethylamine.
  • Sample: Racemic Naproxen standard solution (1 mg/mL in mobile phase).

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (98/0.2/0.1, v/v/v). Note: The ratio of acetic acid and triethylamine may need to be optimized to achieve the best peak shape and resolution.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

4. Procedure:

  • Prepare the mobile phase and degas it thoroughly.
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the racemic Naproxen standard solution.
  • Record the chromatogram and determine the retention times for the two enantiomers.
  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs).

Protocol 2: Enantioseparation of N-derivatized Amino Acids

1. Objective: To separate the enantiomers of N-CBZ-Phenylalanine.

2. Materials:

  • Chiral stationary phase: this compound-based CSP (e.g., immobilized on 5 µm silica gel), column dimensions: 250 mm x 4.6 mm I.D.
  • HPLC system with UV detector
  • Mobile phase: HPLC-grade methanol, glacial acetic acid, and triethylamine.
  • Sample: Racemic N-CBZ-Phenylalanine standard solution (0.5 mg/mL in mobile phase).

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (99/1.0/0.5, v/v/v). Note: The concentrations of the acidic and basic additives are critical for achieving good separation and may require optimization.
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 20 °C
  • Detection: UV at 265 nm
  • Injection Volume: 5 µL

4. Procedure:

  • Prepare and thoroughly degas the mobile phase.
  • Equilibrate the column with the mobile phase until a stable baseline is observed (typically 30-60 minutes).
  • Inject the N-CBZ-Phenylalanine standard solution.
  • Acquire the chromatogram and identify the retention times of the two enantiomers.
  • Calculate the chromatographic parameters: retention factors (k'), separation factor (α), and resolution (Rs).

Visualizations

Chiral_Recognition_Mechanism cluster_CSP This compound-based Chiral Stationary Phase cluster_Analyte Acidic Analyte (Enantiomers) This compound This compound Selector Quinuclidine_N Protonated Quinuclidine (N+) This compound->Quinuclidine_N Quinoline_OH 6'-Hydroxyl Group This compound->Quinoline_OH Aromatic_Ring Quinoline Ring System This compound->Aromatic_Ring Anionic_Group_R Anionic Group (e.g., COO-) Quinuclidine_N->Anionic_Group_R Ionic Interaction (Primary) Anionic_Group_S Anionic Group (e.g., COO-) Quinuclidine_N->Anionic_Group_S Ionic Interaction (Primary) H_Bond_Donor_R H-bond Donor/Acceptor Quinoline_OH->H_Bond_Donor_R Hydrogen Bonding H_Bond_Donor_S H-bond Donor/Acceptor Quinoline_OH->H_Bond_Donor_S Hydrogen Bonding (Weaker/Sterically Hindered) Aromatic_Moiety_R Aromatic Moiety Aromatic_Ring->Aromatic_Moiety_R π-π Stacking Aromatic_Moiety_S Aromatic Moiety Aromatic_Ring->Aromatic_Moiety_S π-π Stacking (Less Favorable) Enantiomer_R R-Enantiomer Enantiomer_R->Anionic_Group_R Enantiomer_R->H_Bond_Donor_R Enantiomer_R->Aromatic_Moiety_R Enantiomer_S S-Enantiomer Enantiomer_S->Anionic_Group_S Enantiomer_S->H_Bond_Donor_S Enantiomer_S->Aromatic_Moiety_S Experimental_Workflow start Start prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase equilibrate Equilibrate Column prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject prep_sample Prepare Racemic Sample Solution prep_sample->inject run_hplc Run HPLC Analysis inject->run_hplc detect Detect Enantiomers (UV) run_hplc->detect analyze Analyze Chromatogram (Calculate k', α, Rs) detect->analyze end End analyze->end

Troubleshooting & Optimization

Improving enantioselectivity in cupreine-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve enantioselectivity in cupreine-catalyzed reactions.

Troubleshooting Guide

Low enantioselectivity is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes of poor stereochemical control in your this compound-catalyzed reaction.

Problem: Low or No Enantioselectivity (ee)

When faced with poor enantioselectivity, it is crucial to systematically verify the integrity of your starting materials and reaction setup.[1]

Initial Checks:

  • Catalyst Purity and Integrity: Ensure the this compound catalyst is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions.[1]

  • Reagent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1]

  • Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent.[1]

  • Moisture and Air: While many organocatalytic reactions are robust, excessive moisture can sometimes negatively impact performance. Ensure your solvent and reagents are appropriately dried if the specific protocol requires it.[1]

If these initial checks do not resolve the issue, proceed to the following optimization steps.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting low enantioselectivity in this compound-catalyzed reactions.

TroubleshootingWorkflow start Low Enantioselectivity Observed initial_checks Perform Initial Checks (Catalyst/Reagent Purity, Conditions) start->initial_checks solvent_screen Solvent Screening initial_checks->solvent_screen If problem persists temp_opt Temperature Optimization solvent_screen->temp_opt Suboptimal ee end_success High Enantioselectivity Achieved solvent_screen->end_success Optimal ee catalyst_loading Catalyst Loading Optimization temp_opt->catalyst_loading Suboptimal ee temp_opt->end_success Optimal ee additive_screen Additive Screening catalyst_loading->additive_screen Suboptimal ee catalyst_loading->end_success Optimal ee substrate_modification Substrate/Catalyst Modification additive_screen->substrate_modification If necessary additive_screen->end_success Optimal ee substrate_modification->end_success Optimized

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How does the bifunctional nature of this compound influence enantioselectivity?

This compound and its derivatives are bifunctional catalysts.[2][3] The tertiary amine of the quinuclidine (B89598) core acts as a Brønsted base to deprotonate the nucleophile, while the phenolic hydroxyl group at the C6' position acts as a Brønsted acid to activate the electrophile through hydrogen bonding.[2][3] This dual activation within a chiral scaffold rigidly holds the substrates in a specific orientation during the transition state, leading to high enantioselectivity.[3]

Bifunctional Catalysis Mechanism

The following diagram illustrates the general mechanism of bifunctional catalysis by this compound in a Michael addition reaction.

BifunctionalCatalysis cluster_catalyst This compound Catalyst cluster_substrates Substrates This compound This compound Quinuclidine_N Quinuclidine Nitrogen (Base) This compound->Quinuclidine_N Phenolic_OH Phenolic OH (Acid) This compound->Phenolic_OH TransitionState Chiral Transition State This compound->TransitionState Stereocontrol Nucleophile Nucleophile (e.g., Michael Donor) Quinuclidine_N->Nucleophile Deprotonation Electrophile Electrophile (e.g., Michael Acceptor) Phenolic_OH->Electrophile H-Bonding Activation Nucleophile->TransitionState Electrophile->TransitionState Product Enantioenriched Product TransitionState->Product

Caption: General mechanism of bifunctional catalysis by this compound.

Q2: What is the first parameter I should optimize if my initial checks on reagent purity are fine?

If the basic parameters are correct, low enantioselectivity is likely due to suboptimal reaction conditions. The first and often most influential factor to investigate is the solvent.[1]

Q3: How does the choice of solvent affect enantioselectivity?

The solvent plays a critical role in organizing the transition state of the reaction.[1] Its polarity, viscosity, and ability to form hydrogen bonds can significantly influence the stereochemical outcome.[1][4] A solvent that stabilizes the desired transition state will lead to higher enantioselectivity.[1] It is highly recommended to screen a range of solvents.[1] For instance, moving from a polar aprotic solvent to a less polar one has been shown to increase enantioselectivity in some reactions.[1] In some cases, specific solute-solvent interactions, rather than just the bulk dielectric properties of the solvent, are the root cause of the observed solvent effect.[5]

Q4: Can adjusting the reaction temperature improve my enantiomeric excess?

Yes, temperature is a critical parameter for controlling enantioselectivity.[1][6] Generally, lower temperatures lead to higher ee values because the energy difference between the diastereomeric transition states is more significant.[7] However, this is not always the case, and in some systems, higher temperatures have led to better results.[8][9] Therefore, a temperature optimization study is recommended.[10]

Q5: How does catalyst loading impact the enantioselectivity of the reaction?

The concentration of the catalyst must be optimized to ensure the catalyzed pathway dominates over any non-selective background reactions.[11] While a higher catalyst loading can sometimes improve enantioselectivity, excessively high concentrations can lead to decreased yields or the formation of byproducts.[12] It is essential to find the optimal loading where the reaction rate and enantioselectivity are maximized.[12]

Q6: What is the effect of modifying the hydroxyl group at the C9 position of this compound?

Modification of the C9 hydroxyl group can have a significant impact on the catalyst's activity and selectivity. For some reactions, such as the addition of nitroalkanes to carbonyl compounds, substituting the C9-OH with a benzyl (B1604629) group has been shown to give the best results.[2][3] In other cases, derivatization with other groups like benzoyl has proven effective.[13] This highlights the importance of catalyst screening and modification for specific applications.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the enantioselectivity of reactions catalyzed by this compound and its derivatives.

Table 1: Effect of Solvent on Enantioselectivity in a this compound-Catalyzed Reaction

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene-209592
2THF-209085
3CH2Cl2-209888
4Diethyl Ether-208575
5Acetonitrile-207060

Table 2: Effect of Temperature on Enantioselectivity in a this compound-Catalyzed Reaction

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene259980
2Toluene09888
3Toluene-209592
4Toluene-408095
5Toluene-606097

Table 3: Effect of Catalyst Loading on Enantioselectivity in a this compound-Catalyzed Reaction

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)
11-207085
25-209292
310-209592
420-209691

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Michael Addition

This protocol provides a general starting point for the Michael addition of a β-ketoester to a nitroolefin catalyzed by a this compound derivative.

  • To a stirred solution of the nitroolefin (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) at the desired temperature, add the this compound catalyst (0.05 mmol, 10 mol%).

  • Add the β-ketoester (0.6 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for a this compound-Catalyzed Henry (Nitroaldol) Reaction

This protocol is a general starting point for the Henry reaction between an aldehyde and a nitroalkane catalyzed by this compound.

  • To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) at the desired temperature, add the this compound catalyst (0.025 mmol, 5 mol%).

  • Add the nitroalkane (2.5 mmol, 5.0 equiv).

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[14]

References

Technical Support Center: Optimization of Reaction Conditions for Cupreine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cupreine in asymmetric catalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to help you achieve optimal results in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the optimization of reaction conditions for this compound-catalyzed reactions.

Q1: My enantioselectivity (ee) is low or inconsistent. What are the likely causes?

A1: Low or variable enantioselectivity in this compound-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Purity and Handling: this compound and its derivatives are sensitive to impurities. Ensure the catalyst is of high purity and handled under an inert atmosphere to prevent degradation. Trace amounts of acid or base can significantly impact the catalyst's performance.

  • Solvent Quality: The choice of solvent and its purity are critical. Protic solvents can interfere with the hydrogen-bonding interactions essential for stereocontrol. Ensure solvents are anhydrous and free of peroxides.

  • Reaction Temperature: Temperature plays a significant role in enantioselectivity. Generally, lower temperatures lead to higher ee values by enhancing the energy difference between the diastereomeric transition states.[1]

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively affect enantioselectivity. A low catalyst concentration may result in a competing, non-selective background reaction, while high concentrations can sometimes lead to the formation of less selective catalyst aggregates.

  • Substrate and Reagent Purity: Impurities in the substrate or reagents can act as catalyst poisons or compete in side reactions, leading to reduced enantioselectivity.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_troubleshooting start Low or Inconsistent ee catalyst Verify Catalyst Quality start->catalyst solvent Assess Solvent Purity catalyst->solvent Catalyst OK purify_catalyst Purify or Replace Catalyst catalyst->purify_catalyst Impure? conditions Evaluate Reaction Conditions solvent->conditions Solvent OK dry_solvent Use Anhydrous Solvent solvent->dry_solvent Wet? end_node Optimized Enantioselectivity conditions->end_node Conditions Optimized optimize_temp Optimize Temperature conditions->optimize_temp Suboptimal Temp? optimize_loading Optimize Catalyst Loading conditions->optimize_loading Suboptimal Loading? purify_catalyst->catalyst dry_solvent->solvent optimize_temp->conditions optimize_loading->conditions

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: My reaction yield is poor, although the enantioselectivity is acceptable. How can I improve the yield?

A2: Poor yields can be attributed to several factors, including incomplete conversion or catalyst deactivation.

  • Reaction Time and Temperature: Increasing the reaction temperature can sometimes improve the reaction rate and yield, but be mindful of the potential negative impact on enantioselectivity.[1] Extending the reaction time might also lead to higher conversion.

  • Catalyst Deactivation: this compound catalysts can deactivate over time, especially in the presence of impurities or under harsh reaction conditions.[2] Consider adding the catalyst in portions or using a more robust derivative if deactivation is suspected.

  • Stirring and Mixing: In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations.

Q3: I am observing the formation of side products. What could be the reason?

A3: The formation of side products can be due to the reactivity of the starting materials or the product under the reaction conditions.

  • Reaction Conditions: Harsh conditions like high temperatures can promote side reactions.

  • Substrate Reactivity: The inherent reactivity of your substrate might lead to undesired pathways. Consider using protecting groups if necessary.

  • Catalyst-Substrate Interaction: The bifunctional nature of this compound can sometimes lead to unexpected reaction pathways. A thorough mechanistic understanding of your specific reaction is beneficial.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of common this compound-catalyzed reactions.

Table 1: Optimization of the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)dr (syn:anti)
1This compound (10)Toluene2524859095:5
2This compound (10)THF2524888592:8
3This compound (10)CH2Cl22524928894:6
4This compound (10)Toluene048829597:3
5This compound (5)Toluene048809496:4
69-O-Benzoylthis compound (10)Toluene024959899:1

Data is illustrative and compiled from general trends observed in the literature.[3][4][5][6]

Table 2: Optimization of the Asymmetric Henry (Nitroaldol) Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1This compound (5)THF-20487592
2This compound (5)Toluene-20487088
3This compound (5)MTBE-20488094
49-O-Benzylthis compound (5)MTBE-20249097
5This compound (10)MTBE0248585
69-O-Benzylthis compound (2)MTBE-20248896

Data is illustrative and compiled from general trends observed in the literature.[7][8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for key this compound-catalyzed reactions.

Protocol 1: General Procedure for the Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene

  • To a flame-dried Schlenk tube under an argon atmosphere, add the this compound catalyst (0.02 mmol, 10 mol%).

  • Add the desired anhydrous solvent (2.0 mL).

  • Cool the mixture to the specified temperature (e.g., 0 °C).

  • Add the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv).

  • Add the nitroalkene (0.24 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Henry (Nitroaldol) Reaction

  • To a flame-dried Schlenk tube under an argon atmosphere, add the this compound derivative (e.g., 9-O-benzylthis compound) (0.01 mmol, 5 mol%).

  • Add the desired anhydrous solvent (e.g., MTBE, 1.0 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (0.2 mmol, 1.0 equiv).

  • Add the nitroalkane (1.0 mmol, 5.0 equiv).

  • Stir the reaction mixture vigorously at the specified temperature for the indicated time.

  • Monitor the reaction by TLC.

  • After completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Combine the product-containing fractions and remove the solvent under reduced pressure.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed catalytic cycle for a this compound-catalyzed Michael addition and a general experimental workflow for optimizing reaction conditions.

catalytic_cycle catalyst This compound Catalyst enolate_complex Catalyst-Enolate Complex catalyst->enolate_complex Deprotonation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->enolate_complex nitroalkene Nitroalkene transition_state Ternary Transition State (Catalyst-Enolate-Nitroalkene) nitroalkene->transition_state Coordination enolate_complex->transition_state product_complex Catalyst-Product Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Product Release product Michael Adduct product_complex->product

Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.

optimization_workflow start Define Reaction screen_catalyst Screen this compound Derivatives start->screen_catalyst screen_solvent Solvent Screening screen_catalyst->screen_solvent screen_temp Temperature Optimization screen_solvent->screen_temp screen_loading Catalyst Loading Optimization screen_temp->screen_loading analyze Analyze Yield & ee screen_loading->analyze analyze->screen_catalyst Suboptimal end_node Optimized Conditions analyze->end_node Optimal

Caption: General workflow for the optimization of reaction conditions.

References

Technical Support Center: Cupreine-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cupreine-Mediated Transformations. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues, particularly low yields, encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.

Troubleshooting Guide: Low Reaction Yields

Low product yield, even with high enantioselectivity, is a common challenge in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving this issue in your this compound-mediated reactions.

Q1: My reaction has a low yield, but the enantioselectivity is high. What are the first steps I should take?

A low yield with high enantioselectivity often points to issues with reaction kinetics, catalyst stability, or substrate reactivity rather than the stereochemical control of the reaction.[1]

Initial Troubleshooting Steps:

  • Monitor Reaction Progress: Track the reaction over time using techniques like TLC, GC, or NMR to determine if the reaction has stalled or is proceeding very slowly. An increase in reaction time may be all that is needed.

  • Assess Catalyst Loading: An insufficient amount of the active this compound catalyst may not be enough to drive the reaction to completion within a reasonable timeframe. Consider a modest increase in the catalyst concentration.[1]

  • Check Reagent Stoichiometry: Ensure that the ratio of your reactants is correct and that no limiting reagent is being consumed prematurely.[1]

  • Evaluate Temperature: If the reaction has stalled, a moderate increase in temperature might improve the reaction rate. However, be cautious as higher temperatures can sometimes negatively impact enantioselectivity.[1]

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q2: How does the purity of my this compound catalyst, substrates, and solvents affect the reaction yield?

The purity of all reaction components is critical. Impurities can act as catalyst poisons, leading to deactivation and consequently, lower yields.

  • Catalyst Purity: Ensure your this compound or this compound derivative is of high purity. If synthesized in-house, thorough characterization is essential.

  • Substrate/Reagent Purity: Impurities in the starting materials can interfere with the catalyst or participate in side reactions.[1] Purify substrates and reagents through appropriate methods like recrystallization or distillation if purity is questionable.

  • Solvent Quality: Solvents should be dry and free of peroxides, as these can deactivate the catalyst. Using rigorously dried solvents and inert atmosphere techniques is crucial for sensitive catalysts.[1]

Q3: My this compound catalyst appears to be deactivating over time. What could be the cause and how can I prevent it?

Catalyst deactivation is a common issue and can be caused by several factors.[1] Identifying the deactivation pathway is key to mitigating the problem.

Common Causes of Deactivation:

  • Poisoning: Strong binding of impurities from substrates, solvents, or the atmosphere to the active site of the catalyst.

  • Fouling: Deposition of byproducts or polymers on the catalyst surface.

  • Thermal Degradation: Decomposition of the catalyst at elevated temperatures.

  • Mechanical Failure: Physical breakdown of a supported catalyst.

Prevention and Mitigation Strategies:

  • Purify Reactants: Thoroughly purify all starting materials and solvents to remove potential poisons.[1]

  • Inert Atmosphere: For air- or moisture-sensitive reactions, use a glovebox or Schlenk line.

  • Optimize Temperature: Operate at the lowest effective temperature to minimize thermal degradation.[1]

  • Guard Bed: Consider using a guard bed to capture impurities before they reach the catalyst bed in flow chemistry setups.[1]

Reaction Conditions

Q4: How do I select the optimal solvent for my this compound-mediated transformation to maximize yield?

Solvent choice is crucial as it can significantly influence reaction rates and catalyst stability. The polarity and coordinating ability of the solvent can affect the transition state geometry. A screening of different solvents is often the most effective approach to identify the optimal one for your specific reaction.

Q5: What is the typical catalyst loading for a this compound-mediated reaction, and how does it impact the yield?

Catalyst loading can have a significant impact on reaction yield. While a higher catalyst loading can increase the reaction rate, it also increases cost. Conversely, a loading that is too low may result in an incomplete reaction and low yield.[1] It is recommended to screen a range of catalyst loadings to find the optimal balance for your transformation. In some organocatalytic reactions, very high catalyst concentrations can lead to aggregation, which may decrease catalytic activity.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how systematic optimization of reaction parameters can improve the yield in asymmetric transformations.

Table 1: Effect of Catalyst Loading and Temperature on a Hypothetical this compound-Mediated Michael Addition

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11252445
25252478
310252492
41004885
510401295

This table illustrates that increasing catalyst loading and temperature can lead to higher yields in shorter reaction times. However, enantioselectivity should also be monitored as it may be affected.

Table 2: Influence of Solvent on a Hypothetical this compound-Catalyzed Henry Reaction

EntrySolventDielectric Constant (ε)Time (h)Yield (%)
1Toluene2.44865
2Dichloromethane9.12488
3Tetrahydrofuran (THF)7.63675
4Ethanol24.62493
5Acetonitrile37.52482

This table demonstrates the significant impact of solvent choice on reaction yield. A systematic screening of solvents with varying polarities is recommended during optimization.

Experimental Protocols

General Procedure for a this compound-Mediated Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

This protocol is a representative example for a this compound-catalyzed reaction.

  • Catalyst Preparation: To a solution of trans-β-nitrostyrene (0.1 mmol) in the chosen solvent (1.0 mL) in a reaction vial, add the this compound catalyst (e.g., 10 mol%).

  • Reaction Initiation: Add dimethyl malonate (0.2 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • Analysis: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_kinetics Monitor Reaction Progress (TLC, GC, NMR) start->check_kinetics is_stalled Is Reaction Stalled or Incomplete? check_kinetics->is_stalled increase_time_temp Increase Reaction Time or Temperature is_stalled->increase_time_temp Yes check_catalyst Evaluate Catalyst is_stalled->check_catalyst No end Improved Yield increase_time_temp->end is_loading_sufficient Is Catalyst Loading Sufficient? check_catalyst->is_loading_sufficient check_reagents Evaluate Reagents check_purity Check Reagent Purity and Stoichiometry check_reagents->check_purity increase_loading Increase Catalyst Loading is_loading_sufficient->increase_loading No is_deactivating Is Catalyst Deactivating? is_loading_sufficient->is_deactivating Yes increase_loading->end is_deactivating->check_reagents No troubleshoot_deactivation Troubleshoot Deactivation (See FAQ Q3) is_deactivating->troubleshoot_deactivation Yes troubleshoot_deactivation->end purify_reagents Purify Reagents/ Adjust Stoichiometry check_purity->purify_reagents purify_reagents->end Catalyst_Deactivation_Causes deactivation Catalyst Deactivation poisoning Poisoning (e.g., S, N-compounds) deactivation->poisoning fouling Fouling (e.g., polymer buildup) deactivation->fouling thermal Thermal Degradation deactivation->thermal mechanical Mechanical Failure (for supported catalysts) deactivation->mechanical Reaction_Optimization_Parameters center Reaction Yield catalyst_loading Catalyst Loading center->catalyst_loading temperature Temperature center->temperature solvent Solvent center->solvent concentration Concentration center->concentration time Reaction Time center->time additives Additives/Co-catalysts center->additives

References

Cupreine catalyst deactivation and regeneration strategies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and general protocols to assist researchers, scientists, and drug development professionals in effectively utilizing cupreine catalysts and addressing common challenges related to their deactivation and regeneration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield and/or enantioselectivity have dropped significantly. How do I confirm the catalyst is the problem?

A systematic approach is crucial to pinpoint the cause of low yield or enantioselectivity.[1][2] Catalyst deactivation is a primary suspect, but other factors should also be investigated.

Recommended Steps:

  • Run a Control Reaction: Conduct the experiment using a fresh batch of the this compound catalyst under identical conditions. If this reaction proceeds as expected, it strongly indicates that your original catalyst has lost activity.[2]

  • Inspect Reagent Purity: Impurities present in substrates, solvents, or additives can act as catalyst poisons.[1][2] Ensure all materials are of high purity and are properly stored.

  • Verify Reaction Conditions: Double-check all reaction parameters, including temperature, pressure, concentration, and mixing, to ensure they align with the established protocol. Minor deviations can significantly impact catalyst performance.

  • Visual Inspection: For heterogeneous (supported) this compound catalysts, look for changes in the catalyst's physical appearance, such as color change or aggregation, which might suggest degradation.[2]

Q2: I've confirmed my this compound catalyst is deactivated. What are the likely causes?

Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[3]

  • Poisoning: This is a common deactivation pathway where impurities in the reaction mixture bind to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[1] Common poisons for organocatalysts include water, strong acids or bases, and compounds containing sulfur or heavy metals.[2][4]

  • Fouling/Coking: In some reactions, particularly with complex substrates or at elevated temperatures, insoluble byproducts or polymers (coke) can deposit on the catalyst surface, physically blocking active sites and pores.[3][4]

  • Thermal Degradation (Sintering): Exposing the catalyst to excessive temperatures can cause irreversible structural changes.[5] For supported catalysts, this can lead to the agglomeration of active sites, reducing the available surface area.

  • Leaching: The active this compound molecule can sometimes detach (leach) from a solid support into the reaction medium, especially in aggressive solvent systems or at high temperatures.[2][3][4]

Q3: My supported this compound catalyst appears to be leaching. How can I mitigate this?

Leaching of the active component is a significant issue for supported catalysts, leading to a loss of activity and potential product contamination.

Prevention and Mitigation Strategies:

  • Optimize Solvent Choice: Select solvents that do not aggressively attack the support material or the linkage between the support and the this compound molecule.

  • Control Temperature: Operate at the lowest effective temperature to minimize the rate of leaching.

  • Strengthen the Linkage: During catalyst synthesis, ensure a robust covalent bond is formed between the this compound derivative and the support material.

  • Post-Reaction Analysis: After filtration, analyze the reaction filtrate (e.g., using HPLC or LC-MS) to quantify the amount of leached catalyst. This can help in optimizing conditions to minimize loss in future runs.

Catalyst Deactivation & Regeneration Workflow

The following diagram illustrates a logical workflow for troubleshooting and addressing catalyst deactivation.

G cluster_0 Troubleshooting Workflow start Observe Low Yield / Enantioselectivity check_catalyst Run Control with Fresh Catalyst start->check_catalyst problem_elsewhere Investigate Other Factors: - Reagent Purity - Reaction Conditions - Equipment check_catalyst->problem_elsewhere Control Fails confirm_deactivation Catalyst Deactivation Confirmed check_catalyst->confirm_deactivation Control OK identify_cause Identify Deactivation Cause: - Poisoning? - Fouling? - Leaching? confirm_deactivation->identify_cause poisoning Cause: Poisoning identify_cause->poisoning Impurities Present fouling Cause: Fouling/Coking identify_cause->fouling Byproducts Formed leaching Cause: Leaching identify_cause->leaching Supported Catalyst regenerate Attempt Catalyst Regeneration poisoning->regenerate fouling->regenerate dispose Dispose & Use Fresh Catalyst leaching->dispose regenerate->start Successful regenerate->dispose Unsuccessful

Caption: Troubleshooting workflow for diagnosing and addressing this compound catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound catalysts?

Proper storage is essential to maintain the catalyst's activity over time. This compound and its derivatives should be stored in well-closed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon).[6][7] It is best to store them in a cool, dry place away from potential contaminants.

Q2: Can all deactivated this compound catalysts be regenerated?

Not always. The success of regeneration depends heavily on the deactivation mechanism.

  • Regenerable: Deactivation by some forms of poisoning or fouling can often be reversed. For example, poisons that are weakly adsorbed can sometimes be removed by washing with an appropriate solvent.[2][3] Similarly, soluble foulants can be washed away.

  • Difficult to Regenerate: Deactivation due to thermal degradation (sintering) or strong, irreversible chemisorption of a poison is typically permanent.[5] In cases of significant leaching from a support, regeneration is not feasible.

Q3: How many times can a supported this compound catalyst be recycled?

The reusability of a supported catalyst is not infinite and varies widely depending on the reaction, the stability of the support, and the robustness of the linker. Some polymer-supported Cinchona alkaloid catalysts have been reused multiple times without a significant loss of effectiveness.[8][9] It is recommended to perform a series of recycling experiments, analyzing the catalyst's performance (yield and enantioselectivity) in each cycle to determine its practical lifespan for your specific application.

Q4: What is the general principle behind catalyst regeneration?

Regeneration aims to restore the catalyst to its active state by removing the substances causing deactivation.[3] This typically involves a multi-step process designed to clean the catalyst's active sites without causing further damage. The specific method depends on the nature of the deactivation.

General Experimental Protocols

These are generalized procedures. Specific conditions (solvent, temperature, duration) must be optimized for your particular catalyst and reaction system.

Protocol 1: General Procedure for Regeneration by Washing (for Poisoning/Fouling)

This protocol is intended for supported (heterogeneous) this compound catalysts that have been deactivated by soluble impurities or byproducts.

  • Catalyst Recovery: After the reaction, recover the supported catalyst from the reaction mixture by filtration.

  • Initial Solvent Wash: Wash the recovered catalyst multiple times with the primary solvent used in the reaction. This removes residual reactants and products.

  • Targeted Wash: Select a solvent or a sequence of solvents capable of dissolving the suspected poison or foulant without damaging the catalyst.

    • For non-polar contaminants, wash with a non-polar solvent like hexane (B92381) or toluene.

    • For more polar contaminants, a polar aprotic solvent (e.g., acetone, ethyl acetate) or a protic solvent (e.g., ethanol) may be effective.[10] An acidic or basic wash can also be used to remove specific types of poisons, but care must be taken not to degrade the catalyst or support.[3][11]

  • Final Rinse: Perform a final rinse with a volatile, non-reactive solvent (e.g., diethyl ether or dichloromethane) to facilitate drying.[10]

  • Drying: Dry the washed catalyst thoroughly under a high vacuum to remove all residual solvents. Ensure the drying temperature is well below the catalyst's thermal decomposition point.

  • Activity Test: Test the regenerated catalyst's performance in a small-scale control reaction to determine if its activity has been restored.

Catalyst Lifecycle Diagram

This diagram illustrates the cycle of a reusable catalyst, from its active state through deactivation and regeneration.

G Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Deactivation Pathways (Poisoning, Fouling, Leaching) Deactivated->Active Irreversible Deactivation (Sintering, Leaching) leads to disposal Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (Washing, Chemical Treatment) Regenerated->Active Reactivation

Caption: The lifecycle of a this compound catalyst, showing activation, deactivation, and regeneration.

References

Effect of additives and co-catalysts on cupreine performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of cupreine and its derivatives in asymmetric catalysis. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data on the effects of additives and co-catalysts to help you optimize your reactions and achieve high performance.

Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered during this compound-catalyzed reactions.

Issue 1: Low Reaction Yield

Q: My this compound-catalyzed reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Purity_Check Verify Purity of Starting Materials and Reagents Start->Purity_Check Catalyst_Activity Assess Catalyst Activity and Integrity Purity_Check->Catalyst_Activity Impurities can act as inhibitors. Purify if necessary. Reaction_Conditions Optimize Reaction Conditions Catalyst_Activity->Reaction_Conditions Catalyst may be deactivated. Use fresh catalyst. Workup_Loss Evaluate Workup and Purification Procedure Reaction_Conditions->Workup_Loss Suboptimal conditions can lead to side reactions or decomposition. Solution Yield Improved Workup_Loss->Solution Product loss can occur during extraction or chromatography.

Caption: A logical workflow for troubleshooting low yields.

Possible Causes and Solutions:

  • Purity of Reactants and Solvents: Impurities in your starting materials or solvent can act as catalyst poisons or participate in side reactions, consuming your reactants and lowering the yield.[1][2]

    • Solution: Ensure all starting materials are of high purity. Purify substrates and reagents if necessary through techniques like recrystallization or distillation. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions.[1]

  • Catalyst Deactivation: this compound, like other catalysts, can deactivate over time due to exposure to air, moisture, or impurities.[3][4]

    • Solution: Use a fresh batch of this compound catalyst. Store the catalyst under an inert atmosphere and in a desiccator. If deactivation is suspected, consider catalyst regeneration (see FAQ section).

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time play a crucial role in reaction outcomes.[5]

    • Solution: Systematically optimize reaction conditions. This could involve lowering the temperature to minimize side reactions or increasing it to improve conversion. Varying the concentration of the reactants and catalyst can also have a significant impact. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[2]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.[1]

    • Solution: Review your workup and purification procedures. Ensure complete extraction of the product from the aqueous phase. Minimize transfers of the product and use appropriate purification techniques to avoid decomposition on the stationary phase.

Issue 2: Poor Enantioselectivity

Q: The enantiomeric excess (ee) of my product is low or inconsistent. How can I improve the enantioselectivity of my this compound-catalyzed reaction?

A: Low enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by a variety of factors.

Troubleshooting Workflow for Low Enantioselectivity

LowEnantioselectivity Start Low or Inconsistent ee Analytical_Method Validate Chiral Analysis Method (HPLC/GC) Start->Analytical_Method Catalyst_Purity Check Catalyst Purity and Enantiomeric Integrity Analytical_Method->Catalyst_Purity Inaccurate ee values can be misleading. Reaction_Parameters Optimize Reaction Parameters (Temperature, Solvent, Additives) Catalyst_Purity->Reaction_Parameters Impurities or racemization of the catalyst can lower enantioselectivity. Substrate_Effects Consider Substrate Structure Reaction_Parameters->Substrate_Effects Conditions significantly influence the transition state. Solution High and Reproducible ee Achieved Substrate_Effects->Solution The substrate structure may be inherently challenging for the catalyst.

Caption: A systematic approach to troubleshooting low enantioselectivity.

Possible Causes and Solutions:

  • Catalyst Quality: The purity and enantiomeric integrity of the this compound catalyst are paramount.

    • Solution: Use a highly pure, enantiomerically enriched this compound catalyst. If you have synthesized the catalyst yourself, ensure its purity through characterization techniques like NMR and chiral HPLC.

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity.

    • Solution: Generally, lower reaction temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[5] Try running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies.

    • Solution: Perform a solvent screen using a range of solvents with different polarities and coordinating abilities. Non-polar, non-coordinating solvents often give good results in this compound catalysis.

  • Additives and Co-catalysts: The presence of additives or co-catalysts can significantly enhance enantioselectivity.

    • Solution: Consider the addition of acidic or basic additives, or a co-catalyst. For example, in some reactions, a co-catalyst like (R)-BINOL has been shown to improve performance.[6] The use of molecular sieves can also be beneficial to remove trace amounts of water.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 6'-OH group in this compound catalysis? A1: The 6'-hydroxyl group on the quinoline (B57606) ring of this compound is crucial for its catalytic activity and stereoselectivity. It can act as a hydrogen-bond donor to activate electrophiles and can also be deprotonated to act as a Brønsted base. This bifunctional nature allows this compound to simultaneously activate both the nucleophile and the electrophile in a stereocontrolled manner.

Q2: Can I use a this compound derivative instead of this compound? A2: Yes, derivatization of this compound, particularly at the C9-hydroxyl group, is a common strategy to fine-tune its steric and electronic properties. This can lead to improved reactivity and enantioselectivity for specific reactions. For instance, substituting the 9-OH with a bulky aromatic group can enhance enantioselectivity in certain Michael additions.

Q3: My catalyst seems to have deactivated. Is it possible to regenerate it? A3: Catalyst deactivation can occur through poisoning by impurities or fouling from reaction byproducts.[3][4] Regeneration may be possible depending on the cause of deactivation. A general procedure for regeneration involves washing the catalyst with a suitable solvent to remove adsorbed species.[7] For more robust deactivation, a mild acidic or basic wash may be necessary, followed by thorough drying. However, it is often more reliable to use a fresh batch of catalyst.

Q4: What is the effect of acidic or basic additives on this compound performance? A4: Acidic or basic additives can influence the reaction by altering the protonation state of the catalyst or the substrates.[8]

  • Acidic additives can protonate the quinuclidine (B89598) nitrogen of this compound, which can modulate its Lewis basicity and impact the reaction mechanism.

  • Basic additives can deprotonate the 6'-OH group, increasing its Brønsted basicity and nucleophilicity. The effect of these additives is highly dependent on the specific reaction, and optimization is often required.

Q5: Are there any known co-catalysts that work well with this compound? A5: Yes, in some cases, co-catalysts can enhance the performance of this compound. For example, the use of BINOL (1,1'-bi-2-naphthol) derivatives as co-catalysts has been reported to improve enantioselectivity in certain reactions.[6][9] The co-catalyst can interact with the substrate or the this compound catalyst to create a more organized and stereoselective transition state.

Data Presentation

The following tables summarize the effects of additives and co-catalysts on this compound performance in representative reactions.

Table 1: Effect of C9-OH Derivatization on this compound Performance in the Michael Addition of Malonates to Nitroolefins

EntryCatalystR Group at C9-OHSolventYield (%)ee (%)
1This compoundHToluene (B28343)8575
2CPN-Derivative 1BenzylToluene9288
3CPN-Derivative 29-AnthracenylmethylToluene9594

Data are representative and compiled from various sources in the literature. Reaction conditions: Room temperature, 24 hours.

Table 2: Effect of Co-catalyst on this compound-Catalyzed Aza-Morita-Baylis-Hillman Reaction

EntryCatalystCo-catalyst (mol%)SolventYield (%)ee (%)
1β-ICPD (10)NoneCH₂Cl₂6570
2β-ICPD (10)(R)-BINOL (10)CH₂Cl₂8892

β-ICPD is a derivative of cupreidine. Data is illustrative of the potential for co-catalysis.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

This protocol describes a general method for the addition of nitromethane (B149229) to an aromatic aldehyde catalyzed by this compound.

Materials:

  • This compound (5 mol%)

  • Aromatic aldehyde (1.0 mmol)

  • Nitromethane (5.0 mmol)

  • Toluene (2.0 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.05 mmol).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add toluene (1.0 mL) to the vial and stir until the catalyst dissolves.

  • Add the aromatic aldehyde (1.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add nitromethane (5.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for a this compound-Catalyzed Henry Reaction

HenryReactionWorkflow Setup Reaction Setup: - Add this compound to vial under N₂ - Add toluene and stir - Add aromatic aldehyde - Cool to 0 °C Addition Reactant Addition: - Add nitromethane dropwise Setup->Addition Reaction Reaction: - Stir at 0 °C - Monitor by TLC Addition->Reaction Workup Workup: - Quench with aq. NH₄Cl - Extract with ethyl acetate - Dry and concentrate Reaction->Workup Purification Purification and Analysis: - Column chromatography - Determine ee by chiral HPLC Workup->Purification

Caption: A step-by-step workflow for the Henry reaction.

Mandatory Visualization

Signaling Pathway: Proposed Catalytic Cycle for this compound-Catalyzed Michael Addition

MichaelAdditionCycle This compound This compound Catalyst Intermediate1 Activated Nucleophile (Enolate) This compound->Intermediate1 Deprotonation by 6'-OH Intermediate2 Transition State Assembly This compound->Intermediate2 Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Intermediate1 Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Intermediate2 H-bonding activation by quinuclidine N-H+ Intermediate1->Intermediate2 Product_Catalyst Product-Catalyst Complex Intermediate2->Product_Catalyst C-C Bond Formation Product_Catalyst->this compound Catalyst Regeneration Product Chiral Product Product_Catalyst->Product Product Release

Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.

References

Technical Support Center: Influence of Solvent on Stereoselectivity in Cupreine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective reactions catalyzed by cupreine and its derivatives. The following information is designed to help you optimize your experimental conditions and achieve high levels of stereocontrol.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is showing low enantioselectivity (ee). What is the most likely cause related to the solvent?

A1: Low enantioselectivity is a common issue and the solvent is a critical parameter to investigate. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[1][2] A non-optimal solvent can fail to sufficiently differentiate the energy barrier between the pathways leading to the two enantiomers. It is highly recommended to perform a solvent screen to identify the optimal medium for your specific substrate and reaction type.

Q2: How do protic vs. aprotic solvents affect this compound catalysis?

A2: The effect of protic versus aprotic solvents is highly dependent on the specific reaction mechanism. This compound is a bifunctional catalyst, possessing both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group.

  • Protic solvents (e.g., alcohols) can engage in hydrogen bonding with both the catalyst and the substrates. This can be beneficial in some cases by stabilizing key intermediates or transition states. However, protic solvents can also solvate the catalyst's functional groups, potentially hindering their interaction with the substrates and leading to lower reactivity or selectivity.

  • Aprotic solvents are generally less interactive and can be broadly categorized into polar (e.g., CH₂Cl₂, THF, Ethyl Acetate) and non-polar (e.g., Toluene, Hexane). The choice between these will depend on the polarity of your substrates and the nature of the transition state. Often, non-polar or weakly polar aprotic solvents are a good starting point for screening as they are less likely to interfere with the crucial hydrogen bonding interactions between the catalyst and substrates.

Q3: Can the solvent choice reverse the enantioselectivity of my reaction?

A3: While less common, a change in solvent can, in some cases, lead to a reversal of enantioselectivity. This typically occurs when the solvent fundamentally alters the reaction mechanism or the preferred conformation of the catalyst-substrate complex. More often, changing the solvent will modulate the degree of enantioselectivity rather than inverting it.

Q4: I am observing poor solubility of my catalyst or substrate. What should I do?

A4: Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results. If your this compound catalyst or substrate is not dissolving, you should switch to a more suitable solvent. If you are using a non-polar solvent like Toluene, you could try a more polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). It is a balance; the ideal solvent must dissolve all components while still facilitating high stereoselectivity. In some instances, a solvent mixture can provide the right balance of solubility and selectivity.

Q5: Are there any "green" or bio-based solvents that are effective for this compound catalysis?

A5: Yes, there is a growing interest in using more environmentally benign solvents in organocatalysis. Solvents like 2-methyl THF, ethyl acetate, and even ethanol (B145695) have been used in reactions catalyzed by this compound derivatives.[3] The effectiveness of these solvents will be reaction-dependent, and they should be included in your solvent screening to find a balance between sustainability and performance.

Troubleshooting Guides

Issue: Low or Inconsistent Enantiomeric Excess (ee%)

This is one of the most frequent challenges in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting low enantioselectivity with a focus on solvent effects.

Step 1: Verify Purity of Reagents and Catalyst Before optimizing reaction conditions, ensure the purity of your starting materials, as impurities can significantly impact catalyst performance.

  • Substrate and Reagents: Purify your substrates and reagents if their purity is questionable.

  • Catalyst: Ensure your this compound catalyst is of high purity and has not degraded during storage.

  • Solvent: Use dry, high-purity solvents, as trace amounts of water or other impurities can be detrimental.

Step 2: Systematic Solvent Screening The choice of solvent is paramount for achieving high enantioselectivity. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.

  • Initial Screening: Start with a range of common aprotic solvents such as Toluene, Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).

  • Consider Protic Solvents: Depending on the reaction, it may be worth testing a protic solvent like isopropanol (B130326) or ethanol, but be aware of potential hydrogen bonding interference.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to good results, particularly if the substrates are liquids.

Step 3: Temperature Optimization Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Incremental Cooling: If your reaction is running at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.

  • Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so longer reaction times may be necessary.

Step 4: Concentration Adjustment The concentration of the reaction can influence the aggregation state of the catalyst and the overall reaction kinetics.

  • Dilution: If you suspect catalyst aggregation at high concentrations is lowering selectivity, try running the reaction at a lower concentration.

Data Presentation: Solvent Effects on Stereoselectivity

Table 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene Catalyzed by a Cinchona Squaramide

EntrySolventYield (%)ee (%)
1CPME9896
2Toluene9896
3CH₂Cl₂9896
4Acetylacetone (neat)9894
5Butyl Acetate4596

Data adapted from a study using a recyclable cinchona squaramide organocatalyst. CPME = Cyclopentyl methyl ether. The data illustrates that while several non-polar and weakly polar solvents can give high enantioselectivity, solvent choice can significantly impact yield.[4]

Table 2: Asymmetric Henry (Nitroaldol) Reaction Catalyzed by a Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ System

EntrySolventYield (%)ee (%)
1Ethanol9988.2
2Isopropanol8086.6
3Isobutanol9982.6
4THF9975.4
5Dichloromethane9970.5
6Toluene9965.3
7Acetonitrile9953.1

Data from a study on an in-situ generated copper-amino alcohol catalyst system, demonstrating the profound effect of solvent polarity on enantioselectivity in the Henry reaction.[1]

Experimental Protocols

General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

This protocol is a general starting point and should be optimized for your specific substrates.

  • Catalyst and Substrate Preparation: To a dry reaction vial, add the Michael donor (e.g., a 1,3-dicarbonyl compound, 0.2 mmol), the this compound catalyst (0.02 mmol, 10 mol%), and the chosen solvent (1.0 mL).

  • Reaction Initiation: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes. Then, add the Michael acceptor (e.g., a nitroalkene, 0.22 mmol) to the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity Observed purity_check Step 1: Verify Purity - Catalyst - Substrates - Solvent start->purity_check purify Purify/Replace Starting Materials purity_check->purify Purity Issues Found conditions_check Step 2: Optimize Conditions purity_check->conditions_check Purity OK purify->conditions_check solvent_screen Solvent Screening (Toluene, CH2Cl2, THF, etc.) conditions_check->solvent_screen temp_opt Temperature Optimization (e.g., RT -> 0°C -> -20°C) solvent_screen->temp_opt conc_opt Concentration Adjustment temp_opt->conc_opt end High Enantioselectivity Achieved conc_opt->end

Caption: A systematic workflow for troubleshooting low enantioselectivity in this compound-catalyzed reactions.

Proposed Bifunctional Activation in a this compound-Catalyzed Michael Addition

Bifunctional_Activation cluster_catalyst This compound Catalyst cluster_substrates Substrates This compound This compound quat_N Quinuclidine-N (Brønsted Base) This compound->quat_N phenol_OH Phenolic-OH (Brønsted Acid) This compound->phenol_OH donor Michael Donor (e.g., Malonate) quat_N->donor Deprotonation (Enolate Formation) acceptor Michael Acceptor (e.g., Nitroalkene) phenol_OH->acceptor H-Bonding Activation (LUMO Lowering) ts Transition State Assembly (Stereodetermining Step) donor->ts acceptor->ts

Caption: Dual activation model for a this compound-catalyzed Michael addition.

References

Technical Support Center: Cupreine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cupreine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during these sensitive asymmetric syntheses.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems in your this compound-catalyzed reactions.

Guide 1: Low Enantioselectivity or Inconsistent Stereochemical Outcome

Low or variable enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. This guide will help you identify the potential causes and implement effective solutions.

G cluster_start Problem Identification cluster_analytical Step 1: Analytical Method Validation cluster_reagents Step 2: Reagent and Catalyst Purity cluster_conditions Step 3: Reaction Condition Optimization cluster_resolution Resolution start Low or Inconsistent Enantioselectivity Observed analytical_check Is your chiral HPLC/GC method validated? start->analytical_check validate_method Validate Analytical Method: - Baseline separation of enantiomers - Accurate integration - Consistent retention times analytical_check->validate_method No reagent_check Are all reagents and solvents of high purity and anhydrous? analytical_check->reagent_check Yes validate_method->analytical_check purify_reagents Purify substrates and reagents. Use freshly distilled, anhydrous solvents. reagent_check->purify_reagents No catalyst_check Is the this compound catalyst pure and from a reliable source? reagent_check->catalyst_check Yes purify_reagents->reagent_check fresh_catalyst Use a fresh batch of catalyst or purify existing stock. catalyst_check->fresh_catalyst No temp_check Is the reaction temperature strictly controlled? catalyst_check->temp_check Yes fresh_catalyst->catalyst_check optimize_temp Optimize temperature. Lower temperatures often improve ee. temp_check->optimize_temp No solvent_check Is the solvent optimal for the reaction? temp_check->solvent_check Yes optimize_temp->temp_check optimize_solvent Screen different solvents. The 6'-OH group of this compound can interact differently with various solvents. solvent_check->optimize_solvent No resolution Reproducible and High Enantioselectivity Achieved solvent_check->resolution Yes optimize_solvent->solvent_check G cluster_start Problem Identification cluster_catalyst Step 1: Catalyst Integrity cluster_conditions Step 2: Reaction Environment cluster_resolution Resolution start Low Yield or Stalled Reaction catalyst_poisoning Are there potential catalyst poisons in the reagents or solvent? start->catalyst_poisoning purify_all Rigorously purify all reagents and solvents. Remove trace acids, bases, or sulfur compounds. catalyst_poisoning->purify_all Yes catalyst_loading Is the catalyst loading sufficient? catalyst_poisoning->catalyst_loading No purify_all->catalyst_poisoning optimize_loading Optimize catalyst loading. Too low may result in slow reaction; too high can sometimes be detrimental. catalyst_loading->optimize_loading No atmosphere Is the reaction sensitive to air or moisture? catalyst_loading->atmosphere Yes optimize_loading->catalyst_loading inert_atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). atmosphere->inert_atmosphere Yes water_content Is the water content controlled? atmosphere->water_content No inert_atmosphere->atmosphere control_water Ensure anhydrous conditions. In some cases, a controlled amount of water can be beneficial, but this must be determined empirically. water_content->control_water Unsure resolution Improved Yield and Complete Conversion water_content->resolution Yes control_water->water_content G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_catalyst To a flame-dried Schlenk tube under Argon, add this compound (10 mol%). add_solvent Add anhydrous toluene (B28343) (1.0 mL) and stir to dissolve. prep_catalyst->add_solvent add_keto Add the α-ketophosphonate (1.0 eq). add_solvent->add_keto cool Cool the mixture to the desired temperature (e.g., -20 °C). add_keto->cool add_nitro Add nitromethane (B149229) (5.0 eq) dropwise via syringe. cool->add_nitro stir Stir the reaction mixture vigorously at the set temperature. add_nitro->stir monitor Monitor the reaction progress by TLC. stir->monitor quench Once the reaction is complete, quench with saturated aq. NH4Cl. monitor->quench extract Extract with ethyl acetate (B1210297) (3x). quench->extract dry_concentrate Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by flash column chromatography on silica (B1680970) gel. dry_concentrate->purify

Technical Support Center: Removal of Cupreine Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of cupreine catalyst from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound catalyst after a reaction?

A1: The two most effective and commonly used methods for removing the basic this compound catalyst from a reaction mixture are acid-base liquid-liquid extraction and silica (B1680970) gel chromatography. The choice between these methods depends on the properties of the desired product, the solvent system used, and the required level of purity.

Q2: How does acid-base extraction work to remove this compound?

A2: this compound, like other cinchona alkaloids, is a basic compound due to its quinuclidine (B89598) nitrogen atom. By washing the organic reaction mixture with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid), the this compound catalyst is protonated, forming a salt. This salt is soluble in the aqueous layer and is thus extracted from the organic phase, which contains the desired product. The catalyst can then be recovered by basifying the aqueous layer to precipitate the neutral this compound.

Q3: When is silica gel chromatography a better option?

A3: Silica gel chromatography is particularly useful when the product is sensitive to acidic conditions or when a very high level of purity is required. This compound is a polar molecule and will adhere strongly to the polar silica gel stationary phase. This allows for the separation of the catalyst from less polar organic products by eluting the column with an appropriate solvent system.

Q4: Can the this compound catalyst be recycled after removal?

A4: Yes, one of the advantages of the acid-base extraction method is the potential for catalyst recycling. After extracting the protonated this compound into the aqueous phase, the catalyst can be precipitated by adding a base. The solid catalyst can then be filtered, dried, and reused in subsequent reactions, which can be a significant cost-saving measure.

Troubleshooting Guides

Guide 1: Acid-Base Extraction Issues

This guide addresses common problems encountered during the removal of this compound catalyst using acid-base extraction.

graph TD { rankdir=LR; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting Acid-Base Extraction

Guide 2: Silica Gel Chromatography Issues

This guide provides solutions for common problems encountered during the purification of a reaction mixture containing this compound catalyst via silica gel chromatography.

graph TD { rankdir=LR; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting Silica Gel Chromatography

Data Presentation

The following table summarizes the typical efficiencies of the primary methods for this compound catalyst removal. The actual efficiency may vary depending on the specific reaction conditions and the properties of the product.

MethodTypical Recovery of ProductTypical Recovery of CatalystPurity of ProductScalability
Acid-Base Extraction >95%85-95% (after precipitation)Good to ExcellentExcellent
Silica Gel Chromatography 80-95%Not typically recoveredExcellentModerate

Experimental Protocols

Protocol 1: Acid-Base Extraction for this compound Catalyst Removal

This protocol describes the removal of this compound from an organic reaction mixture, followed by the recovery of the catalyst.

graph LR { subgraph "Experimental Workflow" direction LR A[Reaction Mixture in Organic Solvent] --> B{Add 1M HCl (aq)}; B --> C[Shake and Separate Layers]; C --> D{Organic Layer (Product)}; C --> E{Aqueous Layer (Catalyst Salt)}; D --> F[Wash with Brine]; F --> G[Dry with Na₂SO₄]; G --> H[Evaporate Solvent]; H --> I[Purified Product]; E --> J{Add 10% NaOH (aq) to pH > 10}; J --> K[Precipitate Forms]; K --> L[Filter and Dry]; L --> M[Recovered this compound Catalyst]; end }

Acid-Base Extraction and Catalyst Recovery Workflow

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric acid (HCl) solution

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Extraction: a. Transfer the organic reaction mixture to a separatory funnel. b. Add an equal volume of 1 M HCl solution to the separatory funnel. c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. d. Allow the layers to separate completely. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a few drops of water). e. Drain the lower aqueous layer into a clean flask labeled "Aqueous Extract 1". f. Repeat the extraction of the organic layer two more times with fresh 1 M HCl solution, combining the aqueous extracts in the same flask.

  • Product Isolation: a. Wash the organic layer with an equal volume of brine to remove residual water. b. Separate the layers and drain the organic phase into a clean flask. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification may be performed if necessary.

  • Catalyst Recovery: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add 10% NaOH solution while stirring until the pH of the solution is greater than 10. A precipitate of this compound should form. c. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid catalyst by vacuum filtration. e. Wash the solid with cold deionized water and dry under vacuum to obtain the recovered this compound catalyst.

Protocol 2: Silica Gel Chromatography for this compound Catalyst Removal

This protocol details the separation of a product from the this compound catalyst using flash column chromatography.

graph LR { subgraph "Experimental Workflow" direction LR A[Prepare Silica Gel Slurry] --> B[Pack Column]; B --> C[Load Crude Reaction Mixture]; C --> D[Elute with Solvent System]; D --> E{Collect Fractions}; E --> F[Analyze Fractions by TLC]; F --> G{Combine Pure Product Fractions}; G --> H[Evaporate Solvent]; H --> I[Purified Product]; end }

Silica Gel Chromatography Workflow

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate; the optimal ratio should be determined by TLC)

  • Triethylamine (optional)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Preparation: a. Place a small plug of cotton or glass wool at the bottom of the chromatography column. b. Add a thin layer of sand. c. Prepare a slurry of silica gel in the initial eluent. d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. e. Add another thin layer of sand on top of the silica bed.

  • Sample Loading: a. Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent. b. Carefully apply the sample solution to the top of the silica gel bed. c. Alternative (Dry Loading): For samples that are not very soluble in the eluent, dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Collection: a. Carefully add the eluent to the column, ensuring not to disturb the top layer of sand. b. Apply pressure to the top of the column (e.g., with a pump or bulb) to begin eluting the sample. c. Collect fractions in separate tubes or flasks. d. The less polar product will typically elute first, while the more polar this compound catalyst will remain on the column.

  • Analysis and Product Isolation: a. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp. b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure to obtain the purified product.

Technical Support Center: Enhancing the Stability of Immobilized Cupreine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of immobilized cupreine catalysts. The information is designed to help enhance catalyst stability, improve experimental outcomes, and ensure the reliability of catalytic processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and application of immobilized this compound catalysts.

Issue Possible Causes Troubleshooting Steps & Optimization
Low Catalytic Activity or Yield 1. Inefficient Immobilization: Incomplete reaction between this compound and the support material, or steric hindrance around the active site after immobilization.[1] 2. Catalyst Leaching: Weak bonding between the this compound and the support, leading to the catalyst detaching into the reaction medium.[2] 3. Catalyst Poisoning: Presence of impurities in reactants or solvents that bind to the active sites of the catalyst.[3] 4. Mass Transfer Limitations: The substrate is unable to efficiently reach the active sites within the pores of the support material.1. Optimize Immobilization Protocol: - Ensure complete activation of the support material. - Adjust the ratio of this compound to support material. - Consider using a spacer arm to reduce steric hindrance. 2. Strengthen Catalyst-Support Interaction: - Switch from physical adsorption to covalent bonding.[1] - Use a support with functional groups that form strong bonds with this compound. 3. Purify Reactants and Solvents: - Use high-purity grade reagents and solvents. - Implement a purification step for reactants known to contain potential catalyst poisons. 4. Improve Mass Transfer: - Select a support with a larger pore size. - Ensure adequate stirring or agitation during the reaction.
Decreased Enantioselectivity 1. Altered Catalyst Conformation: The immobilization process may change the three-dimensional structure of the this compound catalyst, affecting its stereochemical control. 2. Leaching of Chiral Catalyst: The active, enantioselective catalyst may be leaching from the support, with the reaction being catalyzed by a less selective, soluble species. 3. Multiple Active Sites: The presence of different types of active sites on the support material can lead to competing reactions with varying enantioselectivities.1. Modify Immobilization Strategy: - Experiment with different linkers or attachment points on the this compound molecule. - Use a milder immobilization method to preserve the catalyst's conformation. 2. Verify Heterogeneity: - Perform a hot filtration test to check for leaching of the active catalyst.[4] - Analyze the reaction filtrate for the presence of this compound. 3. Passivate Non-Selective Sites: - Cap any remaining reactive groups on the support material after immobilization.
Poor Reusability / Rapid Deactivation 1. Catalyst Leaching: As described above, this is a primary cause of decreased activity over multiple cycles.[2] 2. Fouling: Deposition of byproducts or polymers on the catalyst surface, blocking the active sites.[3] 3. Thermal Degradation: High reaction temperatures can lead to the decomposition of the this compound catalyst or the support material. 4. Mechanical Instability: The support material may degrade or break down under the reaction conditions (e.g., vigorous stirring).1. Minimize Leaching: - Employ strong covalent immobilization techniques. - Choose a support material that is stable under the reaction conditions. 2. Implement Washing/Regeneration Steps: - Wash the catalyst with a suitable solvent between cycles to remove adsorbed species. - Develop a regeneration protocol to remove foulants (e.g., mild oxidation or acid/base wash, depending on the nature of the foulant and catalyst stability).[3] 3. Optimize Reaction Conditions: - Conduct the reaction at the lowest effective temperature. 4. Select a Robust Support: - Use mechanically stable support materials like silica (B1680970) or robust polymers.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the deactivation of immobilized this compound catalysts?

A1: The most frequently cited reasons for the deactivation of immobilized organocatalysts, including this compound derivatives, are leaching of the catalyst from the support and fouling of the catalyst surface.[2][3] Leaching occurs when the interaction between the catalyst and the support is not strong enough to withstand the reaction conditions, leading to a loss of active sites. Fouling involves the physical blockage of active sites by reaction byproducts or polymeric materials.

Q2: How can I determine if my immobilized this compound catalyst is leaching?

A2: A common and straightforward method is the hot filtration test .[4] In this test, the solid catalyst is filtered from the reaction mixture at an intermediate conversion point while the mixture is still at the reaction temperature. The filtrate is then allowed to continue reacting. If the reaction proceeds further, it indicates that the active catalyst has leached into the solution. For more quantitative analysis, the filtrate can be analyzed by techniques like HPLC or mass spectrometry to detect the presence of dissolved this compound.

Q3: What are the best support materials for immobilizing this compound?

A3: The choice of support material is critical and depends on the specific reaction conditions. Common and effective supports for organocatalysts include:

  • Silica: Offers high surface area, good mechanical and thermal stability, and can be easily functionalized.[5] Mesoporous silica is particularly advantageous due to its high surface area and tunable pore sizes.[6][7]

  • Polymers: Polystyrene, polyethylene (B3416737) glycol (PEG), and other polymers can be functionalized to covalently bind with this compound.[1][8] The polymer backbone can sometimes influence the catalyst's activity and selectivity.[9]

Q4: Can I regenerate a deactivated immobilized this compound catalyst?

A4: Regeneration is often possible, but the appropriate method depends on the deactivation mechanism.

  • For fouling: Washing the catalyst with a solvent that can dissolve the deposited byproducts is a common first step.

  • For more stubborn fouling or poisoning: A more rigorous regeneration protocol might be necessary, such as a mild oxidative treatment or a wash with a dilute acid or base.[3] It is crucial to ensure that the regeneration conditions do not damage the catalyst or the support. It is recommended to test the proposed regeneration method on a small sample of the catalyst first.

Q5: How does the choice of linker or spacer arm affect the catalyst's performance?

A5: The linker or spacer arm used to attach this compound to the support can significantly impact its performance. A linker can:

  • Reduce Steric Hindrance: It can distance the catalytic center from the support surface, making it more accessible to the substrates.

  • Influence Conformation: The length and flexibility of the linker can affect the conformational freedom of the this compound, which in turn can influence its enantioselectivity.

  • Enhance Stability: A stable linker is essential to prevent leaching.

Quantitative Data on Immobilized this compound Catalyst Performance

The following tables summarize available quantitative data from studies on immobilized this compound and related cinchona alkaloid catalysts to provide a benchmark for performance.

Table 1: Performance of Silica-Grafted this compound in the Asymmetric Michael Addition

CatalystSupport MaterialCatalyst Loading (mol%)Reaction Time (h)Yield (%)ee (%)Ref.
Si-CPNSilica Gel10249585[5]

Table 2: Reusability of Immobilized Cinchona Alkaloid Catalysts

Catalyst SystemReaction TypeNumber of CyclesFinal Yield (%)Final ee (%)Leaching DetectedRef.
Silica-grafted this compoundMichael Addition5>90~80Not Reported[5]
Polymer-supported QuinineMichael Addition684>99Not Reported[10]
Polystyrene-immobilized CinchonidineMichael Addition77687Not specified[10]
Pd-BOX on Silica GelSuzuki-Miyaura10>95N/AVirtually none[2]

Note: "ee" refers to enantiomeric excess. Data for related cinchona alkaloids and other relevant immobilized catalysts are included to provide a broader context due to the limited availability of extensive quantitative data specifically for immobilized this compound.

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on Functionalized Silica Gel

This protocol describes a general procedure for the covalent attachment of this compound to a silica support functionalized with an isocyanate group.

Materials:

  • Silica gel (pre-dried under vacuum)

  • 3-(Triethoxysilyl)propyl isocyanate (or similar functionalizing agent)

  • Anhydrous toluene

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Functionalization of Silica:

    • Suspend the dried silica gel in anhydrous toluene.

    • Add 3-(triethoxysilyl)propyl isocyanate and reflux the mixture under an inert atmosphere for 24 hours.

    • Allow the mixture to cool, then filter the functionalized silica.

    • Wash the silica sequentially with toluene, dichloromethane, and methanol (B129727), then dry under vacuum.

  • Immobilization of this compound:

    • Suspend the isocyanate-functionalized silica in anhydrous DMF.

    • Add this compound and a catalytic amount of triethylamine.

    • Stir the mixture at room temperature under an inert atmosphere for 48 hours.

    • Filter the silica-supported this compound catalyst.

    • Wash thoroughly with DMF, dichloromethane, and methanol to remove any unreacted this compound.

    • Dry the final catalyst under vacuum.

Protocol 2: Testing the Stability and Reusability of Immobilized this compound

This protocol outlines a general procedure for evaluating the long-term stability of the immobilized catalyst.

Procedure:

  • Initial Catalytic Run:

    • Set up the desired reaction with the immobilized this compound catalyst.

    • Upon completion, filter the catalyst from the reaction mixture.

    • Analyze the product for yield and enantiomeric excess.

  • Catalyst Recovery and Washing:

    • Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like dichloromethane) to remove any residual products and reactants.

    • Dry the catalyst under vacuum before the next run.

  • Subsequent Catalytic Runs:

    • Reuse the dried catalyst for a new batch of the reaction under identical conditions.

    • Repeat this cycle for a desired number of runs (e.g., 5-10 cycles).

  • Analysis:

    • Analyze the yield and enantiomeric excess for each cycle. A significant drop in either indicates catalyst deactivation.

    • Optionally, analyze the filtrate from each run for leached this compound using HPLC or LC-MS to quantify leaching.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_testing Catalyst Testing & Recycling silica Silica Support functionalization Functionalization silica->functionalization immobilization Immobilization functionalization->immobilization This compound This compound This compound->immobilization catalyst Immobilized Catalyst immobilization->catalyst reaction Catalytic Reaction catalyst->reaction filtration Filtration reaction->filtration analysis Product Analysis (Yield, ee) filtration->analysis washing Washing & Drying filtration->washing Solid Catalyst reuse Reuse Catalyst washing->reuse reuse->reaction

Caption: Experimental workflow for catalyst preparation and testing.

troubleshooting_logic start Poor Catalyst Performance q1 Reduced Activity/Yield? start->q1 q2 Reduced Enantioselectivity? start->q2 q3 Poor Reusability? start->q3 c1 Check for Leaching (Hot Filtration) q1->c1 Yes c2 Check for Fouling (Wash Catalyst) q1->c2 Yes c3 Check for Poisoning (Purify Reagents) q1->c3 Yes c5 Optimize Reaction Conditions (Temperature, Stirring) q1->c5 Yes q2->c1 Yes c4 Modify Immobilization (Linker, Method) q2->c4 Yes q3->c1 Yes q3->c2 Yes q3->c5 Yes

Caption: Troubleshooting logic for immobilized catalyst issues.

References

Technical Support Center: Substrate Scope Limitations in Cupreine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during asymmetric reactions catalyzed by cupreine and its derivatives. The information is tailored to help you navigate the substrate scope limitations of these powerful organocatalysts and optimize your experimental outcomes.

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion

Low conversion is a common issue that can arise from several factors related to the catalyst, substrates, or reaction conditions. Use the following guide to diagnose and resolve the problem.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion catalyst_check Is the catalyst active? start->catalyst_check substrate_check Are the substrates suitable? catalyst_check->substrate_check Yes catalyst_solutions Solutions: - Use fresh catalyst. - Ensure proper storage (inert atmosphere). - Check for catalyst poisons (e.g., acidic impurities). catalyst_check->catalyst_solutions No conditions_check Are the reaction conditions optimal? substrate_check->conditions_check Yes substrate_solutions Solutions: - Check for steric hindrance on nucleophile or electrophile. - Verify electronic properties (electron-withdrawing vs. donating groups). - Purify substrates to remove inhibitors. substrate_check->substrate_solutions No resolution Improved Conversion conditions_check->resolution Yes conditions_solutions Solutions: - Optimize solvent polarity. - Adjust temperature (lower temperature often improves selectivity but may slow reaction). - Increase reaction time. - Vary catalyst loading. conditions_check->conditions_solutions No low_ee start Low Enantioselectivity (ee) catalyst_substrate_interaction Is the catalyst-substrate interaction optimal? start->catalyst_substrate_interaction temperature_effect Is the temperature too high? catalyst_substrate_interaction->temperature_effect Yes interaction_solutions Solutions: - Modify the catalyst (e.g., derivatize the 9-OH group). - Consider the steric bulk of both catalyst and substrate. - Ensure the bifunctional activation mechanism is favored. catalyst_substrate_interaction->interaction_solutions No solvent_effect Is the solvent appropriate? temperature_effect->solvent_effect Yes temperature_solutions Solutions: - Lower the reaction temperature. - Small temperature changes can have a large impact on ee. temperature_effect->temperature_solutions No resolution Improved Enantioselectivity solvent_effect->resolution Yes solvent_solutions Solutions: - Screen a range of solvents with varying polarity and coordinating ability. - Apolar, non-coordinating solvents often give higher ee. solvent_effect->solvent_solutions No bifunctional_mechanism cluster_catalyst This compound Catalyst This compound This compound Quinuclidine_N Quinuclidine N (Lewis Base) Quinoline_OH 6'-OH (Brønsted Acid) Electrophile Electrophile (e.g., Enone) Electrophile->Quinuclidine_N Activated by Lewis Base Nucleophile Nucleophile (e.g., Nitroalkane) Nucleophile->Quinoline_OH Activated by H-Bonding

Managing side reactions in cupreine-mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cupreine-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting side reactions in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common side reactions and issues encountered during this compound-mediated synthesis.

Guide 1: Low Enantioselectivity and/or Diastereoselectivity

Problem: The stereoselectivity of the reaction is lower than expected, leading to a mixture of stereoisomers.

Q1: What are the primary causes of low enantioselectivity in my this compound-catalyzed reaction?

A1: Low enantioselectivity can arise from several factors. Key aspects to investigate include the purity of the catalyst and reagents, the reaction temperature, and the choice of solvent. Suboptimal conditions can diminish the catalyst's ability to create a well-defined chiral environment, leading to the formation of undesired stereoisomers. It is also crucial to ensure the this compound catalyst itself has high enantiomeric purity.

Q2: My enantiomeric excess (ee) is poor. How can I improve it?

A2: To enhance enantioselectivity, a systematic optimization of reaction parameters is recommended. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[1] Additionally, screening a range of solvents is crucial, as solvent polarity and coordinating ability can significantly influence the catalyst's conformation and the stability of the transition state.[2]

Q3: I'm observing the formation of diastereomers. What could be the cause and how can I improve the diastereomeric ratio (dr)?

A3: Poor diastereoselectivity can be due to insufficient facial discrimination of the prochiral nucleophile or electrophile. The structure of the this compound catalyst, particularly modifications at the C9 hydroxyl group, can influence the steric environment of the active site. Consider using a this compound derivative with a bulkier substituent to enhance steric hindrance and improve diastereocontrol. Solvent choice also plays a critical role in modulating diastereoselectivity.[3]

Troubleshooting Workflow for Low Stereoselectivity

low_stereoselectivity start Low Enantioselectivity or Diastereoselectivity Observed check_purity Verify Purity of Catalyst, Substrates, and Solvents start->check_purity Start Here optimize_temp Optimize Reaction Temperature (Lower Temp) check_purity->optimize_temp Purity Confirmed screen_solvent Screen Solvents (Vary Polarity) optimize_temp->screen_solvent Temp Optimized modify_catalyst Consider this compound Derivative with Modified Substituents screen_solvent->modify_catalyst Solvent Screened result Improved Stereoselectivity modify_catalyst->result Catalyst Modified competing_reactions start Byproduct Formation Observed identify_byproduct Identify Byproduct (e.g., MS, NMR) start->identify_byproduct double_addition Double Addition Product identify_byproduct->double_addition Mass indicates 2x nucleophile retro_reaction Retro-Reaction Products identify_byproduct->retro_reaction Starting materials regenerated self_condensation Self-Condensation Product identify_byproduct->self_condensation Aldehyde dimer observed strategy_da Adjust Stoichiometry (Excess Electrophile) Slow Nucleophile Addition double_addition->strategy_da strategy_retro Lower Temperature Use Additives to Suppress Retro-Pathway retro_reaction->strategy_retro strategy_sc Slow Aldehyde Addition Excess Ketone self_condensation->strategy_sc outcome Minimized Side Reactions strategy_da->outcome strategy_retro->outcome strategy_sc->outcome michael_addition_cycle catalyst This compound Catalyst activated_complex Ternary Complex [Catalyst-Nu-E] catalyst->activated_complex + Nu-H + E nucleophile Nucleophile (Nu-H) (e.g., β-ketoester) nucleophile->activated_complex electrophile Electrophile (E) (e.g., Nitroalkene) electrophile->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex C-C Bond Formation product_complex->catalyst Product Release product Chiral Product product_complex->product

References

Validation & Comparative

A Comparative Guide to Cupreine, Quinine, and Quinidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinchona alkaloids, a family of natural products, have long been cornerstones in the field of asymmetric organocatalysis. Among them, quinine (B1679958) and its diastereomer, quinidine (B1679956), are renowned for their ability to catalyze a wide array of stereoselective transformations, often yielding enantiomeric products with high fidelity. More recently, cupreine, the demethylated analogue of quinine, has emerged as a powerful bifunctional catalyst, offering unique reactivity and selectivity profiles. This guide provides an objective comparison of the catalytic performance of this compound, quinine, and quinidine in key organocatalytic reactions, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Structural Differences

Quinine, quinidine, and this compound share a common bicyclic core structure, but differ in the stereochemistry at C8 and C9, and the substituent at the 6'-position of the quinoline (B57606) ring. These subtle structural variations have a profound impact on their catalytic activity and the stereochemical outcome of the reactions they mediate.

  • Quinine and Quinidine: These are diastereomers, often referred to as "pseudoenantiomers" in catalysis because they frequently afford opposite enantiomers of the product.[1] The key difference lies in the configuration at the C8 and C9 positions.

  • This compound: As the 6'-demethylated version of quinine, this compound possesses a phenolic hydroxyl group.[2] This hydroxyl group can act as a hydrogen-bond donor, enabling bifunctional catalysis where both the acidic phenol (B47542) and the basic quinuclidine (B89598) nitrogen participate in activating the substrates.[2]

Performance in Key Asymmetric Reactions

The choice of catalyst can significantly influence the yield and enantioselectivity of a reaction. Below is a comparative summary of the performance of this compound, quinine, and quinidine in three widely employed organocatalytic transformations: the Michael Addition, the Henry (Nitroaldol) Reaction, and the Friedel-Crafts Reaction.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids have proven to be excellent catalysts for rendering this transformation enantioselective.

Table 1: Comparison in the Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

CatalystYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound9592(R)
Quinine8588(R)
Quinidine8285(S)

Note: Data is compiled from various sources and represents typical results. Exact values may vary depending on specific reaction conditions.

In the Michael addition, this compound often demonstrates superior performance in terms of both yield and enantioselectivity compared to its methylated counterparts.[3] This is attributed to the bifunctional nature of this compound, where the 6'-OH group can activate the electrophile through hydrogen bonding, while the quinuclidine nitrogen activates the nucleophile.[4]

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. The bifunctional nature of this compound and its derivatives has been shown to be highly effective in this transformation.

Table 2: Comparison in the Asymmetric Henry Reaction of Nitromethane to 4-Nitrobenzaldehyde

CatalystYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound derivative (BnCPD)8894(S)
Quinine7585(R)
Quinidine7888(S)

Note: Data is compiled from various sources and represents typical results for the underivatized alkaloids and a common cupreidine (B22110) derivative (BnCPD) to highlight the potential of the this compound scaffold. Exact values may vary depending on specific reaction conditions.

Studies have shown that the 6'-OH group in this compound derivatives plays a crucial role in the catalytic cycle of the Henry reaction by associating with the aldehyde substrate.[5] This interaction, along with the deprotonation of the nitroalkane by the quinuclidine nitrogen, leads to high enantioselectivity.[6]

Asymmetric Friedel-Crafts Reaction

The Friedel-Crafts alkylation of electron-rich aromatic compounds, such as indoles, with electrophiles is a key method for C-H functionalization. Cinchona alkaloids can effectively catalyze the asymmetric variant of this reaction.

Table 3: Comparison in the Asymmetric Friedel-Crafts Alkylation of Indole (B1671886) with trans-β-Nitrostyrene

CatalystYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound derivative9290(R)
Quinine8885(R)
Quinidine8683(S)

Note: Data is compiled from various sources and represents typical results for underivatized alkaloids and a common this compound derivative. Exact values may vary depending on specific reaction conditions.

In the asymmetric Friedel-Crafts reaction, this compound derivatives have demonstrated high efficiency.[7] The ability of the 6'-OH group to act as a hydrogen-bond donor is believed to be key in organizing the transition state assembly to achieve high stereocontrol.[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the three key reactions discussed.

General Procedure for Asymmetric Michael Addition

To a solution of the cinchona alkaloid catalyst (5-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2) at the specified temperature (e.g., -20 °C to room temperature), the Michael donor (e.g., diethyl malonate, 1.2 equivalents) is added. The Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent) is then added, and the reaction mixture is stirred for the specified time (e.g., 24-72 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched (e.g., with dilute HCl) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]

General Procedure for Asymmetric Henry Reaction

In a reaction vessel, the aldehyde (1.0 equivalent) and the cinchona alkaloid catalyst (5-10 mol%) are dissolved in a suitable solvent (e.g., THF, toluene) and cooled to the desired temperature (e.g., -78 °C to -20 °C). The nitroalkane (2-10 equivalents) is then added dropwise. The reaction is stirred at this temperature for the specified time (e.g., 12-48 hours) and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[5]

General Procedure for Asymmetric Friedel-Crafts Reaction

To a mixture of the indole (1.2 equivalents) and the cinchona alkaloid catalyst (10 mol%) in a suitable solvent (e.g., diethyl ether, THF) at room temperature, the electrophile (e.g., trans-β-nitrostyrene, 1.0 equivalent) is added.[7] The reaction mixture is stirred at this temperature for the specified duration (e.g., 24-48 hours). After completion of the reaction, as indicated by TLC, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the desired 3-substituted indole derivative. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Mechanistic Insights and Visualizations

The catalytic cycles of these cinchona alkaloid-mediated reactions generally involve a series of non-covalent interactions that orchestrate the stereoselective bond formation. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Michael and Henry reactions.

Michael_Addition_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid (this compound/Quinine/Quinidine) Activated_Nucleophile Activated Nucleophile (Enolate) Catalyst->Activated_Nucleophile Deprotonation Transition_State Ternary Complex (Transition State) Activated_Nucleophile->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Protonation & Product Release Product Chiral Product Product_Complex->Product Nucleophile Nucleophile (Malonate) Nucleophile->Activated_Nucleophile Electrophile Electrophile (Nitroolefin) Electrophile->Transition_State H-Bonding (Activation)

Proposed catalytic cycle for the cinchona alkaloid-catalyzed Michael addition.

Henry_Reaction_Catalytic_Cycle cluster_1 Catalytic Cycle Catalyst Cinchona Alkaloid (this compound/Quinine/Quinidine) Nitronate_Intermediate Nitronate Intermediate Catalyst->Nitronate_Intermediate Deprotonation Transition_State Organized Transition State Nitronate_Intermediate->Transition_State Alkoxide_Complex Alkoxide-Catalyst Complex Transition_State->Alkoxide_Complex C-C Bond Formation Alkoxide_Complex->Catalyst Protonation & Product Release Product β-Nitro Alcohol (Chiral Product) Alkoxide_Complex->Product Nitroalkane Nitroalkane Nitroalkane->Nitronate_Intermediate Aldehyde Aldehyde Aldehyde->Transition_State H-Bonding (Activation)

Proposed catalytic cycle for the cinchona alkaloid-catalyzed Henry reaction.

Conclusion

Quinine and quinidine have long been established as powerful and reliable pseudoenantiomeric catalysts in asymmetric synthesis. The choice between them is primarily dictated by the desired enantiomer of the product. This compound, with its unique 6'-hydroxyl group, offers an additional layer of functionality, often leading to enhanced reactivity and stereoselectivity through bifunctional catalysis. For reactions where hydrogen bonding to the electrophile is a key activating feature, this compound and its derivatives can be superior catalysts. Researchers and drug development professionals should consider screening all three alkaloids to identify the optimal catalyst for their specific application, balancing factors of yield, enantioselectivity, and catalyst availability. The continued exploration of these privileged scaffolds promises to unlock new and efficient pathways for the synthesis of complex chiral molecules.

References

A Comparative Guide to Cupreine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cupreine, a Cinchona alkaloid, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its unique structural motif, featuring a quinoline (B57606) ring with a 6'-hydroxyl group and a quinuclidine (B89598) core, allows for the simultaneous activation of both the nucleophile and the electrophile through a cooperative hydrogen bonding and Brønsted base mechanism. This guide provides a comparative analysis of this compound's performance in key asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic insights, to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of this compound and Other Cinchona Alkaloids

The catalytic efficiency of this compound is often compared to its parent alkaloid, quinine, and other members of the Cinchona family, such as quinidine (B1679956) and cinchonidine. The presence of the free hydroxyl group at the C6' position in this compound is a key structural feature that differentiates its catalytic behavior.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of chiral compounds. This compound and its derivatives have proven to be effective catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

Table 1: Comparison of Cinchona Alkaloids in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
This compound Dimethyl malonateβ-nitrostyreneToluene9592[1]
QuinineDimethyl malonateβ-nitrostyreneToluene9285[2]
QuinidineDimethyl malonateβ-nitrostyreneToluene9488[2]
CinchonidineDimethyl malonateβ-nitrostyreneToluene8875[3]
This compound Derivative (Thiourea)Acetylacetoneβ-nitrostyreneToluene9895[4]
Quinine Derivative (Thiourea)Acetylacetoneβ-nitrostyreneToluene9991[5]

Note: Reaction conditions may vary slightly between studies, affecting direct comparability. 'ee' denotes enantiomeric excess.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. This compound's bifunctional nature is particularly well-suited for catalyzing this reaction with high enantioselectivity.

Table 2: Comparison of Cinchona Alkaloids in the Asymmetric Henry Reaction of Aldehydes with Nitroalkanes

CatalystAldehydeNitroalkaneSolventYield (%)ee (%)Reference
This compound BenzaldehydeNitromethaneToluene8588[6][7]
QuinineBenzaldehydeNitromethaneToluene8280[8]
QuinidineBenzaldehydeNitromethaneToluene8885[9]
CinchonidineBenzaldehydeNitromethaneToluene7572[10]
This compound Derivative (9-amino)4-NitrobenzaldehydeNitromethaneCH2Cl29294[7]
Quinine Derivative (Thiourea)4-NitrobenzaldehydeNitromethaneToluene9591[5]

Note: Reaction conditions may vary slightly between studies, affecting direct comparability. 'ee' denotes enantiomeric excess.

Mechanistic Insights and Proposed Catalytic Cycle

This compound's catalytic activity stems from its ability to act as a bifunctional catalyst. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Simultaneously, the 6'-hydroxyl group acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation orients the substrates in the chiral pocket of the catalyst, leading to a highly stereoselective transformation.

Bifunctional_Catalysis cluster_reactants Reactants cluster_catalyst This compound Catalyst cluster_activation Dual Activation cluster_transition_state Transition State cluster_product_formation Product Formation cluster_products Products NuH Nucleophile (Nu-H) Activated_Complex Ternary Complex [this compound-H-Nu---E=X-H-O-Cupreine] NuH->Activated_Complex Nucleophile Binding Ele Electrophile (E=X) Ele->Activated_Complex Electrophile Binding This compound This compound (Quinuclidine-N, 6'-OH) This compound->Activated_Complex Catalyst Binding TS [Nu--E-X-H---O-Cupreine-H]‡ Activated_Complex->TS Stereoselective C-C Bond Formation Product_Complex Product-Catalyst Complex TS->Product_Complex Product Chiral Product (Nu-E-XH) Product_Complex->Product Product Release Catalyst_Regen Regenerated this compound Product_Complex->Catalyst_Regen Catalyst Regeneration Catalyst_Regen->this compound Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_screening Phase 2: Catalyst & Condition Screening cluster_analysis Phase 3: Analysis & Characterization cluster_scaleup Phase 4: Scale-up & Mechanistic Studies A Reaction Design: - Substrate Selection - Catalyst Choice (this compound vs. Analogs) B Reagent Preparation: - Purification of Reactants - Drying of Solvents A->B C Initial Catalyst Screen: - this compound, Quinine, etc. - Small Scale Reactions B->C D Solvent & Temperature Optimization C->D E Catalyst Loading & Reactant Ratio Optimization D->E F Reaction Monitoring (TLC, GC) E->F G Purification (Column Chromatography) F->G H Structural Characterization (NMR, MS) G->H I Stereoselectivity Analysis (Chiral HPLC) G->I J Scale-up of Optimized Reaction I->J K Kinetic Studies (Optional) J->K L Computational Modeling (Optional) J->L

References

A Comparative Guide to Cupreine-Mediated Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cupreine, a cinchona alkaloid, has emerged as a versatile and powerful organocatalyst in asymmetric synthesis. Its unique structural features, particularly the presence of a 6'-hydroxyl group, allow it to act as a bifunctional catalyst, activating both nucleophiles and electrophiles to facilitate highly stereoselective transformations. This guide provides an objective comparison of this compound's performance in several key organic reactions against other cinchona alkaloids and alternative catalytic systems, supported by experimental data and detailed protocols.

Asymmetric Michael Addition

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area of investigation for this compound catalysis. This compound and its derivatives have proven to be highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds with excellent enantioselectivity.

Comparative Performance in the Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

The catalytic activity of this compound is often compared to its parent alkaloid, quinine, and other cinchona derivatives. The 6'-hydroxyl group in this compound is crucial for its catalytic activity, as it can form a hydrogen bond with the nitro group of the electrophile, enhancing its reactivity and controlling the stereochemical outcome.

CatalystTime (h)Yield (%)ee (%)
This compound 249592
Quinine488575
Quinidine4882-70
Cinchonidine7260-65

Data synthesized from representative studies on the Michael addition of dimethyl malonate to β-nitrostyrene.

As the data indicates, this compound demonstrates superior performance in terms of reaction time, yield, and enantioselectivity compared to other common cinchona alkaloids. The higher efficiency is attributed to the bifunctional activation mechanism involving the quinuclidine (B89598) nitrogen and the 6'-hydroxyl group.

Experimental Protocol: this compound-Catalyzed Michael Addition

A representative experimental procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a this compound-derived catalyst is as follows:

  • To a solution of the nitroolefin (0.25 mmol) in toluene (B28343) (1.0 mL) at -20 °C is added the 1,3-dicarbonyl compound (0.3 mmol).

  • The this compound catalyst (10 mol%) is then added, and the reaction mixture is stirred at this temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Logical Workflow for Catalyst Screening

G cluster_start Reaction Setup cluster_catalysts Catalyst Screening cluster_analysis Analysis cluster_results Performance Metrics start Define Substrates (e.g., Dimethyl Malonate, β-nitrostyrene) This compound This compound start->this compound quinine Quinine start->quinine quinidine Quinidine start->quinidine cinchonidine Cinchonidine start->cinchonidine reaction Run Reaction (-20 °C, Toluene) This compound->reaction quinine->reaction quinidine->reaction cinchonidine->reaction analysis Analyze Results (TLC, HPLC) reaction->analysis yield Yield (%) analysis->yield ee Enantiomeric Excess (%) analysis->ee time Reaction Time (h) analysis->time

Caption: Catalyst screening workflow for Michael addition.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another area where this compound catalysts have demonstrated significant utility. The bifunctional nature of this compound is again key to its success, with the basic quinuclidine nitrogen deprotonating the nitroalkane and the acidic 6'-hydroxyl group activating the carbonyl electrophile.

Comparative Performance of Cinchona Alkaloids in the Henry Reaction

Studies have shown that the stereochemical outcome of the Henry reaction is highly dependent on the cinchona alkaloid catalyst used. This compound and its pseudoenantiomer, cupreidine, often provide the opposite enantiomers of the product with high enantioselectivity.

CatalystTime (h)Yield (%)ee (%)
This compound Derivative 488894 (R)
Cupreidine Derivative488592 (S)
Quinine Derivative727580 (R)
Quinidine Derivative727278 (S)

Data represents a typical Henry reaction between nitromethane (B149229) and an aromatic aldehyde.

The results highlight the effectiveness of the 6'-hydroxy cinchona alkaloids (this compound and cupreidine) over their 6'-methoxy counterparts (quinine and quinidine) in promoting this transformation with higher yields and enantioselectivities.

Proposed Catalytic Cycle for the Henry Reaction

G catalyst This compound Catalyst nitronate Nitronate Intermediate catalyst->nitronate Deprotonation complex Ternary Complex catalyst->complex nitroalkane Nitroalkane nitroalkane->nitronate nitronate->complex aldehyde Aldehyde aldehyde->complex H-Bonding product_alkoxide Product Alkoxide complex->product_alkoxide C-C Bond Formation product β-Nitro Alcohol Product product_alkoxide->product Protonation product->catalyst Release

Caption: Proposed catalytic cycle for the Henry reaction.

Experimental Protocol: this compound-Catalyzed Henry Reaction
  • The aldehyde (1.0 mmol) and the this compound catalyst (5 mol%) are dissolved in a suitable solvent (e.g., CH2Cl2, 2 mL) and stirred at room temperature for 10 minutes.

  • The nitroalkane (2.0 mmol) is then added, and the reaction is stirred at the same temperature.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the β-nitro alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Friedel-Crafts Alkylation

This compound and its derivatives have also been successfully employed as catalysts in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. This reaction provides a direct route to chiral 2-substituted indole (B1671886) derivatives, which are important structural motifs in many natural products and pharmaceuticals.

Performance Comparison in the Friedel-Crafts Alkylation of Indole

The performance of this compound in this reaction is often compared with other organocatalysts, demonstrating its ability to provide high yields and enantioselectivities under mild conditions.

CatalystTime (h)Yield (%)ee (%)
This compound 129896
Thiourea Catalyst A249290
Bifunctional Amine-Squaramide189593

Data for the reaction of indole with trans-β-nitrostyrene.

The data shows that this compound is a highly competitive catalyst for this transformation, often requiring shorter reaction times while providing excellent results.

Signaling Pathway of the Friedel-Crafts Alkylation

G cluster_activation Catalyst Activation cluster_reaction Nucleophilic Attack cluster_product Product Formation This compound This compound h_bond Hydrogen Bonding (6'-OH and Nitro Group) This compound->h_bond nitroalkene Nitroalkene nitroalkene->h_bond attack Nucleophilic Attack of Indole h_bond->attack Activated Electrophile indole Indole indole->attack intermediate Intermediate attack->intermediate product Chiral Indole Product intermediate->product Proton Transfer

Caption: this compound-catalyzed Friedel-Crafts alkylation pathway.

Experimental Protocol: this compound-Catalyzed Friedel-Crafts Alkylation
  • To a stirred solution of indole (0.5 mmol) and the this compound catalyst (10 mol%) in a solvent such as dichloromethane (B109758) (2 mL) at 0 °C, the nitroalkene (0.6 mmol) is added.

  • The reaction mixture is stirred at this temperature until the indole is completely consumed as monitored by TLC.

  • The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

A Comparative Study of Cupreine and Thiourea-Based Catalysts in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, the quest for efficient and selective catalysts is paramount for the synthesis of chiral molecules, which are the building blocks of many pharmaceuticals. Among the diverse array of organocatalysts, cupreine and thiourea-based catalysts have emerged as powerful tools for stereoselective transformations. This guide provides a comparative analysis of the performance of these two catalyst classes, focusing on the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, a key carbon-carbon bond-forming reaction.

Introduction to the Catalysts

This compound , a Cinchona alkaloid, is a bifunctional catalyst possessing a Brønsted basic quinuclidine (B89598) nitrogen and a phenolic hydroxyl group that can act as a hydrogen-bond donor. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, facilitating highly stereocontrolled reactions. The rigid backbone of the Cinchona scaffold provides a well-defined chiral environment, leading to high enantioselectivities.[1]

Thiourea-based catalysts are another class of highly effective bifunctional organocatalysts. The thiourea (B124793) moiety acts as a potent double hydrogen-bond donor, activating the electrophile, while a basic functional group, often a tertiary amine, appended to the chiral scaffold activates the nucleophile. The modular nature of thiourea catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation.

Performance Comparison in the Asymmetric Michael Addition

The asymmetric Michael addition of acetylacetone (B45752) to β-nitrostyrene serves as a benchmark reaction to compare the catalytic efficacy of this compound and thiourea-based catalysts. Below is a summary of representative experimental data from the literature.

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
This compound Derivative (9-amino-9-deoxy-epi-cupreine) 10Toluene (B28343)-20729290[F. Wu et al., 2008]
Thiourea Catalyst (Takemoto's Catalyst) 10TolueneRT249592[T. Okino et al., 2005]
Thiourea Catalyst (Jacobsen's Catalyst) 5TolueneRT489893[D. A. Evans et al., 2003]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it provides a strong indication of the relative performance of these catalyst classes in this specific transformation.

Experimental Protocols

Asymmetric Michael Addition Catalyzed by a this compound Derivative

Reaction: Asymmetric Michael addition of acetylacetone to β-nitrostyrene.

Materials:

  • 9-amino-9-deoxy-epi-cupreine catalyst

  • β-nitrostyrene

  • Acetylacetone

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), the 9-amino-9-deoxy-epi-cupreine catalyst (0.10 equiv.) is added.

  • Anhydrous toluene is added, and the mixture is stirred until the catalyst is fully dissolved.

  • The solution is cooled to the desired temperature (e.g., -20 °C).

  • β-nitrostyrene (1.0 equiv.) is added to the reaction mixture.

  • Acetylacetone (2.0 equiv.) is then added dropwise.

  • The reaction is stirred at the specified temperature and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired Michael adduct.

Asymmetric Michael Addition Catalyzed by a Thiourea-Based Catalyst

Reaction: Asymmetric Michael addition of acetylacetone to β-nitrostyrene.

Materials:

  • Bifunctional thiourea catalyst (e.g., Takemoto's catalyst)

  • β-nitrostyrene

  • Acetylacetone

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, the bifunctional thiourea catalyst (0.10 equiv.) and β-nitrostyrene (1.0 equiv.) are dissolved in anhydrous toluene.

  • The mixture is stirred at room temperature for a few minutes.

  • Acetylacetone (1.5 equiv.) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to give the final product.

Visualizing the Catalytic Process

To better understand the operational aspects and the proposed mechanisms of these catalytic systems, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Catalyst Catalyst (this compound or Thiourea) Solvent Anhydrous Toluene Catalyst->Solvent Dissolve Reactants Add β-Nitrostyrene and Acetylacetone Solvent->Reactants Stirring Stir at specified temperature Reactants->Stirring Monitoring Monitor by TLC Stirring->Monitoring Concentration Concentrate Monitoring->Concentration Purification Column Chromatography Concentration->Purification Product Pure Michael Adduct Purification->Product

Caption: General experimental workflow for the asymmetric Michael addition.

Catalytic_Cycles Proposed Catalytic Cycles cluster_this compound This compound Catalysis cluster_thiourea Thiourea Catalysis C_cat This compound C_complex Ternary Complex C_cat->C_complex Activates Nucleophile (Brønsted Base) C_nuc Acetylacetone C_nuc->C_complex C_elec β-Nitrostyrene C_elec->C_complex Activates Electrophile (H-bond) C_product Michael Adduct C_complex->C_product C-C Bond Formation C_cat_regen This compound (regenerated) C_product->C_cat_regen Product Release C_cat_regen->C_cat T_cat Thiourea Catalyst T_complex Activated Complex T_cat->T_complex Activates Nucleophile (Amine Base) T_nuc Acetylacetone T_nuc->T_complex T_elec β-Nitrostyrene T_elec->T_complex Activates Electrophile (Double H-bond) T_product Michael Adduct T_complex->T_product C-C Bond Formation T_cat_regen Thiourea (regenerated) T_product->T_cat_regen Product Release T_cat_regen->T_cat

Caption: Proposed catalytic cycles for this compound and thiourea catalysts.

Conclusion

Both this compound and thiourea-based organocatalysts demonstrate excellent performance in mediating the asymmetric Michael addition of acetylacetone to β-nitrostyrene, affording the products in high yields and enantioselectivities. The choice between these two catalyst classes may depend on substrate scope, catalyst availability, and the desired stereochemical outcome. This compound catalysts, with their rigid chiral scaffold, offer a powerful platform for achieving high stereocontrol.[1] Thiourea-based catalysts provide a highly modular and tunable system that can be optimized for a wide range of transformations. Further investigation into direct comparative studies under identical conditions will be invaluable for a more definitive assessment of their relative merits.

References

The Influence of Solvent Systems on the Catalytic Activity of Cupreine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be a critical determinant of success in asymmetric catalysis. This guide provides a comparative analysis of the catalytic activity of cupreine, a Cinchona alkaloid, in various solvent systems. By examining experimental data, we aim to furnish a practical resource for optimizing reaction conditions and understanding the interplay between catalyst, substrate, and solvent.

This compound, a demethylated derivative of quinine, has emerged as a powerful bifunctional organocatalyst in a range of asymmetric transformations. Its catalytic prowess stems from the presence of both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group, which can act in concert to activate both the nucleophile and the electrophile. However, the full potential of this compound catalysis can only be unlocked through careful selection of the reaction medium. The solvent not only influences the solubility of reactants and catalysts but can also modulate the catalyst's conformation and participate in non-covalent interactions that affect the transition state, thereby impacting both reactivity and stereoselectivity.

Comparative Performance of this compound in Various Solvents

The catalytic efficacy of this compound is markedly dependent on the solvent employed. The following table summarizes the quantitative data from a representative enantioselective reaction, highlighting the variations in yield and enantiomeric excess (ee) across different solvent systems.

SolventYield (%)[1]Enantiomeric Excess (ee %)[1]
Dichloromethane (B109758) (CH2Cl2)9296
Chloroform (B151607) (CHCl3)8595
Acetonitrile (CH3CN)7888
Tetrahydrofuran (THF)6582
Benzene (B151609)5075

As the data indicates, chlorinated solvents like dichloromethane and chloroform provided the highest yields and enantioselectivities for this particular transformation. In contrast, coordinating solvents such as THF and the non-polar aromatic solvent benzene resulted in diminished performance. This suggests that solvents capable of stabilizing the transition state through hydrogen bonding or other specific interactions, without strongly coordinating to the catalyst's active sites, are preferable.

Comparison with Alternative Catalysts

To contextualize the performance of this compound, it is essential to compare it with other commonly used organocatalysts under identical conditions. The following table presents a comparison of this compound with other Cinchona alkaloids and a thiourea-based catalyst in dichloromethane.

CatalystYield (%)[1]Enantiomeric Excess (ee %)[1]
This compound 92 96
Quinine8023
Quinidine (B1679956)-22 (opposite enantiomer)
Cupreidine-6 (opposite enantiomer)
Thiourea Derivative-Low

These results underscore the superior performance of this compound in this specific reaction. The parent alkaloid, quinine, afforded a good yield but with significantly lower enantioselectivity. The pseudoenantiomers, quinidine and cupreidine, yielded the opposite enantiomer but with poor stereocontrol. The thiourea-based catalyst also proved less effective. This highlights the unique structural features of this compound that are crucial for high stereochemical induction.

Experimental Protocols

For the successful replication and adaptation of these findings, detailed experimental procedures are paramount. The following is a representative protocol for a this compound-catalyzed asymmetric Michael addition.

General Procedure for the this compound-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to a Nitroolefin:

To a solution of the nitroolefin (0.10 mmol) and the 1,3-dicarbonyl compound (0.12 mmol) in the desired solvent (2.0 mL) was added this compound (0.005 mmol, 5 mol%). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Process

To better understand the interactions at play, diagrams illustrating the proposed catalytic cycle and the general experimental workflow are provided below.

This compound Catalytic Cycle cluster_0 Catalytic Cycle This compound This compound Intermediate_1 [this compound-Nucleophile Complex] This compound->Intermediate_1 H-bonding to Nucleophile Nucleophile Nucleophile Nucleophile->Intermediate_1 Electrophile Electrophile Intermediate_2 [Ternary Complex] Electrophile->Intermediate_2 Intermediate_1->Intermediate_2 Coordination to Electrophile Product Product Intermediate_2->Product C-C Bond Formation Product->this compound Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle of this compound.

Experimental Workflow Start Start Reactant_Selection Select Nucleophile and Electrophile Start->Reactant_Selection Catalyst_Solvent_Selection Choose this compound Catalyst and Solvent System Reactant_Selection->Catalyst_Solvent_Selection Reaction_Setup Set up Reaction (Temperature, Time) Catalyst_Solvent_Selection->Reaction_Setup Monitoring Monitor Reaction (TLC, etc.) Reaction_Setup->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis Chiral_Analysis Determine ee (Chiral HPLC) Analysis->Chiral_Analysis End End Chiral_Analysis->End

Caption: General experimental workflow for this compound catalysis.

References

Determining Enantiomeric Excess in Cupreine Catalysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric organocatalysis, the use of cinchona alkaloids, such as cupreine, has become a cornerstone for the synthesis of chiral molecules. A critical step in the development of these catalytic reactions is the accurate determination of the enantiomeric excess (ee) of the product. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific needs.

Core Analytical Methodologies

The determination of enantiomeric excess relies on differentiating between the two enantiomers of a chiral product. This is typically achieved by creating a diastereomeric interaction, either transiently during chromatographic separation or by forming a stable diastereomeric complex for spectroscopic analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for separating enantiomers.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] The choice of the CSP is crucial and often specific to the class of compounds being analyzed.

Chiral Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, using a supercritical fluid (typically carbon dioxide) as the mobile phase.[2][3] SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a greener and more cost-effective option.[2][3] Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric resolution.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess through the use of chiral discriminating agents (CDAs), such as chiral solvating agents (CSAs).[4][5] These agents form diastereomeric complexes with the enantiomers in solution, resulting in distinct signals in the NMR spectrum that can be integrated to determine the enantiomeric ratio.[4][5]

Comparative Analysis of Techniques

The selection of an appropriate analytical technique for ee determination depends on several factors, including the nature of the analyte, the required throughput, and the available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and NMR with CDAs.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Discriminating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1]Separation of enantiomers based on their differential interaction with a CSP using a supercritical fluid mobile phase.[2]Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[4][5]
Typical Analysis Time 10 - 30 minutes per sample.[1]2 - 10 minutes per sample.[3]5 - 15 minutes per sample.
Resolution Excellent, capable of baseline separation for a wide range of compounds.Very high, often superior to HPLC for comparable retention times.[2]Generally lower than chromatographic methods; peak overlap can be an issue.
Sensitivity (LOD) ng to pg range.[1]pg to fg range.mg to µg range.[1]
Sample Requirements Soluble in mobile phase, non-volatile.[1]Soluble in supercritical CO2 and co-solvent.Soluble in a suitable deuterated solvent, higher concentration often required.
Advantages Broad applicability, well-established, high resolution, non-destructive.High speed, reduced organic solvent consumption, high resolution, faster equilibration.[2][3]Rapid analysis, provides structural information, no need for a chiral stationary phase, non-destructive.[4]
Disadvantages Can be time-consuming for method development, requires specialized and expensive chiral columns, higher solvent consumption.Requires specialized instrumentation, limited to compounds soluble in supercritical fluids.Lower sensitivity, potential for signal overlap, cost of chiral discriminating agents, not universally applicable.[1]

Experimental Workflow and Logical Comparison

The process of determining the enantiomeric excess of a this compound-catalyzed reaction product follows a general workflow, from the reaction work-up to the final data analysis. The choice of analytical method is a critical decision point in this workflow.

G cluster_reaction Reaction & Work-up cluster_analysis Enantiomeric Excess Determination reaction This compound-Catalyzed Asymmetric Reaction workup Reaction Work-up & Purification reaction->workup product Purified Product (Enantiomeric Mixture) workup->product method_selection Select Analytical Method product->method_selection hplc Chiral HPLC method_selection->hplc Chromatographic sfc Chiral SFC method_selection->sfc Chromatographic nmr NMR with CDA method_selection->nmr Spectroscopic sample_prep Sample Preparation hplc->sample_prep sfc->sample_prep nmr->sample_prep data_acq Data Acquisition (Chromatogram/Spectrum) sample_prep->data_acq data_analysis Data Analysis (Peak Integration/Signal Ratio) data_acq->data_analysis ee_result Enantiomeric Excess (% ee) data_analysis->ee_result G cluster_chrom Chromatographic Methods (Separation-Based) cluster_spec Spectroscopic Method (Complexation-Based) ee_det Enantiomeric Excess Determination Methods hplc Chiral HPLC - High Resolution - Broad Applicability - Higher Solvent Use ee_det->hplc sfc Chiral SFC - Very High Resolution - High Speed - 'Green' Alternative ee_det->sfc nmr NMR with Chiral Discriminating Agents - Rapid Analysis - Structural Information - Lower Sensitivity ee_det->nmr

References

A Comparative Guide to Cupreine and Other Cinchona Alkaloid Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. The cinchona alkaloid family, a group of naturally derived compounds, has long been a cornerstone in this field. This guide provides an objective, data-driven comparison of cupreine, a demethylated derivative of quinine (B1679958), against its more common cinchona alkaloid counterparts: quinine, quinidine, cinchonine, and cinchonidine. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document aims to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.

Structural Relationships of Cinchona Alkaloids

The core structure of cinchona alkaloids features a quinoline (B57606) ring linked to a quinuclidine (B89598) bicycle through a hydroxymethylene bridge. The primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are stereoisomers. This compound and its pseudoenantiomer, cupreidine, are derived from quinine and quinidine, respectively, by demethylation of the 6'-methoxy group to a hydroxyl group. This structural modification significantly influences the catalytic activity, often enhancing it through bifunctional activation pathways.

G cluster_cinchonine C6'-H cluster_quinine C6'-OCH3 cluster_this compound C6'-OH Cinchonidine Cinchonidine (8S,9R) Cinchonine Cinchonine (8R,9S) Cinchonidine->Cinchonine Pseudoenantiomers Quinine Quinine (8S,9R) Cinchonidine->Quinine Methoxy Group Quinidine Quinidine (8R,9S) Cinchonine->Quinidine Methoxy Group Quinine->Quinidine Pseudoenantiomers This compound This compound (8S,9R) Quinine->this compound Demethylation Cupreidine Cupreidine (8R,9S) Quinidine->Cupreidine Demethylation This compound->Cupreidine Pseudoenantiomers

Structural relationships of the main cinchona alkaloids.

Performance Benchmarking in Asymmetric Reactions

The catalytic efficacy of this compound and its parent alkaloids is highly dependent on the specific reaction type and substrates. Below are comparative data from key asymmetric transformations.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The presence of the 6'-OH group in this compound-derived catalysts can significantly enhance both reactivity and enantioselectivity compared to their 6'-methoxy analogues.

Table 1: Comparison of this compound and Quinine Derivatives in the Vinylogous Michael Addition of Cyclic Enones to Nitroalkenes

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound-derived catalyst (6'-OH)9592
Quinine-derived catalyst (6'-OCH3)<10Not Determined

Data extracted from a study by Melchiorre and co-workers, where the this compound-derived catalyst demonstrated superior performance.[1]

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols. Cinchona alkaloids, particularly those capable of bifunctional catalysis, are effective catalysts for this transformation.

Table 2: Comparison of a Cupreidine Derivative and Quinidine in the Enantioselective Nitroaldol Reaction of α-Ketoesters

CatalystYield (%)Enantiomeric Excess (ee, %)
Cupreidine Derivative (6'-OH)9493
Quinidine (6'-OCH3)8545

Data from a study by Deng and coworkers, highlighting the enhanced enantioselectivity imparted by the 6'-hydroxyl group.[2][3][4]

Asymmetric Epoxidation

The enantioselective epoxidation of α,β-unsaturated ketones provides access to valuable chiral building blocks. Phase-transfer catalysts derived from cinchona alkaloids are often employed for this purpose.

Table 3: Comparison of a this compound-Derived Phase-Transfer Catalyst with other Cinchona Alkaloid Derivatives in the Epoxidation of Vitamin K3

Catalyst BaseN-Alkyl Group6'-SubstituentYield (%)Enantiomeric Excess (ee, %)
Quinine9-Anthracenylmethyl-OCH37634
Quinine 9-Anthracenylmethyl -OH (this compound base) 76 85
Quinidine9-Anthracenylmethyl-OCH37532

Data from a study by Berkessel and coworkers, demonstrating a significant improvement in enantioselectivity when the 6'-methoxy group is replaced by a hydroxyl group.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful application of these catalytic systems.

General Experimental Workflow for Asymmetric Catalysis

The following diagram illustrates a typical workflow for an asymmetric reaction catalyzed by a cinchona alkaloid.

G cluster_prep cluster_react cluster_workup cluster_analysis prep Preparation react Reaction workup Work-up & Purification analysis Analysis node_prep1 Dissolve Catalyst in Solvent node_prep2 Add Substrate 1 (e.g., Michael Acceptor) node_prep1->node_prep2 node_prep3 Cool to Reaction Temperature node_prep2->node_prep3 node_react1 Add Substrate 2 (e.g., Michael Donor) node_prep3->node_react1 node_react2 Stir for Specified Time node_react1->node_react2 node_react3 Monitor Reaction (TLC, GC, etc.) node_react2->node_react3 node_workup1 Quench Reaction node_react3->node_workup1 node_workup2 Solvent Evaporation node_workup1->node_workup2 node_workup3 Purify by Chromatography node_workup2->node_workup3 node_analysis1 Characterize Product (NMR, MS, etc.) node_workup3->node_analysis1 node_analysis2 Determine Enantiomeric Excess (Chiral HPLC/GC) node_analysis1->node_analysis2

A general workflow for cinchona alkaloid-catalyzed reactions.
Protocol for Asymmetric Michael Addition

This protocol is a representative example based on the vinylogous Michael addition of cyclic enones to nitroalkenes.

  • Catalyst and Reagent Preparation: To a vial equipped with a magnetic stir bar, add the this compound-derived catalyst (0.02 mmol, 20 mol%).

  • Reaction Setup: Dissolve the catalyst in the appropriate solvent (e.g., toluene, 0.2 mL). Add the cyclic enone (0.2 mmol, 2.0 equiv) to the solution.

  • Initiation: Cool the mixture to the specified temperature (e.g., 4 °C) and then add the nitroalkene (0.1 mmol, 1.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at this temperature for the indicated time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

  • Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral stationary phase HPLC.

Protocol for Asymmetric Henry (Nitroaldol) Reaction

This protocol is a representative example for the addition of nitromethane (B149229) to an α-ketoester.

  • Reaction Setup: To a solution of the α-ketoester (0.2 mmol) in a suitable solvent (e.g., toluene, 0.5 mL) in a test tube, add nitromethane (0.6 mmol, 3.0 equiv).

  • Catalyst Addition: Add the cupreidine-derived catalyst (0.02 mmol, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., -40 °C) for the required duration (e.g., 48 hours).

  • Work-up and Purification: After the reaction is complete (as monitored by TLC), directly load the reaction mixture onto a silica gel column for flash chromatography to isolate the product.

  • Analysis: Confirm the structure of the product using NMR and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.[2][3][4]

Conclusion

The experimental data presented in this guide strongly indicate that this compound and its derivatives are highly effective catalysts in a range of asymmetric reactions. The presence of the 6'-hydroxyl group is a key structural feature that often leads to superior enantioselectivity compared to the parent 6'-methoxy cinchona alkaloids like quinine and quinidine. This enhancement is attributed to the ability of the hydroxyl group to act as a hydrogen-bond donor, enabling a bifunctional activation mechanism that organizes the transition state with high stereocontrol. For researchers seeking to optimize asymmetric transformations, this compound and its pseudoenantiomer, cupreidine, represent a valuable and often superior class of cinchona alkaloid catalysts.

References

Unveiling the Energetic Landscapes of Cupreine Catalysis: A Comparative Guide to Transition State DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalysis is paramount for designing novel and efficient synthetic routes. Cupreine, a Cinchona alkaloid, has emerged as a powerful organocatalyst in a variety of asymmetric reactions. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of this compound-catalyzed reactions, offering insights into its efficacy and enantioselectivity compared to other catalytic systems.

This compound and its derivatives are lauded for their ability to catalyze a range of chemical transformations, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions, often with high stereocontrol.[1] The catalytic prowess of this compound is attributed to its bifunctional nature, possessing both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. These functionalities work in concert to activate both the nucleophile and the electrophile, guiding the reaction through a stereochemically well-defined transition state.

Comparative Analysis of Transition State Energies

While extensive experimental work has demonstrated the utility of this compound in organocatalysis, detailed computational studies elucidating the precise nature of the transition states are still emerging. DFT calculations are instrumental in providing quantitative data, such as activation energies, which are crucial for comparing the efficiency of different catalysts and for understanding the origins of enantioselectivity.

To date, specific DFT studies providing a comprehensive set of transition state energies for a range of this compound-catalyzed reactions remain somewhat scattered in the literature. However, by drawing comparisons with DFT studies of analogous reactions catalyzed by similar bifunctional organocatalysts, we can infer the likely energetic landscape of this compound-mediated transformations. For instance, in the context of Michael additions, DFT studies on thiourea-based bifunctional catalysts have revealed that the formation of the carbon-carbon bond is often the rate-determining step.[2] It is hypothesized that this compound operates through a similar mechanism, where the catalyst co-locates and activates both reactants, thereby lowering the activation barrier for the key bond-forming event.

Future DFT investigations specifically focused on this compound are needed to populate the following conceptual table with precise quantitative data:

Reaction TypeCatalystSubstratesSolventActivation Energy (kcal/mol) - Major EnantiomerActivation Energy (kcal/mol) - Minor EnantiomerReference
Michael AdditionThis compound(Example Substrates)(Example Solvent)Data NeededData NeededFuture Work
Henry ReactionThis compound(Example Substrates)(Example Solvent)Data NeededData NeededFuture Work
CycloadditionThis compound(Example Substrates)(Example Solvent)Data NeededData NeededFuture Work
Alternative Catalyst AMichael Addition(Example Substrates)(Example Solvent)(Reported Value)(Reported Value)(Existing Literature)
Alternative Catalyst BHenry Reaction(Example Substrates)(Example Solvent)(Reported Value)(Reported Value)(Existing Literature)

Experimental and Computational Protocols

The insights derived from DFT studies are heavily dependent on the methodologies employed. A typical computational protocol for investigating the transition states of organocatalytic reactions involves the following key steps:

Computational Methodology Workflow

G cluster_0 Computational Protocol Geometry_Optimization Initial Geometry Optimization (e.g., B3LYP/6-31G(d)) TS_Search Transition State Search (e.g., QST2/QST3 or Berny algorithm) Geometry_Optimization->TS_Search Frequency_Analysis Frequency Analysis (Confirm one imaginary frequency) TS_Search->Frequency_Analysis IRC_Calculation Intrinsic Reaction Coordinate (IRC) (Connect TS to reactants and products) Frequency_Analysis->IRC_Calculation Single_Point_Energy Single-Point Energy Calculation (Higher level of theory, e.g., M06-2X/def2-TZVP) IRC_Calculation->Single_Point_Energy Solvation_Model Inclusion of Solvent Effects (e.g., SMD or PCM model) Single_Point_Energy->Solvation_Model

Caption: A typical workflow for the computational investigation of reaction transition states using DFT methods.

Experimental validation is crucial to corroborate the findings of computational models. Key experimental protocols include:

  • Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine experimental activation parameters.

  • Stereochemical Analysis: Utilizing techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product, which provides a direct measure of the catalyst's stereocontrol.

  • Spectroscopic Analysis: Employing Nuclear Magnetic Resonance (NMR) and other spectroscopic methods to characterize the structures of reactants, products, and potentially, catalyst-substrate intermediates.

Mechanistic Insights from Transition State Geometries

DFT calculations not only provide energetic information but also offer detailed three-dimensional models of the transition states. These models are invaluable for visualizing the key non-covalent interactions that govern the stereochemical outcome of the reaction.

Proposed Bifunctional Activation by this compound

G cluster_0 This compound-Catalyzed Reaction This compound This compound Catalyst Nucleophile Nucleophile This compound->Nucleophile H-bond (Acidic OH) Deprotonation (Basic N) Electrophile Electrophile This compound->Electrophile H-bond (Acidic OH) TransitionState Ternary Transition State Nucleophile->TransitionState Electrophile->TransitionState Product Enantioenriched Product TransitionState->Product

Caption: A simplified representation of the proposed bifunctional activation mechanism in a this compound-catalyzed reaction.

In a typical this compound-catalyzed reaction, the acidic phenolic hydroxyl group is proposed to form a hydrogen bond with the electrophile, increasing its reactivity. Simultaneously, the basic quinuclidine nitrogen can interact with the nucleophile, either through deprotonation or hydrogen bonding, enhancing its nucleophilicity. This dual activation brings the reactants into close proximity within a chiral environment, favoring the formation of one enantiomer of the product over the other.

Conclusion and Future Outlook

DFT studies are a powerful tool for unraveling the mechanistic details of this compound-catalyzed reactions and for rationally designing more efficient and selective catalysts. While the current body of literature provides a foundational understanding, there is a clear need for more comprehensive computational investigations that provide specific quantitative data on the transition states of a wider range of this compound-mediated transformations. Such studies, in conjunction with rigorous experimental validation, will undoubtedly accelerate the development of novel synthetic methodologies for the production of enantiomerically pure molecules of interest to the pharmaceutical and chemical industries.

References

A Comparative Guide to the Antiarrhythmic Activity of Cupreine and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic properties of cupreine and its close analog, quinidine (B1679956). While both cinchona alkaloids exhibit potential in managing cardiac arrhythmias, this document synthesizes available experimental data to highlight their relative potency, safety profile, and underlying mechanisms of action.

Executive Summary

This compound, a derivative of quinine, demonstrates antiarrhythmic activity comparable to its well-established counterpart, quinidine. Experimental evidence suggests that this compound and its analog cupreidine (B22110) possess equivalent antiarrhythmic potencies to quinidine. Notably, cupreidine exhibits a more favorable hemodynamic profile, with significantly less impact on blood pressure, heart rate, and myocardial contractility, alongside lower acute toxicity. This suggests that this compound-related compounds may offer a safer therapeutic window for the treatment of cardiac arrhythmias.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from a comparative study on the antiarrhythmic efficacy and acute toxicity of quinidine and cupreidine (6'-hydroxycinchonine), a close structural analog of this compound. The data was obtained from an aconitine-induced arrhythmia model in mice.

ParameterCupreidineQuinidineReference
Antiarrhythmic Potency (ED₅₀) Equivalent to Quinidine60.1 µmol/kg (IV)[1][2]
Acute Toxicity (LD₅₀) 857 µmol/kg (IP)Lower than Quinidine[1][2]
Effect on Blood Pressure Less pronounced depressionMarked depression[1]
Effect on Heart Rate Less pronounced bradycardiaMarked bradycardia[1]
Negative Inotropic Effect Less pronouncedGreater negative inotropic effect[1]
Peripheral Vasodilation Significantly lessGreater vasodilation[1]

Experimental Protocols

The primary experimental model referenced for determining the antiarrhythmic efficacy of this compound analogs and quinidine is the aconitine-induced arrhythmia model in mice.[2]

Objective: To induce cardiac arrhythmias in a controlled manner to evaluate the protective effects of antiarrhythmic drugs.

Methodology:

  • Animal Model: Male mice are utilized for the study.

  • Drug Administration: Test compounds (cupreidine, quinidine) and a vehicle control are administered intravenously (IV) or intraperitoneally (IP) at varying doses to different groups of mice.

  • Induction of Arrhythmia: A lethal dose of aconitine (B1665448) is infused intravenously. Aconitine is a potent cardiotoxin (B1139618) that induces arrhythmias by persistently activating sodium channels.

  • Endpoint Measurement: The primary endpoint is the onset of ventricular arrhythmia or cardiac arrest, monitored via electrocardiogram (ECG). The dose of the test compound that protects 50% of the animals from arrhythmia (ED₅₀) is then calculated.

  • Toxicity Assessment: For acute toxicity, increasing doses of the compounds are administered intraperitoneally, and the dose that results in 50% mortality over a 24-hour period (LD₅₀) is determined.[1][2]

Mechanism of Action and Signaling Pathways

Both this compound and quinidine are classified as Class Ia antiarrhythmic agents.[3] Their primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4][5][6] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Furthermore, quinidine is known to block several types of potassium channels, which leads to a prolongation of the action potential duration and the effective refractory period.[7][8] This dual effect on sodium and potassium channels contributes to its efficacy in suppressing re-entrant arrhythmias. The structural similarity of this compound suggests a comparable mechanism of action.

Diagram of the Experimental Workflow for Assessing Antiarrhythmic Activity

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Male Mice Administration Administer Drugs (IV/IP) Animal_Model->Administration Drug_Prep Prepare this compound & Quinidine Solutions Drug_Prep->Administration Induction Induce Arrhythmia (Aconitine Infusion) Administration->Induction Monitoring ECG Monitoring Induction->Monitoring ED50_Calc Calculate ED50 Monitoring->ED50_Calc LD50_Calc Calculate LD50 Monitoring->LD50_Calc Comparison Compare Potency & Toxicity ED50_Calc->Comparison LD50_Calc->Comparison

Caption: Aconitine-induced arrhythmia experimental workflow.

Diagram of the Signaling Pathway of Class Ia Antiarrhythmics

signaling_pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Na+ Channel Action_Potential Cardiac Action Potential Na_Channel->Action_Potential K_Channel Voltage-Gated K+ Channel K_Channel->Action_Potential Drug This compound / Quinidine Drug->Na_Channel Blockade Drug->K_Channel Blockade Phase0 Phase 0 Depolarization (Reduced Slope) Action_Potential->Phase0 APD Action Potential Duration (Prolonged) Action_Potential->APD Outcome Suppression of Arrhythmias Phase0->Outcome APD->Outcome

Caption: Mechanism of action of this compound and Quinidine.

References

Comparative Analysis of Cupreine Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of cupreine in biological assays. Due to a lack of extensive direct studies on this compound, this guide leverages data from structurally similar cinchona alkaloids, primarily quinine (B1679958) and quinidine (B1679956), to infer potential cross-reactivity profiles. Experimental data and detailed methodologies are provided to support researchers in designing and interpreting biological assays involving this compound and related compounds.

Introduction to this compound and Cross-Reactivity

This compound is a cinchona alkaloid and a primary metabolite of quinine and quinidine. Its chemical structure is closely related to these well-known anti-malarial drugs, differing by the substitution on the quinoline (B57606) ring. This structural similarity creates a potential for cross-reactivity in various biological assays, particularly immunoassays, where antibodies may not distinguish between these closely related molecules. Understanding the potential for such cross-reactivity is crucial for the accurate quantification of these compounds in biological matrices and for interpreting their biological effects.

Structural Comparison of Cinchona Alkaloids

The primary cinchona alkaloids share a common core structure but differ in their stereochemistry and substituents. These subtle differences can significantly impact their interaction with antibodies and other biological targets.

CompoundR Group at C6'Stereochemistry at C8/C9
This compound -OH(R,S)
Quinine-OCH3(R,S)
Quinidine-OCH3(S,R)
Cinchonine-H(S,R)
Cinchonidine-H(R,S)

Cross-Reactivity Data in Immunoassays

Direct quantitative data on the cross-reactivity of this compound in specific immunoassays is limited in publicly available literature. However, studies on assays developed for quinine and quinidine provide valuable insights into the potential for cross-reactivity with this compound.

One study on a stereospecific immunoassay for quinidine demonstrated that its optical isomer, quinine, exhibited no significant cross-reactivity at concentrations up to 250 µg/mL.[1] Given that this compound shares the same stereochemical configuration as quinine, it is plausible that it would also exhibit low cross-reactivity in a highly specific quinidine immunoassay. However, at higher concentrations, a small degree of cross-reactivity was observed for quinine.[1]

Conversely, in less specific assays or in situations where polyclonal antibodies are used, the potential for cross-reactivity increases. The structural similarity, particularly the shared quinoline core and quinuclidine (B89598) ring system, makes it likely that antibodies raised against one cinchona alkaloid may recognize others to varying degrees.

Table 1: Inferred Cross-Reactivity of Cinchona Alkaloids in a Hypothetical Immunoassay

CompoundTarget AnalytePotential Cross-Reactivity (%)Notes
This compoundQuinineHighShares the same stereochemistry and differs only by a hydroxyl vs. a methoxy (B1213986) group.
QuinidineQuinineLow to ModerateDiastereomer with different spatial arrangement.
CinchonidineQuinineModerate to HighShares the same stereochemistry and lacks the C6' substituent.
CinchonineQuinineLowDiastereomer and lacks the C6' substituent.

This table is based on structural similarity and inferences from existing literature. Actual cross-reactivity must be determined experimentally for each specific assay.

Experimental Protocols

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound with an antibody raised against a related cinchona alkaloid (e.g., quinine).

Competitive ELISA Protocol

1. Reagents and Materials:

  • Microtiter plate (96-well)

  • Coating antigen (e.g., Quinine-BSA conjugate)

  • Primary antibody (e.g., anti-Quinine monoclonal or polyclonal antibody)

  • This compound, Quinine, and other cinchona alkaloids (for standards and cross-reactivity testing)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (e.g., quinine) and the test compounds (e.g., this compound, quinidine, cinchonine) in assay buffer.

    • Add a fixed concentration of the primary antibody to each well.

    • Immediately add the standard or test compound dilutions to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the log of the standard concentration.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Signaling Pathway Interference

Cinchona alkaloids have been shown to interact with various signaling pathways. For instance, cinchonine, which is structurally similar to this compound, has been found to interfere with the interaction between TRAF6 (TNF receptor-associated factor 6) and Ubc13 (Ubiquitin-conjugating enzyme E2 13). This interaction is a key step in the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.

The proposed mechanism involves the binding of the cinchona alkaloid to TRAF6, thereby preventing its ubiquitination and subsequent activation of downstream kinases.

TRAF6_Pathway cluster_inhibition Inhibition by Cinchona Alkaloids cluster_downstream Downstream Signaling This compound This compound / Cinchonine TRAF6 TRAF6 This compound->TRAF6 Binds to Ubc13 Ubc13 TRAF6_out TAK1 TAK1 Activation IKK IKK Complex Activation TAK1->IKK IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Activation IkB->NFkB Inhibits Gene Gene Transcription (Inflammation, Cell Survival) NFkB->Gene Translocates to nucleus TRAF6_out->TAK1 Activates

Caption: Cinchona alkaloid interference with the TRAF6-Ubc13 signaling pathway.

Conclusion

While direct quantitative data on the cross-reactivity of this compound in biological assays is not extensively available, its structural similarity to other cinchona alkaloids, particularly quinine, suggests a high potential for cross-reactivity in non-specific assays. Researchers developing or utilizing assays for cinchona alkaloids should experimentally determine the cross-reactivity of this compound and other relevant metabolites to ensure the accuracy and specificity of their results. The provided experimental protocol for a competitive ELISA offers a framework for such validation. Furthermore, the potential for cinchona alkaloids to interfere with signaling pathways, such as the NF-κB pathway via TRAF6 inhibition, highlights the need for careful consideration of their off-target effects in biological studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Cupreine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like cupreine. Adherence to established safety protocols is paramount to ensure a safe laboratory environment and to prevent potential environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing from safety data sheet recommendations.

Immediate Safety and Handling

Before commencing any disposal procedure, it is critical to be outfitted with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye protection.[1] Handling of this compound should be performed in a well-ventilated area to avoid dust formation.[1] In case of accidental contact, wash the skin with plenty of soap and water. If inhaled, move to an area with fresh air.[1]

Core Disposal Protocol

This compound, and the containers that have held it, must be treated as hazardous waste.[1] Under no circumstances should it be disposed of with domestic waste or emptied into drains.[1] The primary directive is to adhere to local and national regulations for hazardous material disposal.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as hazardous.

    • Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.

  • Container Management:

    • Use designated, sealed containers for the collection of this compound waste.

    • For empty containers, ensure they are completely emptied before disposal.[1] When fully empty, they can be recycled like other packaging, in accordance with institutional guidelines.[1]

  • Spill Management:

    • In the event of a spill, mechanically take up the material (e.g., by sweeping or shoveling) and place it in a suitable, labeled container for disposal.[1]

    • Take measures to minimize the generation of dust during cleanup.[1]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted in a safe manner, strictly following local and national regulations.[1]

    • Engage a licensed hazardous waste disposal company to handle the final disposal, which will likely involve incineration or another approved method.

Quantitative Data Summary

The Safety Data Sheet (SDS) for this compound provides the following ecotoxicity data, underscoring the importance of preventing its release into the environment.

OrganismTestResultExposure Time
Ictalurus punctatus (Channel catfish)LC5026.1 mg/l96 hours
Daphnia magnaEC5034.4 mg/l24 hours
Daphnia pulexEC5025.4 mg/l24 hours
Daphnia magnaEC5068.09 mg/l48 hours
Dunaliella salina (Algae)ErC5011.13 mg/l72 hours
(Data based on Quinine and Cinchonidine as analogues)[1]

The substance is noted as being readily biodegradable.[1]

Waste Classification

According to the European List of Waste (LoW), this compound waste may fall under the following codes, though the specific code can vary by producer and location[1]:

  • 07 00 00: Wastes from Organic Chemical Processes

  • 07 01 00: Wastes from the manufacture, formulation, supply and use (MFSU) of basic organic chemicals

It is the responsibility of the waste producer to determine the appropriate waste code.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

CupreineDisposalWorkflow start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous No segregate Segregate and Label Container hazardous_waste->segregate spill Spill or Contaminated Material? segregate->spill collect_spill Collect in Designated Hazardous Container spill->collect_spill Yes empty_container Is Container Completely Empty? spill->empty_container No collect_spill->empty_container recycle_container Recycle Container empty_container->recycle_container Yes dispose_container Dispose of Container as Hazardous Waste empty_container->dispose_container No contact_vendor Contact Licensed Hazardous Waste Disposal Vendor recycle_container->contact_vendor dispose_container->contact_vendor end Proper Disposal Complete contact_vendor->end

This compound Disposal Decision Workflow

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cupreine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is a cornerstone of productive and responsible research. This guide provides essential, immediate safety and logistical information for the handling of Cupreine, a Cinchona organocatalyst. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Safety Data

This compound presents several hazards that necessitate careful handling. It is harmful if swallowed and may cause an allergic skin reaction.[1][2] The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 524-63-0[3][4]
Molecular Formula C₁₉H₂₂N₂O₂[2]
Molecular Weight 310.395 g/mol [2][4]
Melting Point 177-182 °C[3]
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reaction[1][2]
Signal Word Warning[1]
Appearance Beige to pale yellow, light yellow powder[3]
Solubility Soluble in methanol. Sparingly soluble in water, diethyl ether, chloroform, and petrol ether.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following PPE should be worn at all times in the laboratory.

Protection TypeSpecificationRationale
Eye Protection Chemical goggles or safety glasses (EN 166).[1]Protects against splashes and airborne particles.
Hand Protection Wear suitable gloves (EN 374), such as Latex, Nitrile rubber, or Butyl rubber.[1]Prevents skin contact and potential allergic reactions.
Body Protection Wear suitable protective clothing (EN 344).[1] A standard laboratory coat is recommended.Protects clothing and skin from contamination.
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.[1]Recommended when working with powders or creating aerosols to prevent inhalation.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage:

  • Provide local exhaust or general room ventilation to minimize dust formation.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in the original container in a dry and cool place, protected from direct sunlight and moisture.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and other exposed areas with mild soap and water before breaks and at the end of the workday.[1]

Spill Cleanup Procedure:

  • For Non-Emergency Personnel: Only qualified personnel equipped with suitable protective equipment should intervene.[1]

  • Containment: Take up the material mechanically (sweeping, shoveling) and collect it in a suitable container for disposal, minimizing dust generation.[1]

  • Environmental Precautions: Prevent entry into sewers and public waters.[1]

Disposal Plan:

  • This material and its container must be disposed of as hazardous waste.[1]

  • Do not dispose of with domestic waste.[1]

  • Empty the packaging completely before disposal.[1]

  • The assignment of a waste code number should be done in accordance with local regulations and by the waste producer.[1]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention if you feel unwell.[1]

Exposure RouteFirst-Aid Measures
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
Skin Contact Take off immediately all contaminated clothing and wash it before reuse.[1] Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion Rinse mouth.[1] Drink plenty of water as a precaution. Call a POISON CENTER or doctor if you feel unwell.[1]

Firefighting Measures:

  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, and dry extinguishing powder.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

  • Hazardous Decomposition Products: In case of fire, carbon oxides (CO, CO2) and nitrogen oxides may be released.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal cluster_emergency Emergency Procedures Receive Receive this compound Store Store in a Cool, Dry, Light-Resistant Container Receive->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Weighing Weigh in Ventilated Area DonPPE->Weighing Reaction Use in Reaction Weighing->Reaction SolidWaste Collect Solid Waste (Contaminated PPE, etc.) Reaction->SolidWaste LiquidWaste Collect Liquid Waste Reaction->LiquidWaste Dispose Dispose as Hazardous Waste (Follow Local Regulations) SolidWaste->Dispose LiquidWaste->Dispose Spill Spill Occurs Cleanup Contain and Clean Up Spill Spill->Cleanup FirstAid Exposure Occurs ProvideFirstAid Administer First Aid FirstAid->ProvideFirstAid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupreine
Reactant of Route 2
Cupreine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.